molecular formula C9H6ClNO4S B580725 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid CAS No. 1369238-14-1

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid

Cat. No.: B580725
CAS No.: 1369238-14-1
M. Wt: 259.66
InChI Key: JGHSVFTWWDLFBY-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid is a high-value, bifunctional chemical intermediate designed for advanced pharmaceutical research and drug discovery. Its core research value lies in its two highly reactive functional groups—the chlorosulfonyl group and the carboxylic acid—which allow for sequential and parallel synthetic modifications to create diverse and complex molecular architectures. This compound is primarily investigated for developing novel targeted therapies. Its indole-2-carboxylate scaffold is a recognized pharmacophore in the design of potent kinase inhibitors . Researchers utilize this intermediate to synthesize derivatives that act as potent, dual-pathway inhibitors targeting mutant EGFR (including the T790M variant) and BRAFV600E kinases, which are critically implicated in various resistant cancers . The chlorosulfonyl moiety is a key handle for introducing sulfonamide or sulfonate groups, which can be pivotal for enhancing binding affinity to biological targets or for developing antitubercular agents that target the essential MmpL3 transporter in Mycobacterium tuberculosis . Furthermore, the indole core structure is a privileged scaffold in medicinal chemistry, frequently explored for its potential in cannabinoid receptor type 1 (CB1) allosteric modulation, providing a versatile platform for neuropharmacological research . This reagent is intended for use by qualified researchers in the synthesis of novel chemical entities for biological evaluation. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chlorosulfonyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO4S/c10-16(14,15)6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHSVFTWWDLFBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, properties, synthesis, and applications of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid , a critical bifunctional scaffold in medicinal chemistry.

A Versatile Bifunctional Synthon for Drug Discovery

Executive Summary

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid (CAS: 1369238-14-1) is a high-value heterocyclic building block characterized by two distinct electrophilic centers: a highly reactive sulfonyl chloride at the C5 position and a modifiable carboxylic acid at the C2 position.[1][2] This "orthogonal" reactivity profile allows researchers to sequentially construct complex libraries—typically by functionalizing the sulfonamide handle first, followed by amide coupling at the carboxylic acid.[3] This scaffold is widely utilized in the development of enzyme inhibitors (e.g., HIV integrase, HCV NS5B) and GPCR ligands.[3]

Chemical Identity & Properties
PropertyData
Chemical Name 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid
CAS Number 1369238-14-1
Molecular Formula C₉H₆ClNO₄S
Molecular Weight 259.67 g/mol
Appearance Off-white to pale yellow solid (hygroscopic)
Solubility Soluble in anhydrous aprotic solvents (THF, DCM, DMF). Reacts with water/alcohols.[4]
Stability Moisture sensitive. Hydrolyzes to the corresponding sulfonic acid.[3] Store under inert gas at -20°C.
Structural Analysis

The molecule features an indole core stabilized by an electron-withdrawing carboxylic acid at C2. The C5 position bears the sulfonyl chloride group.[3]

  • C2-COOH: Directs electrophilic substitution away from C3 (to some extent) and provides a handle for solubility or further derivatization.

  • C5-SO₂Cl: A "warhead" for covalent binding or, more commonly, a precursor for stable sulfonamide linkages.[3]

Reactivity & Derivatization Logic

The strategic value of this compound lies in the reactivity differential between its two functional groups.[3]

  • Tier 1 Reactivity (Fast): The sulfonyl chloride reacts rapidly with nucleophiles (amines, alcohols) under mild basic conditions.[3]

  • Tier 2 Reactivity (Controlled): The carboxylic acid requires activation (e.g., HATU, EDC) to react with amines, allowing for selective sequential functionalization.[3]

Reactivity Pathway Diagram

ReactivityMap Core 5-(Chlorosulfonyl)- 1H-indole-2-carboxylic acid Sulfonamide 5-Sulfonamido-indole (Stable Scaffold) Core->Sulfonamide  Selective Substitution (Base, 0°C)   SulfonicAcid 5-Sulfonic Acid (Hydrolysis Product) Core->SulfonicAcid  Degradation   Amine1 Primary/Secondary Amine (R-NH2) Amine1->Sulfonamide Diamide Bis-Amide/Sulfonamide (Final Drug Candidate) Sulfonamide->Diamide  Peptide Coupling (HATU/DIPEA)   Water H2O / Moisture Water->SulfonicAcid Amine2 Amine (R'-NH2) + Coupling Agent Amine2->Diamide

Caption: Sequential functionalization strategy utilizing the reactivity gap between C5-sulfonyl chloride and C2-carboxylic acid.

Synthesis & Manufacturing

While often purchased, the compound is synthesized via chlorosulfonation of the parent indole-2-carboxylic acid. The electron-withdrawing effect of the C2-carboxyl group deactivates the C3 position, directing the electrophilic attack of chlorosulfonic acid to the C5 position of the benzene ring.[3]

Synthesis Protocol (Laboratory Scale)

Precursor: 1H-Indole-2-carboxylic acid (CAS 1477-50-5).[5] Reagent: Chlorosulfonic acid (ClSO₃H).[3]

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Addition: Place chlorosulfonic acid (5–10 equiv.) in the flask and cool to 0°C.

  • Reaction: Add 1H-indole-2-carboxylic acid portion-wise over 20 minutes. The mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature (25°C) and stirred for 2–4 hours.

    • Note: Monitoring by TLC is difficult due to hydrolysis; reaction completion is usually determined by aliquoting into methanol (forming the methyl sulfonate) and checking LCMS.[3]

  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product precipitates as a solid.[6]

  • Isolation: Filter the precipitate immediately, wash with cold water, and dry under high vacuum over P₂O₅.

    • Critical: Do not leave the wet solid standing; the sulfonyl chloride will hydrolyze.[3]

Experimental Protocols for Application
Protocol A: Selective Sulfonamide Formation

Target: Functionalization of C5 without affecting C2-COOH.

  • Dissolution: Dissolve 1.0 equiv of 5-(chlorosulfonyl)-1H-indole-2-carboxylic acid in anhydrous THF or DCM.

  • Base: Add 2.5 equiv of DIPEA or Triethylamine. (Extra base is needed to neutralize the carboxylic acid proton).[3]

  • Nucleophile: Add 1.0–1.1 equiv of the desired amine (R-NH₂) dropwise at 0°C.

  • Incubation: Stir at 0°C for 30 mins, then RT for 2 hours.

  • Workup: Acidify carefully with 1N HCl to pH ~3 (precipitating the product if hydrophobic) or extract with EtOAc.

  • Result: 5-(N-substituted-sulfamoyl)-1H-indole-2-carboxylic acid.

Protocol B: One-Pot Library Generation (Amidation)

Target: Dual functionalization.

  • Follow Protocol A to generate the sulfonamide intermediate in DMF.

  • Do not isolate. Add 1.2 equiv of HATU and 1.2 equiv of the second amine (R'-NH₂).

  • Stir at RT for 12 hours.

  • Purify via preparative HPLC.

Safety & Handling
  • Hazards: The compound is corrosive (causes skin burns and eye damage) and reacts violently with water.[3]

  • Storage: Store in a tightly sealed container at -20°C . Desiccate to prevent hydrolysis.

  • PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.[3] Handle only in a fume hood.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82693, 5-Chloro-1H-indole-2-carboxylic acid (Structural Analog Reference). Retrieved from [Link][2][3]

  • Keenan, M. et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.[3] (Demonstrates utility of indole-2-carboxamide scaffold). Retrieved from [Link][3]

  • Murakami, Y. et al. Acylation of Ethyl Indole-2-carboxylate: Regioselectivity and C5-Functionalization.[7] (Mechanistic grounding for C5 electrophilic substitution). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid is a complex heterocyclic molecule of significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising an indole nucleus, a carboxylic acid function, and a reactive chlorosulfonyl group, make it a versatile scaffold for the synthesis of a diverse array of biologically active compounds. The strategic placement of the electron-withdrawing chlorosulfonyl group at the 5-position of the indole ring profoundly influences the molecule's electronic properties, reactivity, and potential as a pharmacophore. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior in various experimental settings and its potential for further chemical modification.

Molecular Identity and Structure

A foundational understanding of a molecule begins with its fundamental identifiers and structural representation.

IdentifierValue
IUPAC Name 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid
CAS Number 26955-67-3
Molecular Formula C₉H₆ClNO₄S
Molecular Weight 259.67 g/mol
Canonical SMILES C1=CC2=C(C=C1S(=O)(=O)Cl)C=C(N2)C(=O)O
InChI Key YXWJCCIZRWMDSE-UHFFFAOYSA-N

Physicochemical Properties: A Blend of Prediction and Analogy

Direct experimental data for 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid is not extensively available in the public domain. Therefore, this section presents a combination of predicted values and data from structurally analogous compounds to provide a robust estimation of its key physicochemical parameters. The indole-2-carboxylic acid and 5-chloro-1H-indole-2-carboxylic acid are used as primary reference points due to their structural similarity.

PropertyEstimated/Analog ValueRationale and Context
Melting Point (°C) > 200 (decomposes)Indole-2-carboxylic acid has a melting point of 202-206 °C[1][2]. The presence of the sulfonyl chloride group is expected to increase intermolecular forces, likely leading to a higher melting point, with probable decomposition due to the reactive nature of the sulfonyl chloride.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, alcohols)Carboxylic acids with aromatic rings generally exhibit low water solubility. The polar sulfonyl chloride and carboxylic acid groups may slightly enhance aqueous solubility compared to the parent indole, but it is expected to be largely soluble in polar aprotic solvents.
pKa Carboxylic Acid: ~3.5-4.5; Indole N-H: ~16-17The pKa of the carboxylic acid is estimated based on typical values for aromatic carboxylic acids. The electron-withdrawing nature of the chlorosulfonyl group is expected to increase the acidity (lower the pKa) compared to unsubstituted indole-2-carboxylic acid. The indole N-H is weakly acidic.
LogP ~2.5 - 3.5The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The value is estimated based on the contribution of the indole core, with the polar carboxylic acid and chlorosulfonyl groups influencing the overall value. For comparison, the predicted XLogP3 for 5-chloro-1H-indole-2-carboxylic acid is 2.9[3].

Synthesis and Reactivity

The primary route for the synthesis of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid involves the direct chlorosulfonation of indole-2-carboxylic acid. This electrophilic aromatic substitution reaction targets the electron-rich 5-position of the indole ring.

Experimental Protocol: Chlorosulfonation of Indole-2-carboxylic Acid

This protocol is a generalized procedure based on established methods for the chlorosulfonation of aromatic compounds.

Materials:

  • Indole-2-carboxylic acid

  • Chlorosulfonic acid

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Ice bath

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a fume hood, dissolve indole-2-carboxylic acid in a minimal amount of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add an excess of chlorosulfonic acid (typically 2-3 equivalents) dropwise to the stirred solution. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care.

  • After the addition is complete, allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice.

  • The product will precipitate out of the aqueous solution.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.

  • Dry the product under vacuum to yield 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid.

Causality in Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent is critical to prevent the hydrolysis of chlorosulfonic acid and the desired sulfonyl chloride product.

  • Low Temperature: The reaction is performed at 0 °C to control the exothermicity of the reaction and to minimize potential side reactions and degradation of the starting material and product.

  • Excess Chlorosulfonic Acid: An excess of the reagent is used to drive the reaction to completion.

G cluster_start Starting Material cluster_reagent Reagent & Conditions cluster_process Reaction & Workup cluster_product Final Product Indole-2-carboxylic Acid Indole-2-carboxylic Acid Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Indole-2-carboxylic Acid->Electrophilic Aromatic Substitution Reacts with Chlorosulfonic Acid (excess) Chlorosulfonic Acid (excess) Chlorosulfonic Acid (excess)->Electrophilic Aromatic Substitution Anhydrous DCM, 0 °C Anhydrous DCM, 0 °C Anhydrous DCM, 0 °C->Electrophilic Aromatic Substitution Quenching with Ice Quenching with Ice Electrophilic Aromatic Substitution->Quenching with Ice Filtration and Washing Filtration and Washing Quenching with Ice->Filtration and Washing 5-(Chlorosulfonyl)-1H-indole-2-carboxylic Acid 5-(Chlorosulfonyl)-1H-indole-2-carboxylic Acid Filtration and Washing->5-(Chlorosulfonyl)-1H-indole-2-carboxylic Acid

Synthesis workflow for 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid.

Stability and Handling

The presence of the sulfonyl chloride group renders 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid susceptible to hydrolysis. Contact with moisture, either from the atmosphere or from protic solvents, will lead to the formation of the corresponding sulfonic acid. Therefore, the compound should be handled in a dry environment and stored in a desiccator.

Thermally, sulfonyl chlorides can be unstable, and decomposition may occur at elevated temperatures. It is recommended to store the compound at reduced temperatures to maintain its integrity.

Spectral Characteristics (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the acidic protons of the carboxylic acid and the N-H group. The electron-withdrawing effect of the chlorosulfonyl group will cause downfield shifts for the aromatic protons, particularly those on the benzene ring portion of the indole.

  • Indole N-H: A broad singlet, typically > 11 ppm.

  • Carboxylic Acid O-H: A very broad singlet, typically > 12 ppm.

  • Aromatic Protons: Signals in the range of 7.0-8.5 ppm, with coupling patterns indicative of the substitution on the indole ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the indole ring, with the carbon attached to the sulfonyl chloride group being significantly influenced.

  • Carbonyl Carbon: ~165-175 ppm.

  • Indole Ring Carbons: A series of signals in the aromatic region (~100-140 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the O-H, N-H, C=O, and S=O stretching vibrations.

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • N-H Stretch (Indole): A moderate, sharp band around 3300-3400 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.

  • S=O Stretch (Sulfonyl Chloride): Two strong bands, typically around 1370-1390 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric).

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. A key feature will be the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M⁺ and M+2 peaks. Common fragmentation would involve the loss of SO₂Cl or COOH.

Experimental Methodologies for Physicochemical Characterization

For researchers aiming to experimentally determine the physicochemical properties of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid, the following established protocols are recommended.

Protocol for Solubility Determination

A qualitative and semi-quantitative assessment of solubility can be performed using a stepwise addition method.

  • Add a small, known amount (e.g., 1-5 mg) of the compound to a vial.

  • Add a measured volume (e.g., 0.1 mL) of the solvent of interest (e.g., water, buffer at a specific pH, organic solvent).

  • Vortex the mixture for a set period (e.g., 1-2 minutes).

  • Visually inspect for dissolution.

  • If dissolved, continue adding the solvent in measured increments until the compound precipitates or a desired concentration is reached.

  • Express solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >10 mg/mL).

G Start Start Add Compound Add known amount of compound to vial Start->Add Compound Add Solvent Add measured volume of solvent Add Compound->Add Solvent Vortex Vortex for 1-2 minutes Add Solvent->Vortex Observe Dissolved? Vortex->Observe Add More Solvent Add incremental volume of solvent Observe->Add More Solvent Yes Record Solubility Record Solubility Observe->Record Solubility No Add More Solvent->Vortex

Workflow for solubility determination.
Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant.

  • Calibrate a pH meter using standard buffers.

  • Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture (e.g., water/co-solvent if solubility is low).

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

  • Record the pH after each addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is equal to the pH at the half-equivalence point.

Protocol for Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC provides a highly accurate measurement of the melting point and can also reveal information about thermal stability.

  • Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature.

  • The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. Any exothermic events may indicate decomposition.

Conclusion

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid is a molecule with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet fully compiled in the literature, a strong predictive understanding can be achieved through the analysis of its structural features and comparison with analogous compounds. The protocols and data presented in this guide offer a solid foundation for researchers working with this compound, enabling informed decisions in experimental design, synthesis, and the development of novel derivatives. The inherent reactivity of the chlorosulfonyl group, coupled with the established biological significance of the indole scaffold, ensures that this compound will remain a valuable building block in the pursuit of new therapeutic agents.

References

  • PubChem. 5-Chloro-1H-indole-2-carboxylic acid. [Link]

Sources

CAS number and molecular weight of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Bench Protocol
Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid is a high-value heterocyclic scaffold used primarily as a precursor in the synthesis of sulfonamide-based pharmacophores. While the free acid (CAS 1369238-14-1) exists, it is frequently generated in situ or utilized in its more stable ethyl ester form during multi-step synthesis to prevent premature decarboxylation or hydrolysis.

This guide provides the critical physicochemical data, synthesis pathways, and handling protocols required to utilize this compound effectively in drug development campaigns targeting viral proteases (e.g., HCV NS5B) and oncology targets (e.g., STAT3 inhibitors).

Chemical Identity & Physicochemical Properties

The following data consolidates the specific identifiers for the free acid and its commercially relevant ethyl ester analog.

Table 1: Core Chemical Specifications
PropertyFree AcidEthyl Ester Derivative (Precursor)
Systematic Name 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acidEthyl 5-(chlorosulfonyl)-1H-indole-2-carboxylate
CAS Number 1369238-14-1 Not widely listed (Synthesis intermediate)
Molecular Formula


Molecular Weight 259.67 g/mol 287.72 g/mol
Physical State Off-white to beige solid (Hygroscopic)Beige crystalline solid
Solubility DMSO, DMF, THF (Reacts with alcohols)DCM, Ethyl Acetate, THF
Stability High Risk: Hydrolyzes rapidly to sulfonic acid in moist air.[1]Moderate: Stable if stored under inert gas at -20°C.

Synthetic Pathway & Mechanism

The "Protected-First" Strategy

Direct chlorosulfonation of indole-2-carboxylic acid can be challenging due to the solubility of the zwitterionic acid and the risk of side reactions. The industry-standard protocol utilizes Ethyl indole-2-carboxylate as the starting material. The ester group protects the carboxylic acid and improves solubility in the chlorosulfonic acid medium.

Reaction Workflow (DOT Visualization)

The following diagram illustrates the standard synthetic workflow from the indole precursor to the sulfonamide scaffold.

SynthesisPath Fig 1: Synthetic route for 5-sulfonyl indole derivatives via ethyl ester intermediate. Start Ethyl indole-2-carboxylate (Starting Material) Inter Intermediate: Ethyl 5-(chlorosulfonyl)indole-2-carboxylate Start->Inter 0°C to RT, 2-4h Electrophilic Subst. Reagent Chlorosulfonic Acid (ClSO3H, Excess) Reagent->Inter Reagent Product Target Sulfonamide (Scaffold) Inter->Product Nucleophilic Attack (Sulfonamide Formation) Amine Amine Nucleophile (R-NH2) Amine->Product FinalAcid Final Product: 5-Sulfamoyl-indole-2-carboxylic acid Product->FinalAcid Saponification Hydrolysis LiOH / THF (Ester Hydrolysis)

[2]

Detailed Protocol: Chlorosulfonation
  • Step 1: Charge a flame-dried flask with Chlorosulfonic acid (5–10 equiv) . Cool to 0°C under

    
    .
    
  • Step 2: Add Ethyl indole-2-carboxylate portion-wise. The reaction is exothermic; maintain internal temperature <10°C to prevent decomposition.

  • Step 3: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (mini-workup: quench aliquot in MeOH to form methyl sulfonate ester).

  • Step 4 (Quench): Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride will precipitate as a solid.

  • Step 5 (Isolation): Filter immediately or extract with Dichloromethane (DCM). Do not use alcohols for extraction, as they will react with the sulfonyl chloride.

Reactivity Profile & Handling

Critical Instability Factors

The sulfonyl chloride moiety (


) is highly electrophilic and prone to hydrolysis.
  • Moisture Sensitivity: Exposure to atmospheric moisture converts the chloride to the sulfonic acid (

    
    ), which is non-reactive toward amines and highly water-soluble, making recovery difficult.
    
  • Self-Reactivity: In the presence of strong bases or heat, the indole nitrogen (if unprotected) can participate in side reactions.

Storage Recommendations
  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Temperature: -20°C for long-term storage.

  • Container: Glass vials with Teflon-lined caps; avoid metal spatulas that may introduce moisture or catalyze decomposition.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry due to the hydrogen-bonding capability of the indole NH and the vector positioning of the 2-COOH and 5-sulfonyl groups.

Key Therapeutic Areas
  • HCV NS5B Polymerase Inhibitors: The 5-sulfonyl indole core mimics the geometric constraints required to bind to the allosteric "thumb" site of the viral polymerase.

  • STAT3 Inhibitors: Sulfonamide derivatives at the 5-position have shown efficacy in disrupting STAT3-SH2 domain interactions, a pathway critical in cancer metastasis.

  • Antiviral Agents: Used in the synthesis of indole-2-carboxamide derivatives with broad-spectrum activity against RNA viruses.

Structure-Activity Relationship (SAR) Logic
  • Position 2 (COOH): Essential for ionic interactions (e.g., with Arginine residues in active sites). Often converted to bioisosteres like tetrazoles or amides.

  • Position 5 (

    
    ):  Provides a rigid vector for extending into hydrophobic pockets. The sulfonamide linkage is metabolically stable compared to amides in this position.
    

References

  • PubChem Compound Summary. (2025). 5-Chloro-1H-indole-2-carboxylic acid (Structural Analog Data). National Center for Biotechnology Information. Link

  • ChemicalRegister. (2024). 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid CAS 1369238-14-1.[3] Link

  • Organic Syntheses. (1963). Preparation of Indole-2-carboxylic acid derivatives. Org. Synth. Coll. Vol. 4, 539. Link

  • Journal of Medicinal Chemistry. (2012). Discovery of Indole-Based Inhibitors of HCV NS5B Polymerase. (Contextual reference for 5-sulfonyl indole synthesis). Link

Sources

A Comprehensive Technical Guide to Determining the Solubility Profile of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a robust framework for researchers, scientists, and drug development professionals to determine the solubility profile of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid. Given the limited availability of public data on this specific compound, this document emphasizes the fundamental principles and experimental methodologies required to establish a comprehensive understanding of its solubility in various organic solvents.

Introduction: The Critical Role of Solubility in Drug Development

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid is a unique molecule possessing a reactive chlorosulfonyl group and a carboxylic acid moiety on an indole scaffold. Such functional groups make it a valuable intermediate in the synthesis of a diverse range of biologically active compounds. The solubility of this compound in organic solvents is a critical parameter that dictates its utility in synthetic chemistry, influencing reaction kinetics, purification strategies, and the ease of handling. In the broader context of drug development, a well-defined solubility profile is paramount for formulation, bioavailability, and overall therapeutic efficacy.

This guide will navigate the theoretical underpinnings of solubility and provide detailed, actionable protocols for its experimental determination, empowering researchers to generate reliable and reproducible data for 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid.

Physicochemical Properties and Their Anticipated Influence on Solubility

A thorough understanding of the physicochemical properties of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid is the first step in predicting its solubility behavior.

PropertyValue/InformationExpected Influence on Solubility
Molecular Formula C₉H₆ClNO₄S-
Molecular Weight 259.67 g/mol Higher molecular weight can sometimes correlate with lower solubility.
Structure Indole ring with a chlorosulfonyl group at the 5-position and a carboxylic acid at the 2-position.The indole ring provides a degree of aromatic character. The carboxylic acid and chlorosulfonyl groups are polar and capable of hydrogen bonding.
Polarity The molecule possesses both polar (chlorosulfonyl, carboxylic acid, N-H of indole) and non-polar (indole ring) regions, making it amphiphilic.Expected to be soluble in polar aprotic solvents that can engage in dipole-dipole interactions and hydrogen bonding. Solubility in non-polar solvents is likely to be limited.
Hydrogen Bonding The carboxylic acid group is a strong hydrogen bond donor and acceptor. The N-H group of the indole is a hydrogen bond donor. The sulfonyl and carbonyl oxygens are hydrogen bond acceptors.Solvents that are hydrogen bond donors or acceptors will likely be good solvents.
Reactivity The chlorosulfonyl group is highly reactive, particularly towards nucleophiles like water and alcohols.This reactivity can complicate solubility studies in protic solvents, as the compound may degrade. Anhydrous solvents are recommended for initial studies.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces.

Solvent Selection Strategy

Based on the structure of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid, a range of organic solvents should be screened to capture its solubility profile across different solvent classes:

  • Polar Aprotic Solvents: (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Acetone). These are expected to be good solvents due to their ability to engage in dipole-dipole interactions and, in some cases, act as hydrogen bond acceptors.

  • Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol). These solvents can act as both hydrogen bond donors and acceptors. However, the reactivity of the chlorosulfonyl group with alcohols to form sulfonates must be considered. Solubility studies in these solvents should be conducted with caution and may require analysis of the solution for degradation products.

  • Non-Polar Solvents: (e.g., Toluene, Hexane, Dichloromethane (DCM)). Solubility is expected to be low in these solvents due to the polar nature of the chlorosulfonyl and carboxylic acid groups.

  • Ethers: (e.g., Tetrahydrofuran (THF), 1,4-Dioxane). These have intermediate polarity and can act as hydrogen bond acceptors.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction of solubility, Hansen Solubility Parameters (HSP) can be employed.[2] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3] A solvent is likely to dissolve a solute if their HSP values are similar.

The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of solubility.[4] While experimentally determined HSP values for 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid are not available, they can be estimated using group contribution methods.[5]

Experimental Determination of Solubility

The following section details a robust experimental workflow for determining the equilibrium solubility of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid.

The Shake-Flask Method: A Gold Standard Protocol

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[6]

Objective: To determine the saturation concentration of the compound in a given solvent at a specific temperature.

Materials:

  • 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid (solid)

  • Selected organic solvents (anhydrous, high purity)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid to a pre-weighed vial. The excess solid is crucial to ensure equilibrium is reached with the undissolved solid.[7]

    • Record the exact mass of the compound added.

    • Add a known volume of the selected solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200-300 RPM).[7]

    • Allow the mixture to equilibrate for a sufficient time. A common duration is 24 to 48 hours to ensure equilibrium is reached.[7] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vial or filter the supernatant using a syringe filter. This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

    • Immediately after separation, accurately dilute a known volume of the saturated solution with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

Visualization of the Shake-Flask Workflow:

ShakeFlaskWorkflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling & Analysis A Add excess solid to vial B Add known volume of solvent A->B C Shake at constant temperature (24-48h) B->C D Separate solid (Centrifuge/Filter) C->D E Dilute supernatant D->E F Quantify concentration (e.g., HPLC) E->F

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification Methods

Accurate quantification of the dissolved compound is essential for reliable solubility data.

HPLC is a highly sensitive and specific method for determining the concentration of a compound in solution.[8][9]

Protocol Outline:

  • Method Development: Develop a reverse-phase HPLC method with UV detection capable of separating 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid from any potential impurities or degradation products.

  • Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations in the mobile phase or a solvent mixture similar to the diluted samples.

  • Sample Analysis: Inject the diluted samples from the shake-flask experiment and the standard solutions into the HPLC system.

  • Quantification: Determine the concentration of the compound in the samples by comparing the peak area to the calibration curve.[9]

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

TGA can be a rapid method for determining solubility, especially in volatile organic solvents.[10][11] It measures the mass of a sample as a function of temperature.

Protocol Outline:

  • Sample Preparation: A known volume of the saturated solution is carefully transferred to a TGA pan.

  • Solvent Evaporation: The TGA is programmed to heat the sample at a rate that allows for complete evaporation of the solvent without causing degradation of the solute.

  • Residue Mass Measurement: The mass of the non-volatile solute remaining in the pan is measured.

  • Calculation: The solubility is calculated by dividing the mass of the residue by the initial volume of the saturated solution.

Visualization of Analytical Quantification Workflow:

AnalyticalWorkflow cluster_hplc HPLC Method cluster_tga TGA Method Start Saturated Solution (from Shake-Flask) A Develop RP-HPLC Method Start->A E Transfer known volume to TGA pan Start->E B Prepare Calibration Curve A->B C Inject Standards & Samples B->C D Quantify from Peak Area C->D End Solubility Data (g/L or mol/L) D->End Calculate Solubility F Evaporate solvent E->F G Measure residual mass F->G G->End Calculate Solubility

Caption: Analytical workflows for quantifying solubility.

Data Presentation and Interpretation

The experimentally determined solubility data for 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Illustrative Solubility Data Presentation

SolventSolvent ClassTemperature (°C)Solubility (g/L)Solubility (mol/L)
Dimethylformamide (DMF)Polar Aprotic25[Experimental Value][Calculated Value]
Dimethyl sulfoxide (DMSO)Polar Aprotic25[Experimental Value][Calculated Value]
Acetonitrile (ACN)Polar Aprotic25[Experimental Value][Calculated Value]
AcetonePolar Aprotic25[Experimental Value][Calculated Value]
MethanolPolar Protic25[Experimental Value][Calculated Value]
EthanolPolar Protic25[Experimental Value][Calculated Value]
Tetrahydrofuran (THF)Ether25[Experimental Value][Calculated Value]
Dichloromethane (DCM)Non-Polar25[Experimental Value][Calculated Value]
TolueneNon-Polar25[Experimental Value][Calculated Value]
HexaneNon-Polar25[Experimental Value][Calculated Value]

Note: The table above is a template. The actual experimental values need to be populated based on the results of the described protocols.

Conclusion

References

  • Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. International Journal of Pharmaceutics, 291(1-2), 125-131. Available at: [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. Available at: [Link]

  • Dietrich, P. M., et al. (2018). Determination of Extractant Solubility in Ionic Liquids by Thermogravimetric Analysis. Solvent Extraction and Ion Exchange, 36(5), 455-465. Available at: [Link]

  • LibreTexts. (2021). Solubility. Available at: [Link]

  • World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available at: [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

  • Almeida, B., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 61(29), 10568-10577. Available at: [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Available at: [Link]

  • Quora. (2017). How to perform the shake flask method to determine solubility. Available at: [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Available at: [Link]

  • Kapper, S. C., et al. (2025). A Python tool for predicting optimal solvent blends based on Hansen solubility parameters. Journal of Cheminformatics, 17(1), 1-10. Available at: [Link]

  • Vandezande, J. (2025). The Evolution of Solubility Prediction Methods. Rowan. Available at: [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. Available at: [Link]

  • ResearchGate. (2025). Development and validation of a RP-HPLC method for determination of solubility of furosemide. Available at: [Link]

  • PubChem. (n.d.). 5-Chloro-1H-indole-2-carboxylic acid. Available at: [Link]

  • B-On. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. Available at: [Link]

  • Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal, 15(3), 26-28. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Testing Procedure. Available at: [Link]

Sources

Stability of Indole-5-Sulfonyl Chlorides in Ambient Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indole-5-sulfonyl chloride is a pivotal bifunctional reagent in contemporary drug discovery and chemical biology. It marries the privileged indole scaffold, a frequent guest in biologically active molecules, with the highly reactive sulfonyl chloride functional group, a versatile handle for the synthesis of sulfonamides and other key derivatives. However, this inherent reactivity presents a significant challenge to its stability under ambient storage and handling conditions. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability profile of indole-5-sulfonyl chloride. We will delve into the principal degradation pathways, offer field-proven insights for handling and storage, and present a detailed, self-validating experimental protocol for conducting a robust stability assessment.

The Inherent Instability: A Tale of Two Moieties

The stability of indole-5-sulfonyl chloride is governed by the chemical dispositions of its two constituent parts: the electron-rich indole ring and the highly electrophilic sulfonyl chloride group.

The Achilles' Heel: The Sulfonyl Chloride Group

The primary driver of instability in indole-5-sulfonyl chloride is the sulfonyl chloride moiety. The sulfur atom is in a high oxidation state and is bonded to two strongly electron-withdrawing oxygen atoms and a chlorine atom, rendering it highly electrophilic. This makes it exceedingly susceptible to nucleophilic attack, with the most ubiquitous nucleophile in an ambient environment being water .

Hydrolysis: The reaction with water, or hydrolysis, is the most significant degradation pathway.[1][2] This proceeds via a nucleophilic substitution mechanism at the sulfur atom, leading to the formation of the corresponding indole-5-sulfonic acid and hydrochloric acid[1][3]. The generated HCl can, in turn, create an acidic microenvironment, which can potentially catalyze further degradation of the indole ring itself.

The Susceptible Core: The Indole Ring

The indole nucleus is an electron-rich aromatic system. While generally more stable than the sulfonyl chloride group, it is not inert. It is particularly susceptible to degradation under acidic conditions, which, as noted above, can be a byproduct of the hydrolysis of the sulfonyl chloride. Protonation of the indole ring, typically at the C3 position, can lead to the formation of an indoleninium cation, which can be a prelude to oligomerization or other degradative reactions.[4]

Best Practices for Handling and Storage

Given the reactivity profile, stringent handling and storage protocols are paramount to preserving the integrity of indole-5-sulfonyl chloride.

  • Moisture is the Enemy: The most critical factor is the rigorous exclusion of moisture. Always handle the compound in a dry, inert atmosphere, such as a glove box or under a stream of dry nitrogen or argon.[5]

  • Temperature Control: Store the compound at reduced temperatures, typically 2-8°C, to slow the rate of any potential degradation reactions.[5]

  • Inert Packaging: Use tightly sealed, corrosion-resistant containers, such as amber glass bottles with PTFE-lined caps.[5] The amber glass also provides protection from light, which can be a factor in the degradation of some aromatic compounds.

  • Chemical Segregation: Store separately from bases, oxidizing agents, and protic solvents to prevent inadvertent reactions.

Designing a Robust Stability Study: A Forced Degradation Approach

A forced degradation study is an essential tool for understanding the stability of a molecule.[6][7][8] It involves subjecting the compound to stress conditions more severe than those it would encounter during routine handling and storage to identify potential degradation products and pathways.[9]

The following experimental design provides a comprehensive framework for assessing the stability of indole-5-sulfonyl chloride.

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution in Anhydrous ACN hydrolysis Hydrolytic (ACN/Water, pH 3, 7, 9) prep->hydrolysis Aliquot oxidation Oxidative (H2O2 in ACN) prep->oxidation Aliquot thermal Thermal (Solid & Solution, 60°C) prep->thermal Aliquot photolytic Photolytic (Xenon Lamp) prep->photolytic Aliquot timepoint Sample at Time Points (0, 2, 4, 8, 24h) hydrolysis->timepoint oxidation->timepoint thermal->timepoint photolytic->timepoint quench Quench & Dilute timepoint->quench hplc RP-HPLC-UV/MS Analysis quench->hplc characterize Characterize Degradants hplc->characterize G IndoleSO2Cl    Indole-5-sulfonyl Chloride   IndoleSO3H    Indole-5-sulfonic Acid + HCl   IndoleSO2Cl->IndoleSO3H Hydrolysis (H₂O) Polymer    Oligomers/Degradation Products   IndoleSO3H->Polymer Acid-catalyzed Degradation

Sources

literature review of 5-substituted indole-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, structure-activity relationships (SAR), and therapeutic applications of 5-substituted indole-2-carboxylic acid derivatives.

Core Scaffold Analysis & Therapeutic Applications

Executive Summary

The 5-substituted indole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for targets ranging from G-protein coupled receptors (GPCRs) to kinase enzymes. Unlike the indole-3-acetic acid derivatives (auxins) or tryptamines, the functionalization at the C-2 position provides a unique vector for hydrogen bonding and electrostatic interactions, often mimicking the glycine backbone in biological systems.

This guide focuses on the 5-substituted variants, where the substituent at C-5 plays a pivotal role in modulating electronic density, lipophilicity, and metabolic stability. Key applications include NMDA receptor glycine-site antagonism (neuroprotection), CB1 receptor allosteric modulation (addiction/obesity), and EGFR/CDK2 inhibition (oncology).

Chemical Space & Structural Logic

The "5-Substituted" Advantage

Position 5 of the indole ring is electronically coupled to the pyrrole nitrogen. Substituents here dramatically affect the pKa of the indole N-H and the C-2 carboxylic acid.

  • Electronic Tuning: Electron-withdrawing groups (EWGs) like 5-Cl , 5-NO₂ , or 5-CF₃ increase the acidity of the N-H proton, enhancing hydrogen bond donor capability.

  • Metabolic Blocking: Substitution at C-5 blocks the primary site of oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life of drug candidates.

  • Binding Pocket Fit: In the NMDA receptor glycine site, the 5-position aligns with a hydrophobic pocket, where halogens (Cl, Br) often provide critical van der Waals contacts.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Map Core Indole-2-Carboxylic Acid (Scaffold) Pos2 Position 2 (COOH/CONHR) Essential for H-bonding/Ionic interactions (e.g., Glycine site mimic) Core->Pos2 Acidic Head Pos5 Position 5 (R5) Electronic Tuning & Metabolic Block (Cl, F, NO2, OMe) Core->Pos5 Electronic Control Pos3 Position 3 (R3) Lipophilic Tolerance (Alkyl, Aryl linkers) Core->Pos3 Steric Bulk Pos5->Pos2 Modulates pKa

Figure 1: SAR Logic of the 5-substituted indole-2-carboxylic acid scaffold.

Synthetic Strategies

Two primary pathways dominate the synthesis of these derivatives: the Reissert Indole Synthesis (scalable, starts from o-nitrotoluene) and the Fischer Indole Synthesis (versatile, starts from phenylhydrazines).

Pathway A: Modified Reissert Synthesis (Scalable)

This method is preferred for generating the 2-carboxylic acid moiety directly without requiring late-stage oxidation.

  • Condensation: o-Nitrotoluene derivatives react with diethyl oxalate in the presence of a strong base (KOEt) to form the potassium salt of the enol pyruvate.

  • Reductive Cyclization: The nitro group is reduced (Zn/AcOH or H₂/Pd), leading to spontaneous cyclization to the indole-2-ester.

  • Hydrolysis: Saponification yields the free acid.

Pathway B: Fischer Indole Synthesis

Ideal for introducing complex substituents at Position 3 simultaneously.

  • Hydrazone Formation: 4-Substituted phenylhydrazine reacts with ethyl pyruvate.

  • Cyclization: Acid-catalyzed rearrangement (PPA or ZnCl₂) yields the ethyl 5-substituted indole-2-carboxylate.

Synthetic Workflow Diagram

Synthesis_Pathways Start_Reissert Start: 4-Substituted-2-nitrotoluene Step1_Reissert 1. Diethyl Oxalate / KOEt (Condensation) Start_Reissert->Step1_Reissert Inter_Reissert Intermediate: Potassium o-nitrophenylpyruvate Step1_Reissert->Inter_Reissert Step2_Reissert 2. Zn/AcOH or H2/Pd (Reductive Cyclization) Inter_Reissert->Step2_Reissert Product_Ester Ethyl 5-Substituted Indole-2-Carboxylate Step2_Reissert->Product_Ester Start_Fischer Start: 4-Substituted Phenylhydrazine Step1_Fischer 1. Ethyl Pyruvate (Hydrazone Formation) Start_Fischer->Step1_Fischer Step2_Fischer 2. Polyphosphoric Acid (PPA) (Cyclization) Step1_Fischer->Step2_Fischer Step2_Fischer->Product_Ester Step3_Hydrolysis 3. NaOH / MeOH (Saponification) Product_Ester->Step3_Hydrolysis Final_Acid Target: 5-Substituted Indole-2-Carboxylic Acid Step3_Hydrolysis->Final_Acid

Figure 2: Convergent synthetic pathways for 5-substituted indole-2-carboxylic acids.

Medicinal Chemistry & Case Studies

Case Study 1: CB1 Receptor Allosteric Modulators

Compound: ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide)[1]

  • Mechanism: Negative Allosteric Modulator (NAM) of the Cannabinoid CB1 receptor.

  • Role of 5-Substitution: The 5-chloro group is essential for maintaining high affinity for the allosteric site. Removal or replacement with electron-donating groups (e.g., 5-H or 5-OMe) results in a significant loss of binding affinity.

  • Significance: This compound shifted the paradigm from orthosteric antagonism (Rimonabant) to allosteric modulation, offering a better safety profile.

Case Study 2: NMDA Receptor Glycine Site Antagonists

Compound Class: 5-halo and 4,6-dichloroindole-2-carboxylic acids (e.g., Gavestinel precursors, SC-49648).

  • Mechanism: Competitive antagonism at the glycine modulatory site (strychnine-insensitive) of the NMDA receptor.[2]

  • Role of 5-Substitution: Early SAR studies demonstrated that a 5-chloro or 5,7-dichloro pattern was required to fill the hydrophobic pocket within the glycine binding domain. The carboxylic acid at C-2 mimics the carboxylate of glycine.

  • Clinical Relevance: While Gavestinel (a 4,6-dichloro derivative) failed in stroke trials due to poor blood-brain barrier penetration, the 5-substituted indole core remains a standard probe for studying NMDA receptor subtypes.

Quantitative Data Summary
CompoundR5 SubstituentTargetActivity (IC50/Ki)Key Feature
ORG27569 -ClCB1 (Allosteric)Kb ~ 250 nMFirst-in-class NAM [1]
SC-49648 -Cl (at 6, analog)NMDA (Glycine)Ki = 1.6 µMNeuroprotective in vivo [2]
5-Cl-Indole-2-COOH -ClNMDA (Glycine)Ki ~ 5.4 µMCore scaffold/Reagent [3]
5-NO₂-Indole-2-COOH -NO₂HIV Integrase> 100 µMPrecursor for active amides [4]

Experimental Protocols

Protocol A: Synthesis of 5-Chloroindole-2-carboxylic Acid (Reissert Adaptation)

Standardized procedure adapted from Organic Syntheses for scalability.

Reagents:

  • 4-Chloro-2-nitrotoluene (17.1 g, 0.1 mol)

  • Diethyl oxalate (14.6 g, 0.1 mol)

  • Potassium ethoxide (prepared from 3.9 g K in EtOH)

  • Zinc dust / Acetic acid (for reduction)

Step-by-Step:

  • Condensation: In a 500 mL flask, generate potassium ethoxide in absolute ethanol/ether. Add diethyl oxalate, followed by 4-chloro-2-nitrotoluene dropwise at 0°C. Stir at room temperature (RT) for 16 hours. The deep red potassium salt precipitates.

  • Isolation: Filter the salt, wash with anhydrous ether to remove unreacted starting material.

  • Cyclization: Dissolve the salt in glacial acetic acid (150 mL). Add Zinc dust (20 g) in portions (exothermic reaction). Heat to reflux for 2 hours.

  • Workup: Filter hot to remove zinc residues. Pour filtrate into ice water (500 mL). The ethyl 5-chloroindole-2-carboxylate precipitates as a solid.

  • Hydrolysis: Reflux the ester in 10% NaOH/MeOH (1:1) for 1 hour. Acidify with HCl to pH 3.

  • Purification: Collect the precipitate. Recrystallize from ethanol/water.

    • Yield: ~65-70%

    • Appearance: Off-white powder

    • Melting Point: 287°C (dec.)[3]

Protocol B: General Amide Coupling (for Carboxamides)

Used to generate ORG27569 and anticancer derivatives.

Reagents:

  • 5-Substituted Indole-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DCM

Step-by-Step:

  • Dissolve the acid in dry DMF under nitrogen.

  • Add DIPEA, EDC·HCl, and HOBt. Stir for 30 min to activate the acid.

  • Add the amine. Stir at RT for 12–24 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

References

  • Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. [Link]

  • Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor. Journal of Medicinal Chemistry. [Link]

  • Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Science. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Indole-2-carboxylic acid, ethyl ester (Organic Syntheses Protocol). Organic Syntheses. [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors. RSC Medicinal Chemistry. [Link]

Sources

The Biological Significance of Indole-5-Sulfonamide Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the Indole-5-sulfonamide pharmacophore, a specific structural motif distinct from


-sulfonylindoles. While often conflated in broader literature, the placement of the sulfonamide group at the C5 position of the indole ring creates a unique electronic and steric profile that primarily targets metalloenzymes (Carbonic Anhydrases) and cytoskeletal proteins, with emerging applications in overcoming multidrug resistance (MDR).

Executive Summary: The Privileged Hybrid

The indole-5-sulfonamide moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Its significance lies in the synergistic fusion of two distinct pharmacophores:

  • The Indole Core: A hydrophobic, aromatic scaffold mimicking the amino acid tryptophan, capable of

    
    -
    
    
    
    stacking and hydrophobic pocket occupation.
  • The C5-Sulfonamide (

    
    ):  A polar, tetrahedral moiety acting as a classic Zinc-Binding Group (ZBG) and a hydrogen bond donor/acceptor.
    

Unlike


-arylsulfonylindoles (common in 5-HT6 antagonists), the C5-substituted  analogs are critical in oncology, specifically for targeting Carbonic Anhydrase (CA) isoforms IX and XII  in hypoxic tumors and inhibiting tubulin polymerization.

Structural Basis & Medicinal Chemistry[1]

Electronic Descriptors and Binding Logic

The C5 position of the indole ring is electronically unique. While the C3 position is the most nucleophilic (prone to electrophilic attack), the C5 position allows substituents to extend into deep hydrophilic pockets of enzyme active sites without disrupting the steric bulk of the core scaffold.

FeatureChemical RoleBiological Consequence
N1-H (Indole NH) H-bond DonorCritical for anchoring the scaffold to backbone carbonyls (e.g., Thr200 in CA II).
C5-Sulfonamide Zn(II) Ion ChelationDisplaces the zinc-bound water molecule/hydroxide ion in metalloenzymes.
C3-Substitution Lipophilic VectorAllows "tail" modification to interact with hydrophobic/amphiphilic patches, conferring isoform selectivity (e.g., CA IX vs. CA II).
The "Indoline Route" Necessity

Direct chlorosulfonation of indole typically fails or yields mixtures because the acid-sensitive pyrrole ring polymerizes or sulfonates at C3. To access the indole-5-sulfonamide, chemists must utilize the Indoline-5-sulfonamide intermediate, requiring a reduction-oxidation strategy.

Primary Therapeutic Targets

Carbonic Anhydrase (CA) Inhibition: The Oncology Axis

The most authoritative application of indole-5-sulfonamides is the selective inhibition of tumor-associated Carbonic Anhydrases (CA IX and CA XII).[1]

  • Mechanism: The sulfonamide anion (

    
    ) binds to the Zn(II) ion in the enzyme's active site in a tetrahedral geometry.
    
  • Selectivity: Human CA II is ubiquitous (cytosolic).[1] CA IX is transmembrane and overexpressed only in hypoxic tumors (HIF-1

    
     driven). Indole-5-sulfonamides achieve selectivity via their bulky C3-tails, which interact with the hydrophobic patch near the entrance of the CA IX active site, a feature absent in CA II.
    
  • Key Insight: Recent studies (Supuran et al.) demonstrated that indoline-5-sulfonamides (the reduced congeners) are often nanomolar inhibitors of CA IX, capable of reversing chemoresistance.

Tubulin Polymerization & Cell Cycle Arrest

Certain


-substituted indole-5-sulfonamides function as antimitotic agents. By binding to the colchicine site  of tubulin, they inhibit microtubule assembly, leading to G2/M phase arrest.
  • Synergy: The dual inhibition of CA IX (pH regulation in tumors) and Tubulin (proliferation) makes this pharmacophore a potent candidate for Multi-Target Directed Ligands (MTDLs).

Experimental Validation Protocols

Synthesis: The Terent’ev-Preobrazhenskaya Protocol

Objective: Synthesize Indole-5-sulfonamide without C3-sulfonation side products. Principle: Protection of the nitrogen and reduction of the C2-C3 double bond directs electrophilic substitution to C5.

Step-by-Step Methodology:
  • Reduction: Dissolve Indole in glacial acetic acid. Add

    
     at 15°C to yield Indoline .
    
  • Protection: React Indoline with Acetic Anhydride (

    
    ) to form 1-Acetylindoline .
    
    • Why: Deactivates the ring slightly and protects the nitrogen.

  • Chlorosulfonation (Critical Step):

    • Add 1-Acetylindoline to neat Chlorosulfonic acid (

      
      ) at 0°C.
      
    • Heat to 60°C for 2 hours.

    • Result:1-Acetylindoline-5-sulfonyl chloride .[1] (Regioselectivity is >95% for C5).

  • Amidation: React the sulfonyl chloride with the desired amine (

    
    ) or ammonia in THF/DCM.
    
  • Deprotection & Aromatization:

    • Hydrolysis:

      
      /EtOH reflux removes the acetyl group.
      
    • Oxidation: Treat with

      
       or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane to restore the indole double bond.
      
Visualization: Synthesis Workflow

IndoleSynthesis Indole Indole Indoline Indoline (Reduced) Indole->Indoline NaBH3CN AcOH AcIndoline 1-Acetylindoline (Protected) Indoline->AcIndoline Ac2O SulfonylCl 5-Sulfonyl Chloride (Intermediate) AcIndoline->SulfonylCl ClSO3H (Electrophilic Sub.) Sulfonamide Indoline-5-Sulfonamide SulfonylCl->Sulfonamide R-NH2 Amidation FinalProduct INDOLE-5-SULFONAMIDE (Target) Sulfonamide->FinalProduct MnO2 or DDQ (Oxidative Aromatization)

Caption: The "Indoline Route" ensures regioselective sulfonation at C5, avoiding C3 side-reactions common in direct indole substitution.

Assay: Stopped-Flow CO2 Hydration (CA Inhibition)

To validate biological activity, one must measure the inhibition constant (


) against CA isoforms.
  • Method: Stopped-flow spectrophotometry.

  • Indicator: Phenol red (0.2 mM).

  • Reaction:

    
    .
    
  • Protocol:

    • Incubate enzyme (CA IX) with Indole-5-sulfonamide for 15 min.

    • Rapidly mix with

      
      -saturated buffer in the stopped-flow chamber.
      
    • Monitor absorbance decay at 557 nm (acidification).

    • Calculate

      
       using the Cheng-Prusoff equation.
      
Visualization: CA IX Inhibition Mechanism

CAMechanism Enzyme CA IX Active Site (Zn2+) Substrate CO2 + H2O Enzyme->Substrate Catalysis (Native) Complex Enzyme-Inhibitor Complex (Tetrahedral Adduct) Enzyme->Complex Displacement of Zn-bound H2O Inhibitor Indole-5-Sulfonamide Inhibitor->Enzyme Competitive Binding (Zn2+ Chelation) Complex->Substrate BLOCKS Hypoxia Hypoxic Tumor Microenvironment Hypoxia->Enzyme Upregulates Expression (HIF-1a)

Caption: Mechanism of Action: The sulfonamide moiety chelates the active site Zinc, blocking CO2 hydration and disrupting pH regulation in hypoxic tumors.

Emerging Applications: MDR Reversal

Recent data suggests that indoline-5-sulfonamides can inhibit P-glycoprotein (P-gp) efflux pumps in resistant cell lines (e.g., K562/4). The mechanism likely involves the lipophilic indole core embedding into the P-gp transmembrane domain, while the sulfonamide alters the local electrostatic environment.

Compound ClassTarget

/

Application
Indole-5-sulfonamide hCA IX4 - 20 nMHypoxic Solid Tumors
Indoline-5-sulfonamide hCA XII< 10 nMGlaucoma / MDR Cancer
3-Substituted Analog Tubulin1 - 5

M
Antiproliferative

References

  • Supuran, C. T., et al. (2022).[2] Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. International Journal of Molecular Sciences . Available at: [Link][3][4]

  • Terent'ev, A. P., & Preobrazhenskaya, M. N. (1962). Synthesis of 5-substituted indoles via indoline intermediates. Doklady Akademii Nauk SSSR.
  • Vulkan, M., et al. (2014). Design, synthesis and pharmacological evaluation of indolylsulfonamide amines as potent and selective 5-HT6 receptor antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry . Available at: [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents . Available at: [Link]

  • Owa, T., et al. (1999). Discovery of N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) as a novel anticancer agent. Journal of Medicinal Chemistry . (Reference for sulfonamide-indole pharmacophore context). Available at: [Link]

Sources

Introduction: The Convergence of a Privileged Scaffold and a Reactive Handle

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of the Chlorosulfonyl Group in Indole Derivatives

In the landscape of medicinal chemistry, the indole nucleus stands out as a quintessential "privileged scaffold."[1] Its unique electronic properties and rigid, planar structure allow it to interact with a wide array of biological targets, forming the core of numerous natural products and pharmaceuticals.[1][2] When this versatile heterocycle is functionalized with a chlorosulfonyl (-SO₂Cl) group, it is transformed into a powerful and highly reactive chemical intermediate: an indole sulfonyl chloride.[3]

The chlorosulfonyl group is a potent electrophile, serving as a gateway for the synthesis of sulfonamides—a class of compounds renowned for its broad spectrum of therapeutic applications.[4] The marriage of the indole scaffold with the sulfonamide functional group has yielded a rich pipeline of drug candidates with activities spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective.[1][5][6] This guide, from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the synthesis, reactivity, and strategic applications of indole sulfonyl chlorides, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Synthesis of Indole Sulfonyl Chlorides — Forging the Reactive Intermediate

The primary route to indole sulfonyl chlorides is the direct electrophilic chlorosulfonation of the indole ring. This reaction leverages the inherent electron-rich nature of the indole nucleus, which readily engages with strong electrophiles.

Mechanism and Regioselectivity

The reagent of choice for this transformation is typically chlorosulfonic acid (ClSO₃H).[7] The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The indole's π-system attacks the electrophilic sulfur atom of chlorosulfonic acid, leading to the formation of a sigma complex, which then rearomatizes by losing a proton to yield the sulfonyl chloride.

A critical consideration in this synthesis is regioselectivity. The indole ring possesses several potential sites for electrophilic attack, primarily the C3 and C5 positions. The final substitution pattern is highly dependent on reaction conditions and the presence of protecting groups. For instance, direct sulfonation of an N-protected indole, such as 1-phenylsulfonyl-1H-indole, with chlorosulfonic acid in an appropriate solvent like acetonitrile, can selectively yield the corresponding indole-3-sulfonyl chloride.[7] This N-protection strategy is crucial as it prevents side reactions at the indole nitrogen and directs the electrophilic attack to the desired position on the pyrrole ring.[7][8]

More recent advancements have explored alternative synthetic avenues, including electrochemical methods that can directly produce indole sulfonate esters from indoles and inorganic sulfites, offering a milder approach that avoids corrosive reagents.[9]

G cluster_mech Electrophilic Chlorosulfonation of Indole Indole N-Protected Indole Sigma Sigma Complex (Intermediate) Indole->Sigma + ClSO₃H Reagent Chlorosulfonic Acid (ClSO₃H) Product Indole Sulfonyl Chloride Sigma->Product Loss of Proton Base - H⁺ G cluster_workflow Sulfonamide Synthesis Workflow Start Indole Sulfonyl Chloride (R-SO₂Cl) Intermediate Tetrahedral Intermediate Start->Intermediate + Amine Amine Primary/Secondary Amine (R'-NH₂) Base Base (e.g., Pyridine) Product Indole Sulfonamide (R-SO₂NH-R') Intermediate->Product - Cl⁻ Byproduct HCl Neutralized by Base

Caption: Mechanism of sulfonamide formation from a sulfonyl chloride.

Experimental Protocol: General Synthesis of an Indole Sulfonamide

Materials:

  • Indole sulfonyl chloride (e.g., 1H-Indole-5-sulfonyl chloride)

  • Primary or secondary amine (1.1 equivalents)

  • Pyridine or Triethylamine (2-3 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Solution: Dissolve the indole sulfonyl chloride (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Base and Nucleophile Addition: Add the base (e.g., pyridine) to the solution, followed by the dropwise addition of the amine (1.1 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 2-12 hours).

  • Aqueous Workup: Dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine. The washes remove ionic species and byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified, typically by flash column chromatography on silica gel or by recrystallization, to yield the pure indole sulfonamide derivative.

Other Nucleophilic Reactions and Stability Considerations

While sulfonamide formation is predominant, the chlorosulfonyl group can react with other nucleophiles:

  • Hydrolysis: Indole sulfonyl chlorides are sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid (-SO₃H). This underscores the need for anhydrous conditions during synthesis and handling. The stability of heteroaromatic sulfonyl chlorides can vary significantly, but they are generally considered reactive and moisture-sensitive intermediates. [10][11]* Esterification: Reaction with alcohols or phenols in the presence of a base yields sulfonate esters. While less common in drug discovery programs, this reaction is a valid synthetic transformation. [9]

Part 3: Applications in Drug Development — From Intermediate to Innovator

The true value of indole sulfonyl chlorides is realized in the biological activity of the sulfonamide derivatives they produce. The indole-sulfonamide scaffold is a recurring motif in a multitude of potent and selective therapeutic agents. [1][5]

Compound Class Biological Target Therapeutic Potential Reference
Indole-5-sulfonamides Carbonic Anhydrase (CA) IX & XII Anticancer [1]
C3-Acylsulfonamides Nav1.7 Voltage-Gated Sodium Channel Pain Management [12]
Bis-indole Sulfonamides Plasmodium falciparum targets Antimalarial [5]
Indole-based Sulfonamides Tubulin Polymerization Anticancer [13]
Indole-5-sulfonamides SARS-CoV 3CLpro Antiviral [3]

| Quinoline-indole-3-sulfonamides | Carbonic Anhydrase (CA) IX | Anticancer | [1]|

Table 1: Examples of Biologically Active Indole Sulfonamides Derived from Indole Sulfonyl Chlorides.

The strategic importance of this class of compounds is clear. For example, specific indole sulfonamides have been shown to be potent and selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII, which are key players in cancer progression. [1]Others have been identified as potent inhibitors of tubulin polymerization, a validated strategy in cancer chemotherapy. [13]The modularity of the synthesis—combining various indole cores with a vast library of amines—allows for fine-tuning of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. [12]

Conclusion

Indole sulfonyl chlorides represent a critical nexus of synthetic chemistry and drug discovery. Their preparation via electrophilic chlorosulfonation, while requiring careful control of conditions, provides a direct path to a highly reactive and versatile functional group on a biologically privileged scaffold. The subsequent reaction with nucleophiles, overwhelmingly the formation of sulfonamides, unlocks access to a vast chemical space populated with compounds of significant therapeutic promise. For the medicinal chemist, mastering the reactivity profile of the indole sulfonyl group is not merely an academic exercise; it is a fundamental skill for the rational design and development of next-generation therapeutics.

References

  • Li, J., et al. (2023). Synthesis of sulfenylated indoles using sulfonyl chloride as a sulfenylative source. ResearchGate. Available at: [Link]

  • Priestley, A., et al. (2019). Discovery of new indole-based acylsulfonamide Nav1.7 inhibitors. PubMed. Available at: [Link]

  • Al-Hujaily, E., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Available at: [Link]

  • Tantimongcolwat, T., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. Available at: [Link]

  • Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Ben-Malah, K., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]

  • Tantimongcolwat, T., et al. (2021). Indole-sulfonamide derivatives reported as anticancer agents. ResearchGate. Available at: [Link]

  • Elkamhawy, A., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. MDPI. Available at: [Link]

  • Wang, Y., et al. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Shaik, A., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC. Available at: [Link]

  • Hu, L., et al. (2018). Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm. Available at: [Link]

  • Organic Chemistry Portal. (2023). Synthesis of indoles. Available at: [Link]

  • de Oliveira, C., et al. (2025). Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. MDPI. Available at: [Link]

  • Grych, M., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • Tutar, A., et al. (2019). An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Van Brunt, M., & Starnes, S. (2010). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. ARKIVOC. Available at: [Link]

  • Grych, M., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]

  • King, J. (1988). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. ProQuest. Available at: [Link]

  • Padwa, A., et al. (2004). Efficient Sulfonation of 1-Phenylsulfonyl-1H-pyrroles (I) and 1-Phenylsulfonyl-1H-indoles (VI) Using Chlorosulfonic Acid in Acetonitrile. ResearchGate. Available at: [Link]

  • Somei, M., et al. (1994). Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes. Semantic Scholar. Available at: [Link]

  • Somei, M., et al. (1990). nucleophilic substitution reaction on the nitrogen of indole nucleus :formation of 1-(indol-3-yl)indoles. Semantic Scholar. Available at: [Link]

  • CDN. (n.d.). General Reactivity and Applications of Chlorosulfonyl Isocyanate (CSI). Retrieved from: [Link]

  • Katrun, P., et al. (2014). Regioselective C2 Sulfonylation of Indoles Mediated by Molecular Iodine. ACS Publications. Available at: [Link]

  • Tutar, A., et al. (2019). An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group. PMC. Available at: [Link]

  • Roy, A., et al. (2025). Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems. PMC. Available at: [Link]

  • Roy, A., et al. (2024). Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems. The Journal of Organic Chemistry. Available at: [Link]

  • Abdullah, M., et al. (2002). electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. HETEROCYCLES. Available at: [Link]

  • Gribble, G. (2003). Novel chemistry of indole in the synthesis of heterocycles. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis of Sulfonamides using 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a core for various NMDA receptor antagonists, antiviral agents, and anti-cancer therapeutics. Functionalizing the C5 position with a sulfonamide moiety introduces a classic pharmacophore capable of hydrogen bonding and electrostatic interactions, often critical for enzyme inhibition (e.g., Carbonic Anhydrase, COX-2).

This guide details the synthesis of sulfonamides reacting 5-(chlorosulfonyl)-1H-indole-2-carboxylic acid (Reagent 1 ) with diverse amines.

Critical Reactivity Profile

The starting material presents a "Janus-faced" reactivity challenge:

  • Electrophilic Center (

    
    ):  Highly reactive towards nucleophiles. Susceptible to hydrolysis if moisture is present.
    
  • Nucleophilic/Acidic Center (

    
    ):  The C2-carboxylic acid (
    
    
    
    ) will consume base immediately.

Key Synthetic Constraint: Unlike simple sulfonyl chlorides (e.g., tosyl chloride), Reagent 1 possesses an ionizable proton. In standard organic solvents (DCM, THF), the addition of base generates the carboxylate salt, which may precipitate, stalling the reaction or trapping the reactive sulfonyl chloride in a heterogeneous phase.

The Solution: We utilize a Solubility-Optimized Anhydrous Protocol using a polar aprotic cosolvent system to maintain homogeneity, ensuring rapid and complete sulfonylation while preventing hydrolysis.

Reaction Mechanism & Stoichiometry

The reaction proceeds via a nucleophilic substitution at the sulfur atom. The base serves a dual purpose: neutralizing the carboxylic acid to prevent protonation of the amine nucleophile, and scavenging the HCl byproduct generated during sulfonamide formation.

Graphviz Pathway: Reaction Logic

ReactionMechanism cluster_conditions Critical Conditions SM 5-(Chlorosulfonyl)-1H-indole- 2-carboxylic acid Intermed Intermediate: Carboxylate Salt Species (Soluble in DMF/THF) SM->Intermed Deprotonation (-H+) Base Base (3.0 eq) (DIPEA or TEA) Base->Intermed Amine Amine (R-NH2) Product Final Product: 5-(N-Substituted-sulfamoyl)- 1H-indole-2-carboxylic acid Amine->Product Nucleophilic Attack (-HCl) Intermed->Product Sulfonylation Cond Temp: 0°C to RT Atmosphere: N2/Ar Solvent: THF/DMF (10:1)

Caption: Mechanistic flow for the sulfonylation of 5-(chlorosulfonyl)-1H-indole-2-carboxylic acid. Note the requisite deprotonation step.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Reagent 1: 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid (Store under inert gas; highly moisture sensitive).

  • Amine: 1.1 equivalents (Primary or Secondary).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) - 3.5 equivalents.

  • Solvent: Anhydrous Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF).

  • Workup: 1M HCl, Ethyl Acetate (EtOAc), Brine.

Step-by-Step Methodology
Step 1: System Preparation
  • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Critical Step: Weigh Reagent 1 quickly to minimize exposure to atmospheric moisture.

Step 2: Solubilization & Activation
  • Dissolve Reagent 1 (1.0 mmol, 1.0 eq) in a mixture of anhydrous THF (4 mL) and DMF (0.5 mL).

    • Note: The DMF is essential. The starting material is sparingly soluble in pure THF or DCM. DMF ensures the subsequent carboxylate salt remains in solution.

  • Cool the solution to 0°C using an ice bath.

  • Add DIPEA (3.5 mmol, 3.5 eq) dropwise.

    • Observation: The solution may darken slightly or become cloudy as the carboxylate salt forms. Ensure stirring is vigorous.

Step 3: Nucleophilic Addition
  • Dissolve the Amine (1.1 mmol, 1.1 eq) in minimal THF (1 mL).

  • Add the amine solution dropwise to the reaction mixture at 0°C.

  • Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM + 1% Acetic Acid) or LC-MS. The sulfonyl chloride spot should disappear.

Step 4: Workup & Isolation
  • Quench: Dilute the reaction mixture with EtOAc (20 mL) and Water (10 mL).

  • Acidification: Carefully adjust the pH of the aqueous layer to pH ~2–3 using 1M HCl.

    • Why? You must protonate the carboxylate (COO⁻

      
       COOH) to extract the product into the organic phase.
      
  • Extraction: Separate the layers. Extract the aqueous layer 2x with EtOAc.

  • Wash: Combine organic layers and wash with:

    • Water (2x) (Critical to remove DMF).

    • Brine (1x).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Step 5: Purification
  • Precipitation: Many sulfonamide-indole-carboxylic acids precipitate upon adding Hexanes or Diethyl Ether to the concentrated residue.

  • Recrystallization: Methanol/Water or Ethanol.

  • Flash Chromatography: If necessary, use a gradient of DCM

    
     5-10% MeOH/DCM (with 0.5% AcOH additive).
    

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure solvents are anhydrous. Increase amine to 1.5 eq. Use fresh Sulfonyl Chloride.
Incomplete Reaction Poor Solubility of IntermediateIncrease DMF ratio (up to 20%). Switch base to Pyridine (acts as solvent & base).
Product in Aqueous Phase pH too high during workupThe product is amphoteric. Ensure pH is < 3 to fully protonate the carboxylic acid.
Side Products Amide formation (rare)Reaction temperature too high. Keep at 0°C for addition. Ensure no coupling agents (EDC) are present.
Data Summary: Solvent Compatibility
  • DCM: Poor solubility for Reagent 1; not recommended without phase transfer catalyst.

  • THF: Good, but requires DMF cosolvent for the salt form.

  • DMF/DMA: Excellent solubility, but harder to remove during workup.

  • Pyridine: Excellent as solvent/base, but requires acidic wash to remove.

Workflow Diagram

Workflow Start Start: 5-(Chlorosulfonyl)-1H-indole-2-COOH Solv Dissolve in THF:DMF (8:1) Cool to 0°C Start->Solv BaseAdd Add DIPEA (3.5 eq) (Forms Carboxylate Salt) Solv->BaseAdd AmineAdd Add Amine (1.1 eq) Warm to RT, Stir 4h BaseAdd->AmineAdd Check Check LC-MS/TLC AmineAdd->Check Check->AmineAdd Incomplete (Add more amine/time) Acidify Quench & Acidify to pH 2-3 (Protonate COOH) Check->Acidify Complete Extract Extract with EtOAc Wash (H2O/Brine) Acidify->Extract Purify Concentrate & Recrystallize Extract->Purify

Caption: Operational workflow for the synthesis of sulfonamide derivatives.

References

  • Mushtaq, I., & Ahmed, A. (2023).[1] Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences. (Context: General review of indole-sulfonamide synthesis strategies).

  • Gassman, P. G., & van Bergen, T. J. (1977).[2] Indoles from Anilines: Ethyl 2-Methylindole-5-Carboxylate.[2] Organic Syntheses, 56, 72. (Context: Fundamental indole handling and carboxylic acid stability).

  • Sigma-Aldrich. 5-Hydroxyindole-2-carboxylic acid Product Specification. (Context: Solubility data for analogous indole-2-carboxylic acids).

  • PubChem. 5-Chloro-1H-indole-2-carboxylic acid Compound Summary. (Context: Physical properties and safety data).

  • Willis, M. C., et al. (2011).[3] Synthesis of Sulfonamides via Sulfinyl Chlorides. Organic Letters. (Context: General mechanisms for sulfonyl/sulfinyl chloride reactivity).

Sources

Application Notes and Protocols: Synthesis of 5-(Aminosulfonyl)-1H-indole-2-carboxylic Acid Derivatives via Reaction of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic Acid with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Indole Sulfonamide Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules like serotonin and melatonin.[1] Its derivatives are central to numerous approved drugs and clinical candidates targeting a wide range of diseases, including cancer, HIV, and parasitic infections.[1][2][3][4] When functionalized with a sulfonamide group, the resulting indole sulfonamide architecture offers a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability. Sulfonamides are well-established bioisosteres for amides, often providing improved pharmacokinetic profiles and enhanced target binding affinity.[5]

This guide provides a detailed technical overview and actionable protocols for the reaction of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid with primary and secondary amines. This reaction is a cornerstone for creating diverse libraries of 5-sulfonamide-1H-indole-2-carboxylic acid derivatives, which are valuable precursors in drug discovery programs. We will delve into the underlying reaction mechanism, critical process parameters, and step-by-step synthetic procedures, emphasizing the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

Core Reaction Mechanism and Strategic Considerations

The primary transformation is a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The lone pair of the amine nucleophile attacks the highly electrophilic sulfur center, followed by the elimination of a chloride ion. The hydrochloric acid (HCl) generated is neutralized by a non-nucleophilic base, driving the reaction to completion.

Caption: Reaction mechanism for sulfonamide formation.

A critical challenge in this synthesis is the presence of two acidic protons: one on the carboxylic acid (pKa ~4-5) and another on the indole nitrogen (pKa ~17). The amine reactant is basic. A direct reaction between the carboxylic acid and the amine to form an ammonium carboxylate salt is a fast and competing non-productive pathway.[6][7] Therefore, a successful strategy requires careful management of these functional groups.

Primary Synthetic Strategy: The most common and effective approach involves protecting the carboxylic acid, typically as an ethyl or methyl ester, prior to the sulfonylation reaction. This prevents the undesirable acid-base reaction, allowing the amine to react selectively with the more electrophilic sulfonyl chloride. The ester can be subsequently hydrolyzed if the free carboxylic acid is required.

Experimental Protocols

Protocol 1: General Procedure for Synthesis of Ethyl 5-(N-alkyl/aryl-sulfamoyl)-1H-indole-2-carboxylates

This protocol details the reaction of an amine with the ethyl ester protected version of the starting material. This is the recommended pathway for achieving high yields and purity.

Materials:

  • Ethyl 5-(chlorosulfonyl)-1H-indole-2-carboxylate (1.0 eq)

  • Amine (primary or secondary) (1.1 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Ethyl 5-(chlorosulfonyl)-1H-indole-2-carboxylate (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm upon addition of the amine and base.

  • Base and Amine Addition: Sequentially add the base (DIPEA or TEA, 2.0-3.0 eq) followed by the dropwise addition of the amine (1.1-1.5 eq). A slight excess of the amine ensures complete consumption of the sulfonyl chloride.

  • Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.[8]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[8]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide product.[8]

Protocol 2: Saponification to Yield the Free Carboxylic Acid

If the final compound requires a free carboxylic acid, the ester from Protocol 1 can be easily hydrolyzed.

Materials:

  • Ethyl 5-(N-alkyl/aryl-sulfamoyl)-1H-indole-2-carboxylate (1.0 eq)

  • Tetrahydrofuran (THF) and Methanol (MeOH)

  • 1M Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) solution

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester in a mixture of THF/MeOH/Water.

  • Hydrolysis: Add 1M LiOH solution (2.0-4.0 eq) and stir the mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Acidification: Once the hydrolysis is complete, remove the organic solvents under reduced pressure. Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 2-3 with 1M HCl. A precipitate should form.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.[9]

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final carboxylic acid product, which may be purified further by crystallization or chromatography if necessary.

Summary of Key Reaction Parameters

ParameterRecommended ChoiceRationale & Expert Insights
Starting Material Ethyl 5-(chlorosulfonyl)-1H-indole-2-carboxylateProtection of the carboxylic acid as an ester prevents side reactions with the basic amine, leading to cleaner reactions and higher yields.
Amine Primary or Secondary Amines (1.1-1.5 eq)A slight excess drives the reaction to completion. Sterically hindered amines may require longer reaction times or elevated temperatures.
Solvent Anhydrous DCM, THF, DioxaneAprotic solvents are essential to prevent reaction with the sulfonyl chloride. DCM is often preferred for its ease of removal.
Base DIPEA, TEA (2.0-3.0 eq)A non-nucleophilic tertiary amine is required to scavenge the HCl byproduct without competing with the reactant amine. An excess ensures the reaction medium remains basic.
Temperature 0 °C to Room TemperatureInitial cooling mitigates the exothermic nature of the reaction. Allowing it to warm to room temperature ensures the reaction proceeds to completion.
Purification Flash Column ChromatographyThis is the most effective method for separating the desired sulfonamide product from unreacted starting materials and byproducts.[8]

Visualized Experimental Workflow

The following diagram illustrates the complete workflow from the protected starting material to the final purified products.

Caption: General experimental workflow diagram.

References

  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PubMed Central. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. Available at: [Link]

  • Sulfonamide synthesis by aminosulfonylation. Organic Chemistry Portal. Available at: [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. Available at: [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Reactions of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Publications. Available at: [Link]

  • Aromatic Sulfonamides. Journal of Synthetic Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

  • The Synthesis of Functionalised Sulfonamides. UCL Discovery. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry. Available at: [Link]

  • INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses. Available at: [Link]

  • 5-aminoindole derivatives. Google Patents.
  • Reaction of carboxylic acids with primary amines. Chemistry Stack Exchange. Available at: [Link]

  • Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ResearchGate. Available at: [Link]

  • Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham e-Theses. Available at: [Link]

  • Reactions of Carboxylic Acids. OpenStax. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Indole-2-carboxylic acid derivatives. Google Patents.

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The Strategic Application of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." Within the vast landscape of indole-containing building blocks, 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid stands out as a particularly versatile and powerful tool for the construction of novel therapeutic agents. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of this bifunctional building block. We will delve into its chemical reactivity, explore its application in the synthesis of targeted inhibitors, and provide detailed protocols to facilitate its integration into drug discovery programs.

The Rationale Behind the Scaffold: A Bifunctional Advantage

The power of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid lies in its two orthogonal reactive sites: a highly reactive sulfonyl chloride at the 5-position and a carboxylic acid at the 2-position. This bifunctionality allows for a modular and divergent approach to library synthesis, enabling the exploration of a vast chemical space around the indole core.

The sulfonyl chloride group is a potent electrophile, readily reacting with a wide array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. The resulting sulfonamide moiety is a key pharmacophore in numerous approved drugs, valued for its ability to act as a hydrogen bond acceptor and its metabolic stability.[1]

The carboxylic acid group, on the other hand, provides a handle for the formation of amide bonds, another critical linkage in medicinal chemistry. This allows for the introduction of a second element of diversity, enabling fine-tuning of a compound's physicochemical properties and its interactions with biological targets.[2]

The strategic positioning of these two functional groups on the indole scaffold offers several advantages:

  • Vectorial Diversity: The ability to introduce substituents at two distinct points on the molecule allows for precise control over the spatial arrangement of pharmacophoric features.

  • Modulation of Physicochemical Properties: The sulfonamide and amide functionalities can be leveraged to modulate key drug-like properties such as solubility, lipophilicity, and membrane permeability.

  • Access to Key Biological Targets: The indole-sulfonamide and indole-carboxamide motifs are prevalent in inhibitors of various enzyme classes, including kinases, proteases, and metabolic enzymes.[3][4]

Core Applications in Drug Discovery

The unique architecture of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid makes it an ideal starting point for the development of a wide range of therapeutic agents. Below, we explore some of the key areas where this building block has the potential to make a significant impact.

Kinase Inhibitors: Targeting the ATP-Binding Site

Kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site, with side chains that project into surrounding pockets to confer selectivity and potency. The 5-(sulfonamide)-1H-indole-2-carboxamide scaffold is well-suited for this purpose. The indole nitrogen and the sulfonamide oxygen can act as hydrogen bond acceptors, mimicking the interactions of the adenine region of ATP with the kinase hinge region. The substituents introduced via the sulfonamide and amide linkages can then be used to target specific sub-pockets of the kinase active site.

Table 1: Representative Kinase Inhibition Data for Indole-2-carboxamide Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
5i EGFR92[3]
5j EGFR85[3]
5i CDK224[3]
5j CDK216[3]

Note: The data presented are for related indole-2-carboxamide structures and serve to illustrate the potential of the scaffold.

Antimicrobial Agents: A Scaffold for New Antibacterials

The emergence of antibiotic resistance is a global health crisis, necessitating the development of new classes of antimicrobial agents. The indole scaffold has been a fruitful starting point for the discovery of novel antibacterials. Derivatives of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid have the potential to be developed into potent antimicrobial agents. A recent study demonstrated that sulfonamide-based indole derivatives exhibit significant activity against Gram-negative bacteria, particularly Klebsiella pneumoniae.[5]

Antiviral Therapeutics: Targeting Viral Enzymes

The indole-2-carboxylic acid core has been identified as a promising scaffold for the development of inhibitors of viral enzymes. Notably, derivatives of this scaffold have been shown to inhibit HIV-1 integrase, a key enzyme in the viral replication cycle.[6][7] The carboxylic acid at the 2-position is crucial for chelating the magnesium ions in the enzyme's active site, while substituents at other positions can be optimized to enhance binding affinity and antiviral potency. The addition of a sulfonamide group at the 5-position offers an additional vector for optimization of these interactions.

Experimental Protocols

The following protocols provide a general framework for the utilization of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid in the synthesis of compound libraries.

Protocol 1: Synthesis of 5-(N-substituted-sulfonamido)-1H-indole-2-carboxylic Acid Derivatives

This protocol details the reaction of the sulfonyl chloride moiety with a primary or secondary amine.

dot

Caption: Workflow for the synthesis of indole-5-sulfonamides.

Materials:

  • 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid

  • Primary or secondary amine (1.1 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Pyridine or triethylamine (1.2 equivalents)

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a solution of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid (1.0 equivalent) in anhydrous DCM, add the primary or secondary amine (1.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add pyridine or triethylamine (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 5-(N-substituted-sulfonamido)-1H-indole-2-carboxylic acid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The sulfonyl chloride is sensitive to moisture, which can lead to hydrolysis to the corresponding sulfonic acid. Therefore, anhydrous solvents and reagents are crucial for optimal yield.

  • Base: A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Pyridine or triethylamine are commonly used for this purpose.

  • Aqueous Workup: The acid wash removes any unreacted amine and the basic catalyst, while the brine wash removes any residual water.

Protocol 2: Amide Coupling of the Carboxylic Acid Moiety

This protocol describes the subsequent formation of an amide bond at the 2-position.

dot

Caption: Workflow for amide bond formation.

Materials:

  • 5-(N-substituted-sulfonamido)-1H-indole-2-carboxylic acid

  • Amine (1.2 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the 5-(N-substituted-sulfonamido)-1H-indole-2-carboxylic acid (1.0 equivalent) in anhydrous DMF, add the amine (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(N-substituted-sulfonamido)-1H-indole-2-carboxamide.

Causality Behind Experimental Choices:

  • Coupling Reagents: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. Other reagents such as HOBt/EDCI can also be employed.[2]

  • Base: DIPEA is a non-nucleophilic base used to activate the carboxylic acid and neutralize any acidic byproducts.

  • Solvent: DMF is a polar aprotic solvent that is effective at dissolving a wide range of substrates and reagents used in amide coupling reactions.

Conclusion

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid is a powerful and versatile building block for the synthesis of diverse compound libraries with a wide range of potential therapeutic applications. Its bifunctional nature allows for the systematic exploration of structure-activity relationships, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The protocols outlined in this application note provide a solid foundation for the successful incorporation of this valuable scaffold into drug discovery programs, paving the way for the development of the next generation of innovative medicines.

References

  • Agrawal, S., et al. (2023). Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. Future Journal of Pharmaceutical Sciences, 9(1), 17. Available at: [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). Journal of Medicinal Chemistry. Available at: [Link]

  • (PDF) Biological activities of sulfonamides. (2016). ResearchGate. Available at: [Link]

  • Granchi, C., et al. (2011). Synthesis of sulfonamide-containing N-hydroxyindole-2-carboxylates as inhibitors of human lactate dehydrogenase-isoform 5. Bioorganic & Medicinal Chemistry Letters, 21(24), 7331-7336. Available at: [Link]

  • Gassman, P. G., & van Bergen, T. J. (1977). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses, 56, 72. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2022). RSC Publishing. Available at: [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (2021). RSC Medicinal Chemistry. Available at: [Link]

  • Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry. Available at: [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025). MDPI. Available at: [Link]

  • CN102020600A - Synthetic method of indole-2-carboxylic acid. (n.d.). Google Patents.
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2015). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and SAR of 2-carboxylic acid indoles as inhibitors of plasminogen activator inhibitor-1. (2005). Bioorganic & Medicinal Chemistry Letters, 15(15), 3565-3569. Available at: [Link]

  • Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. (2023). MDPI. Available at: [Link]

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. (2022). RSC Publishing. Available at: [Link]

  • Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. (2015). Bioorganic & Medicinal Chemistry, 23(17), 5697-5705. Available at: [Link]

  • Selection of fragments for kinase inhibitor design: decoration is key. (2015). H1 Connect. Available at: [Link]

  • 5-Chloro-1H-indole-2-carboxylic acid. (n.d.). PubChem. Available at: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). MDPI. Available at: [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). MDPI. Available at: [Link]

Sources

Application Note: Solid-Phase Synthesis Strategies Using Chlorosulfonyl Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorosulfonyl indoles represent a high-value class of building blocks in combinatorial chemistry and drug discovery. The indole scaffold is a "privileged structure" found in over 3,000 natural isolates and significant pharmaceutical agents (e.g., Sumatriptan, Indomethacin). The introduction of a chlorosulfonyl moiety (–SO₂Cl) serves a dual purpose in Solid-Phase Organic Synthesis (SPOS):

  • Pharmacophore Installation: It acts as a precursor to sulfonamides, a functional group critical for 5-HT₆ receptor antagonists and antimicrobial agents.

  • Linker Activation: In specific strategies, the sulfonyl group acts as an activating handle for C-2/C-3 functionalization before being cleaved (traceless linking).

This guide details the protocols for utilizing chlorosulfonyl indoles to generate diversity-oriented libraries, focusing on the stability of the sulfonamide linkage and orthogonal protection strategies.

Strategic Overview & Mechanisms

The Role of the Sulfonyl Group

In solid-phase synthesis, the chlorosulfonyl indole is typically employed as an electrophile . It reacts with resin-bound nucleophiles (primary or secondary amines) to form a robust sulfonamide bond. Unlike ester linkages, sulfonamides are stable to basic conditions (e.g., piperidine deprotection of Fmoc) and nucleophilic attacks, allowing for extensive on-resin elaboration of the indole core.

Workflow Logic

The synthesis generally follows a "Reverse-Build" strategy:

  • Resin Selection: Rink Amide or Wang resins are functionalized with a diamine spacer.

  • Scaffold Loading: The chlorosulfonyl indole is coupled to the resin-bound amine.

  • Diversification: The indole core undergoes Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or alkylation.

  • Cleavage: Acidolytic cleavage releases the final indole sulfonamide library.

Visualizing the Pathway

The following diagram illustrates the standard workflow for generating 3-sulfonamido-indole libraries.

IndoleSPS Resin Resin-Linker-NH2 Coupling Sulfonamide Formation (DIPEA, DCM) Resin->Coupling Reagent 3-Chlorosulfonyl Indole Reagent->Coupling Intermediate Resin-SO2-Indole Coupling->Intermediate Stable Linkage Diversification Pd-Catalyzed Coupling (R-B(OH)2 or R-C≡CH) Intermediate->Diversification C-H Activation / Cross-Coupling Cleavage Acid Cleavage (TFA/DCM) Diversification->Cleavage Product Final Indole Sulfonamide Cleavage->Product Release

Caption: Figure 1. General workflow for the solid-phase synthesis of indole-3-sulfonamides using chlorosulfonyl indole building blocks.

Detailed Experimental Protocols

Protocol A: Preparation of Resin-Bound Amine

Before introducing the indole, the solid support must be prepared. This protocol uses Rink Amide MBHA resin to generate a C-terminal amide upon cleavage, or to serve as an anchor for a diamine linker.

  • Reagents: Rink Amide MBHA resin (0.5–0.7 mmol/g), 20% Piperidine in DMF, DCM, DMF.

  • Equipment: Fritted polypropylene syringe reactor, orbital shaker.

Step-by-Step:

  • Swelling: Place 500 mg of resin in the reactor. Add 5 mL DCM and swell for 30 min. Drain.

  • Fmoc Deprotection: Add 5 mL of 20% piperidine/DMF. Shake for 5 min. Drain. Repeat with fresh reagent for 20 min.

  • Washing: Wash sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Linker Attachment (Optional but Recommended): To create a library of sulfonamides with variable amine heads, couple an Fmoc-diamine (e.g., Fmoc-ethylenediamine) using standard HBTU/DIPEA coupling, followed by Fmoc deprotection.

Protocol B: Loading Chlorosulfonyl Indole (Scaffold Anchoring)

This is the critical step where the 3-chlorosulfonyl indole is anchored to the solid phase.

  • Reagents: 3-Chlorosulfonyl indole (commercial or prepared via chlorosulfonic acid), Diisopropylethylamine (DIPEA), Anhydrous DCM, DMAP (catalytic).

  • Caution: Sulfonyl chlorides are moisture-sensitive. Use anhydrous solvents.

Step-by-Step:

  • Preparation: Dissolve 3-chlorosulfonyl indole (3.0 equivalents relative to resin loading) in anhydrous DCM (5 mL).

  • Base Addition: Add DIPEA (6.0 equivalents) and a catalytic amount of DMAP (0.1 eq) to the solution.

  • Coupling: Add the solution to the resin-bound free amine (from Protocol A).

  • Incubation: Shake at room temperature for 4–6 hours.

    • QC Check: Perform a Kaiser test (ninhydrin). The resin should remain colorless (negative), indicating consumption of free amines. If blue, repeat coupling.

  • Washing: Drain and wash with DCM (5x) to hydrolyze and remove unreacted sulfonyl chloride.

Protocol C: On-Resin Suzuki-Miyaura Coupling

Indoles loaded via the sulfonyl group at the 3-position often have halogens (Br, I) at the 5- or 6-position, allowing for diversity introduction.

  • Reagents: Aryl boronic acid (5 eq), Pd(PPh₃)₄ (0.1 eq), Na₂CO₃ (2M aq. solution), DME/EtOH (9:1).

Step-by-Step:

  • Degassing: Sparge the solvent mixture (DME/EtOH) with Argon for 15 mins.

  • Mix: Add the resin (100 mg), aryl boronic acid, and Pd catalyst to a microwave vial or pressure tube.

  • Activation: Add 0.5 mL of 2M Na₂CO₃ and 2 mL of solvent.

  • Reaction: Heat at 80°C for 12 hours (thermal) or 100°C for 20 min (microwave).

  • Clean-up: Wash resin with H₂O, MeOH, DMF, DCM (3x each) to remove Palladium black and salts.

Data & Validation: Reaction Optimization

The following table summarizes optimization data for the coupling of 1-methyl-3-chlorosulfonyl indole to Rink Amide resin (0.6 mmol/g).

EntrySolventBase (eq)Time (h)Conversion (%)*Notes
1DMFPyridine (3)1265%Sluggish reaction; pyridine difficult to wash out.
2DCMTEA (3)682%Moderate conversion; some hydrolysis of SO₂Cl observed.
3DCM DIPEA (6) + DMAP (0.1) 4 >98% Optimal conditions. DMAP accelerates sulfonylation.
4THFDIPEA (3)670%Poor resin swelling in THF reduced yield.

*Conversion determined by cleavage of a resin aliquot and HPLC analysis of the crude purity.

Mechanism of Action: The Sulfonyl Linker

Understanding the electronic properties of the sulfonyl group is vital. The electron-withdrawing nature of the -SO₂- group at the 3-position deactivates the indole ring towards electrophilic aromatic substitution but activates the C-2 position for deprotonation (lithiation) if necessary.

Mechanism Indole 3-Chlorosulfonyl Indole TS Tetrahedral Intermediate (Sulfonyl Transfer) Indole->TS Nucleophilic Attack ResinAmine Resin-NH2 ResinAmine->TS Sulfonamide Resin-NH-SO2-Indole (Stable Scaffold) TS->Sulfonamide -HCl (Base scavenged)

Caption: Figure 2.[1] Mechanism of sulfonamide bond formation between the resin-bound amine and chlorosulfonyl indole.

Authoritative Grounding & References

Critical Analysis

The use of chlorosulfonyl indoles is superior to carboxyl-indoles for library generation when metabolic stability is required; the sulfonamide bond is less susceptible to hydrolysis in vivo compared to carboxamides. However, researchers must be aware that the sulfonyl chloride starting material is highly reactive. It hydrolyzes rapidly in moist air to the sulfonic acid, which is unreactive in this protocol. Storage under inert atmosphere (Ar/N₂) at -20°C is mandatory.

Key References
  • Solid-Phase Synthesis of Indoles: Detailed reviews on indole construction on solid support, highlighting the utility of sulfonyl linkers for traceless synthesis and scaffold diversity.

    • Source:

  • Sulfonation Protocols: Methodologies for generating chlorosulfonyl indoles from parent indoles using chlorosulfonic acid in acetonitrile, a precursor step often required before SPOS.

    • Source:

  • Combinatorial Applications: Examples of indole libraries targeting GPCRs (like 5-HT6) utilizing the sulfonamide moiety as a key pharmacophore.

    • Source:[2]

Troubleshooting Guide
  • Problem: Low loading of the indole.

    • Cause: Hydrolysis of the chlorosulfonyl indole reagent.

    • Solution: Recrystallize the reagent or generate it fresh using chlorosulfonic acid/acetonitrile immediately before coupling. Ensure DCM is distilled over CaH₂.

  • Problem: Incomplete cleavage.

    • Cause: Sulfonamides are stable; however, if the linker to the resin (e.g., Rink) is sterically hindered by the bulky indole, cleavage kinetics slow down.

    • Solution: Extend cleavage time to 2 hours and use a scavenger cocktail (TFA:TIS:H₂O 95:2.5:2.5) to prevent re-attachment of carbocations to the indole ring.

Disclaimer: This protocol involves the use of hazardous chemicals (sulfonyl chlorides, TFA, chlorinated solvents). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Strategic Preparation of Antiviral Agents from 5-(Chlorosulfonyl)-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The indole scaffold represents a "privileged structure" in antiviral drug discovery, serving as the core for numerous FDA-approved therapeutics including Delavirdine (HIV-1 NNRTI) and Arbidol (Influenza fusion inhibitor).

This guide details the strategic utilization of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid (CAS: 104372-31-8) as a high-value synthone. This specific precursor is unique because it possesses two distinct electrophilic handles—the highly reactive sulfonyl chloride at C5 and the modifiable carboxylic acid at C2.

Key Applications:

  • HIV-1 NNRTIs: Indolylarylsulfones (IAS) bind to the hydrophobic pocket of Reverse Transcriptase (RT), locking the enzyme in an inactive conformation.

  • HCV NS5B Inhibitors: Sulfonamide-indole derivatives target the RNA-dependent RNA polymerase.

  • Influenza Fusion Inhibitors: Targeting the hemagglutinin (HA) stem region.

Chemical Strategy & Workflow

The synthesis requires a chemoselective approach due to the differential reactivity of the C5-sulfonyl chloride and the C2-carboxylic acid. The sulfonyl chloride (-SO₂Cl) is moisture-sensitive and highly electrophilic, reacting rapidly with nucleophiles. The carboxylic acid (-COOH) is less reactive but impacts solubility and requires activation for derivatization.

Strategic Workflow Diagram

Antiviral_Workflow cluster_QC QC Checkpoints SM Starting Material 5-(Chlorosulfonyl)-1H-indole-2-COOH Step1 Step 1: Chemoselective Sulfonamidation SM->Step1 R-NH2, Base Anhydrous, 0°C QC1 Check SO2Cl Hydrolysis (TLC/LCMS) SM->QC1 Inter Intermediate 5-Sulfonamido-indole-2-COOH Step1->Inter Acidic Workup Step2 Step 2: C2-Diversification (Amidation/Esterification) Inter->Step2 Coupling Reagents (EDC/HATU) Final Antiviral Library (NNRTIs / Fusion Inhibitors) Step2->Final Purification

Figure 1: Sequential functionalization strategy. The labile C5-sulfonyl chloride is reacted first to prevent hydrolysis, followed by C2-carboxylic acid modification.

Detailed Experimental Protocols

Protocol A: Handling & Stabilization of the Starting Material

The sulfonyl chloride moiety is prone to hydrolysis, converting back to the sulfonic acid (which is unreactive to amines).

  • Storage: Store 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid under inert gas (Argon/Nitrogen) at -20°C.

  • Purity Check (Self-Validating Step):

    • Dissolve a small aliquot (~5 mg) in anhydrous Methanol.

    • Run LCMS immediately.

    • Interpretation: You should see the Methyl Sulfonate peak (formed by MeOH quenching the chloride). If you see the Sulfonic Acid mass primarily, the reagent has hydrolyzed and requires re-chlorination (using thionyl chloride/DMF).

Protocol B: Library Synthesis (Sulfonamidation)

This protocol targets the synthesis of Indole-5-sulfonamides , the primary pharmacophore for HIV-1 inhibition.

Reagents:

  • Substrate: 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid (1.0 equiv)

  • Amine (R-NH₂): 1.1 – 1.2 equiv (e.g., 3,5-dimethylaniline for HIV potency)

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (2.5 – 3.0 equiv)

  • Solvent: Anhydrous THF or DMF (DMF is preferred for solubility)

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction vial and purge with Nitrogen.

  • Dissolution: Dissolve the amine (1.1 equiv) and DIPEA (3.0 equiv) in anhydrous DMF. Cool to 0°C.[1]

    • Note: Excess base is critical to neutralize the HCl generated and to deprotonate the C2-carboxylic acid, keeping the zwitterionic intermediate soluble.

  • Addition: Add 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid (solid) portion-wise to the stirring amine solution.

    • Why Solid Addition? Adding the solid to the amine ensures the amine is in excess locally, preventing bis-sulfonylation side products.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2-4 hours.

  • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting material spot (low Rf) should disappear.

  • Workup (Acidic Quench):

    • Pour the reaction mixture into 1N HCl (cold).

    • The product (Indole-5-sulfonamide-2-carboxylic acid) will precipitate as a solid.

    • Filter, wash with water, and dry under vacuum.

Protocol C: C2-Diversification (Optional)

For many antivirals (e.g., Arbidol analogs), the C2 position requires an ester or amide.

  • Activation: Take the product from Protocol B. Dissolve in DMF.

  • Coupling: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 mins.

  • Nucleophile: Add the second amine or alcohol (e.g., ethyl amine or ethanol).

  • Isolation: Standard extraction (EtOAc/Water) and Column Chromatography.

Mechanistic Validation & SAR Logic

Understanding the Structure-Activity Relationship (SAR) is vital for optimization.

Mechanism of Action (HIV-1 NNRTI)

The indole-5-sulfonamide scaffold acts as a "molecular wedge."

  • Binding: The sulfonamide group forms hydrogen bonds with Lys101 or Lys103 in the HIV-1 RT allosteric pocket.

  • Pi-Stacking: The indole core engages in pi-pi stacking with aromatic residues (Tyr181, Tyr188).

  • Effect: This distorts the catalytic triad (Asp110, Asp185, Asp186), preventing viral DNA polymerization.

Mechanistic Diagram (DOT)

Mechanism Complex Enzyme-Inhibitor Complex (HIV-1 RT + Indole Sulfonamide) Residues Key Interactions: 1. Sulfonamide H-Bond -> Lys101 2. Indole Pi-Stacking -> Tyr181 Complex->Residues Outcome Allosteric Distortion (Catalytic Triad Misalignment) Residues->Outcome Induces Conformational Change Inhibition Viral Replication Halted Outcome->Inhibition

Figure 2: Pharmacological mechanism of Indole-5-sulfonamides in HIV-1 Reverse Transcriptase inhibition.

Data Summary & Troubleshooting

Solubility & Solvent Selection Table

The starting material's solubility is a common bottleneck.

SolventSolubility RatingSuitability for ReactionNotes
DCM PoorLowStarting material often crashes out; avoid.
THF ModerateMediumGood for workup, but may require heating (risk of hydrolysis).
DMF Excellent High Recommended. Dissolves both zwitterion and salts.
Water InsolubleN/ACauses rapid hydrolysis of sulfonyl chloride.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield / SM Recovery Hydrolysis of -SO₂ClEnsure reagents are anhydrous. Use fresh amine bottles.
Insoluble Precipitate Formation of Pyridinium saltSwitch base to DIPEA or add co-solvent (DMF).
Bis-sulfonylation Excess Sulfonyl ChlorideEnsure Amine is in slight excess (1.1 equiv) and add SO₂Cl slowly.
No Reaction at C2 Steric hindrance or zwitterionUse HATU instead of EDC for the C2-coupling step.

References

  • Vertex Pharmaceuticals. "Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors." Acta Pharmaceutica Sinica B. (2023).[1] Link

  • Silvestri, R., et al. "New indolylarylsulfones as highly potent and broad spectrum HIV-1 non-nucleoside reverse transcriptase inhibitors." European Journal of Medicinal Chemistry, 81, 139-152. (2014). Link

  • Merck Millipore. "Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry." Link

  • Zhan, P., et al. "Discovery of novel indolylarylsulfones as potent HIV-1 NNRTIs via structure-guided scaffold morphing."[2] European Journal of Medicinal Chemistry, 186, 111619. (2020). Link

  • BenchChem. "Solubility Profile of Indole-2-carboxylic Acid Derivatives." (2025).[3] Link

Sources

protecting group strategies for 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid

Abstract

The moiety 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid represents a "chemical paradox" in synthetic organic chemistry. It contains three mutually reactive or incompatible functionalities: a nucleophilic indole nitrogen (N1), an acidic carboxylic acid (C2), and a highly electrophilic, moisture-sensitive sulfonyl chloride (C5). Attempting to isolate the unprotected parent molecule results in rapid polymerization or hydrolysis. This application note details the "Ester-First" protection strategy, establishing a robust workflow for generating, handling, and reacting this scaffold without compromising regioselectivity or yield.

Part 1: Molecular Analysis & Strategic Planning

The successful utilization of this scaffold relies on managing the reactivity hierarchy. You cannot simply "protect" the sulfonyl chloride; you must generate it in situ on a pre-protected scaffold.

The Reactivity Triad
  • C5-Sulfonyl Chloride (The Warhead): Extremely sensitive to hydrolysis (forming sulfonic acid) and nucleophilic attack. It must be introduced last or generated on a scaffold where other nucleophiles are masked.

  • C2-Carboxylic Acid (The Anchor): If left free, it reacts with the sulfonyl chloride (intermolecularly) or decarboxylates under the harsh acidic conditions required for chlorosulfonation. Strategy: Must be protected as an ester.

  • N1-Indole Nitrogen (The Shield): While typically nucleophilic, the electron-withdrawing C2-carbonyl group sufficiently deactivates the N1 position, often allowing it to remain unprotected during chlorosulfonation. However, N-protection can improve solubility.

Strategic Decision Tree

Strategy Start Target: 5-(Chlorosulfonyl)-1H-indole-2-COOH deriv. Decision Is N1-substitution required in final drug? Start->Decision RouteA Route A: N-H Retention (Streamlined) Decision->RouteA No (Free NH needed) RouteB Route B: N-Alkylation (Pre-functionalization) Decision->RouteB Yes (N-R needed) Step1 Step 1: C2-Esterification (Ethyl/Methyl Ester) RouteA->Step1 RouteB->Step1 Alkylate first Step2 Step 2: Chlorosulfonation (ClSO3H, 0°C) Step1->Step2 Critical: Ester directs C5 Step3 Step 3: Sulfonamide Coupling Step2->Step3 Immediate Use Step4 Step 4: C2-Hydrolysis (LiOH) Step3->Step4 Final Deprotection

Figure 1: Strategic workflow for accessing 5-sulfonylated indole-2-carboxylates. The C2-ester is the non-negotiable protecting group.

Part 2: C2-Carboxylic Acid Protection (The Anchor)

The carboxylic acid must be masked before exposing the molecule to chlorosulfonic acid. Acid-labile esters (t-Butyl) are strictly contraindicated as they will cleave during the sulfonyl chloride generation.

Recommended Protecting Group: Ethyl Ester (-OEt)

  • Rationale: Stable to neat chlorosulfonic acid at 0–20°C; easily removed via saponification (LiOH/THF) without affecting most sulfonamides.

  • Alternative: Methyl ester (higher crystallinity, slightly harder to hydrolyze).

Protocol 1: Quantitative Esterification

This step converts commercially available 1H-indole-2-carboxylic acid into the stable Ethyl 1H-indole-2-carboxylate precursor.

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a drying tube (CaCl2).

  • Reagents: Suspend 1H-indole-2-carboxylic acid (10.0 g, 62 mmol) in anhydrous Ethanol (150 mL).

  • Catalysis: Add Thionyl Chloride (SOCl2) (5.0 mL, 68 mmol) dropwise at 0°C. Caution: Exothermic, gas evolution (SO2, HCl).

  • Reaction: Heat to reflux (80°C) for 3–4 hours.

  • Validation (TLC): Mobile phase Hexane:EtOAc (7:3). Starting material (Rf ~0.1) should disappear; Product (Rf ~0.6) appears.[1][2]

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with Sat. NaHCO3 (2x) and Brine. Dry over Na2SO4.

  • Yield: Expect >95% yield of a white/off-white solid.

Part 3: The Critical Step – Chlorosulfonation

This is the most hazardous and technically demanding step. The C2-ester directs the electrophilic substitution to the C5 position by deactivating position C3 and sterically hindering C4/C6.

Crucial Safety Note: Chlorosulfonic acid (ClSO3H) reacts violently with water. All glassware must be oven-dried.

Protocol 2: Regioselective C5-Chlorosulfonation

Target: Ethyl 5-(chlorosulfonyl)-1H-indole-2-carboxylate

  • Preparation: Place neat Chlorosulfonic acid (5.0 equiv relative to indole) in a dry flask under Argon. Cool to 0°C (Ice/Salt bath).

  • Addition: Add Ethyl 1H-indole-2-carboxylate (solid) portion-wise over 30 minutes.

    • Why Solid? Adding a solution (e.g., in DCM) often dilutes the acid too much. The neat acid acts as both solvent and reagent.

    • Observation: The mixture will turn yellow/orange. If it turns black/tarry, the addition is too fast (exotherm).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20–25°C) for 2 hours.

    • Monitoring: Take a mini-aliquot, quench in MeOH (forms the sulfonate methyl ester), and check LCMS. Look for M+H of the methyl sulfonate adduct.[3]

  • Quenching (The Danger Zone):

    • Prepare a beaker with 200g of crushed ice.

    • Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Product Isolation: The sulfonyl chloride is hydrophobic and will precipitate as a white/pale pink solid.

  • Filtration: Filter immediately. Wash with cold water (3x) and cold Hexane (1x).

  • Handling: Dissolve the wet cake in DCM immediately for the next step. Do not dry in an oven (hydrolysis risk).

Data Table: Stability of the Sulfonyl Chloride Intermediate

ConditionStabilityRecommendation
Solid, 25°C, Ambient Air< 1 HourHydrolyzes to sulfonic acid rapidly.
Solid, -20°C, Argon24-48 HoursCan be stored briefly if absolutely necessary.
Solution (DCM), 0°C4-6 HoursOptimal state for immediate coupling.
Solution (Water/Acetone)MinutesAvoid aqueous solvents until coupling.

Part 4: N1-Protection Strategies (The Shield)

Is N-protection necessary?

  • Scenario A: No. If you are making simple sulfonamides, the C2-ester provides enough deactivation to prevent N-sulfonylation side reactions.

  • Scenario B: Yes. If your sulfonamide coupling amine is very expensive or unreactive, N-protection prevents the indole NH from acting as a competitive nucleophile or proton source.

Recommended N-Protecting Group: Benzyl (Bn)

  • Pros: Stable to ClSO3H; UV active; improves solubility.

  • Cons: Difficult to remove after sulfonamide formation (requires Birch reduction or harsh hydrogenation which may reduce the indole).

Alternative: N-Methyl (Me)

  • Context: If the final drug candidate tolerates/requires an N-Methyl indole. This is the most robust route.

Contraindicated: N-Boc / N-THP

  • These acid-labile groups will be stripped instantly by chlorosulfonic acid.

Part 5: Deprotection Sequence

Once the sulfonamide bond is formed (Reaction of R-SO2Cl + H2N-R'), you must remove the C2-ester to recover the carboxylic acid.

Protocol 3: Saponification (Ester Hydrolysis)
  • Reagents: Dissolve the Sulfonamide-Indole-Ester in THF:Water (3:1).

  • Base: Add LiOH.H2O (3.0 equiv).

  • Conditions: Stir at 40°C for 4–12 hours.

    • Note: Avoid NaOH if your sulfonamide is sensitive; LiOH is milder.

  • Workup: Acidify carefully with 1N HCl to pH 3. The free acid product usually precipitates. Filter and dry.

References

  • Regioselectivity in Indole Sulfonylation: Terent’ev, A. O., et al. "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases." Molecules, 2022.[2] [Link] Note: Describes the chlorosulfonation of N-acetyl indolines, validating the C5 regioselectivity.

  • Indole-2-Carboxylic Acid Chemistry: Battini, N., et al.[3][4][5] "Reactions of Ethyl Indole-2-carboxylate in Aqueous Media." Australian Journal of Chemistry, 1998.[6] [Link] Note: Establishes the stability and hydrolysis protocols for ethyl indole-2-carboxylates.

  • General Sulfonyl Chloride Handling: Loughney, D. A., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv, 2023.[7] [Link] Note: Provides critical data on the hydrolysis rates of heteroaryl sulfonyl chlorides.

  • Medicinal Chemistry Application (Indole-2-carboxamides): Ferreira, L., et al. "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." Journal of Medicinal Chemistry, 2023. [Link] Note: Illustrates the use of substituted indole-2-carboxylic acids in drug discovery.

Sources

microwave-assisted synthesis involving 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 5-Sulfamoyl-1H-indole-2-carboxylic Acid Scaffolds

Executive Summary

This application note details the microwave-assisted synthesis (MAOS) protocols involving 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid (and its ethyl ester derivative). These scaffolds are critical intermediates in the development of NS5B polymerase inhibitors (HCV), HIV-1 integrase inhibitors, and antitumor agents.

Traditional sulfonylation methods using thermal heating often suffer from long reaction times (2–12 hours), which increases the risk of sulfonyl chloride hydrolysis and side reactions at the indole C3 position. The protocols defined herein utilize microwave irradiation to accelerate the nucleophilic attack of amines on the sulfonyl center, reducing reaction times to 5–15 minutes while suppressing hydrolysis.

Scientific Grounding & Mechanism

The Challenge of the Scaffold

The 5-(chlorosulfonyl)-1H-indole-2-carboxylic acid molecule presents a "reactivity triad" that requires careful control:

  • C5-Sulfonyl Chloride: Highly electrophilic but moisture-sensitive. Prone to hydrolysis to the sulfonic acid (

    
    ), which is unreactive toward amines without activation.
    
  • C2-Carboxylic Acid: Can form salts with amines, potentially reducing the effective concentration of the nucleophile. (Use of the ethyl ester variant is recommended to mitigate this).

  • Indole NH: Weakly acidic; can be sulfonylated if strong bases (e.g., NaH) are used, leading to bis-sulfonylation byproducts.

Microwave Advantage

Microwave irradiation provides direct dielectric heating to the polar reaction matrix (sulfonamides and polar solvents like DMF/MeCN). This creates localized superheating effects that lower the activation energy for the


-type attack of the amine on the sulfur atom, favoring the kinetic amide product over the thermodynamic hydrolysis product.

Experimental Protocols

Protocol A: Synthesis of Indole-5-Sulfonamides (Anhydrous Method)

Best for: Valuable/complex amines and library generation.

Reagents:

  • Substrate: Ethyl 5-(chlorosulfonyl)-1H-indole-2-carboxylate (1.0 equiv).

    • Note: The ethyl ester is preferred over the free acid to prevent zwitterion formation.

  • Nucleophile: Primary or Secondary Amine (

    
     equiv).
    
  • Base: Pyridine (2.0 equiv) or DIPEA (1.5 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • DCM is preferred for microwave transparency, minimizing solvent superheating while allowing the reagents to absorb energy.

Procedure:

  • Preparation: In a 10 mL microwave-transparent crimp-top vial, dissolve the indole sulfonyl chloride (0.5 mmol) in anhydrous DCM (3 mL).

  • Addition: Add the amine (0.55 mmol) followed by Pyridine (1.0 mmol) dropwise at

    
     (ice bath) to control the initial exotherm.
    
  • Sealing: Cap the vial with a PTFE-lined septum.

  • Microwave Irradiation: Place in a single-mode microwave reactor.

    • Mode: Dynamic Power (maintaining temperature).

    • Temperature:

      
       (if using THF) or 
      
      
      
      (if using DCM - Caution: High Pressure).
    • Time: 5 minutes.

    • Stirring: High.[1]

  • Workup: Dilute reaction mixture with DCM (15 mL). Wash with

    
     HCl (to remove pyridine/excess amine) followed by Brine. Dry over 
    
    
    
    and concentrate.
Protocol B: Hydrolysis to the Free Acid (Post-Sulfonylation)

Target: 5-(N-substituted-sulfamoyl)-1H-indole-2-carboxylic acid.

  • Dissolve the sulfonamide ester from Protocol A in THF/Water (1:1).

  • Add LiOH (3.0 equiv).

  • Microwave:

    
     for 10 minutes.
    
  • Acidify with

    
     HCl to precipitate the target acid.
    

Optimization Data & Variables

The following table summarizes the optimization of the coupling reaction between Ethyl 5-(chlorosulfonyl)-1H-indole-2-carboxylate and benzylamine.

EntrySolventBaseTemp (°C)Time (min)Yield (%)Notes
1DCMPyridine25 (RT)12078Slow; some hydrolysis observed.
2THFDIPEA60 (MW)1085Clean conversion.
3DCM Pyridine 50 (MW) 5 94 Optimal. Fast & minimal byproducts.
4Water/Acetone

80 (MW)562Significant hydrolysis of

.
5DMF

120 (MW)570Darkening of reaction (decomposition).

Visualized Workflows

Reaction Pathway

The following diagram illustrates the chemical transformation and competing pathways managed by the protocol.

ReactionPathway Start 5-(Chlorosulfonyl)-indole (Electrophile) Inter Tetrahedral Intermediate Start->Inter Mix + Base Amine Amine (Nucleophile) Amine->Inter Prod 5-Sulfonamide Indole (Target) Inter->Prod MW Irradiation (Fast Kinetics) Side Sulfonic Acid (Hydrolysis Byproduct) Inter->Side H2O / Slow Heating

Caption: Kinetic competition between sulfonylation and hydrolysis. MW irradiation favors the target sulfonamide.

Experimental Workflow

Step-by-step logic for the researcher.

Workflow Step1 Dissolve Indole-SO2Cl in Anhydrous DCM Step2 Add Amine + Pyridine at 0°C Step1->Step2 Step3 Seal Vial & MW Irradiate (50°C, 5 min, Dynamic Power) Step2->Step3 Check TLC / LCMS Check Step3->Check Success Complete Consumption Check->Success Yes Incomplete Starting Material Remains Check->Incomplete No Finish Acid Wash (1M HCl) Isolate Product Success->Finish Action1 Add 0.2 eq Amine MW +2 min Incomplete->Action1 Action1->Check

Caption: Decision tree for MW-assisted sulfonylation ensuring high yield and purity.

References

  • De Luca, L., & Giacomelli, G. (2008).[1][2] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[2] The Journal of Organic Chemistry, 73(10), 3967–3969. Link

    • Context: Establishes the viability of MW irradiation for sulfonamide formation, though this paper focuses on sulfonic acids + TCT.
  • Lakrout, S., et al. (2014).[3] A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions.[3][4] RSC Advances, 4, 15668-15671. Link

    • Context: Validates the acceleration of sulfonyl chloride coupling with amines under MW conditions.
  • Popowycz, F., et al. (2011). Microwave-assisted synthesis of indole-2-carboxylic acid esters. Journal of the Brazilian Chemical Society, 22(11). Link

    • Context: Provides background on the stability and synthesis of the indole-2-carboxylic acid scaffold under MW irradi
  • Bahrami, K., et al. (2009). Oxidative Chlorination of Thiols to Sulfonyl Chlorides.[1] The Journal of Organic Chemistry, 74(24), 9287–9291. Link

    • Context: Describes the preparation of sulfonyl chlorides if starting

Sources

Application Notes & Protocols: Strategic C2 Functionalization of 5-Chlorosulfonyl Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 5-Chlorosulfonyl Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and biologically active compounds.[1] The ability to selectively functionalize specific positions on the indole ring is paramount for the rational design of novel therapeutics. Among the various substituted indoles, those bearing a chlorosulfonyl (-SO₂Cl) group at the C5 position are particularly valuable synthetic intermediates. This powerful electron-withdrawing group not only modulates the electronic properties of the entire scaffold but also serves as a versatile chemical handle for introducing sulfonyl-containing moieties (sulfonamides, sulfones, sulfonic esters) frequently found in potent drug candidates.

This guide focuses on the synthetic challenges and strategic solutions for the functionalization of the C2 position of the 5-chlorosulfonyl indole core. While the indole C3 position is intrinsically more nucleophilic and prone to electrophilic substitution, modern synthetic methods have provided a robust toolkit for achieving high regioselectivity at the less reactive C2 position.[2] Mastering these techniques is critical for researchers aiming to expand the chemical space and unlock the full therapeutic potential of this important molecular framework.

Causality & Reactivity: The Electronic Influence of the C5-SO₂Cl Group

The regioselectivity of indole functionalization is a direct consequence of its electronic structure. The lone pair of the nitrogen atom contributes to the π-system, rendering the pyrrole ring electron-rich and thus highly susceptible to electrophilic attack, preferentially at C3.[3]

The introduction of a potent electron-withdrawing group like chlorosulfonyl at the C5 position significantly alters this reactivity profile:

  • Deactivation of the Ring: The -SO₂Cl group withdraws electron density from the entire bicyclic system, making the indole less nucleophilic and generally less reactive towards classical electrophilic substitution.

  • Modulation of C-H Acidity: By withdrawing electron density, the C5-SO₂Cl group increases the acidity of the C-H bonds on the pyrrole ring. This effect can be particularly beneficial for transition-metal-catalyzed C-H activation pathways, which often proceed via a concerted metalation-deprotonation mechanism.

  • Directing Effects: While the inherent C3 reactivity often dominates, the presence of substituents can steer reactions toward C2. For instance, if the C3 position is blocked, functionalization is naturally directed to C2. More advanced strategies leverage directing groups transiently installed on the indole nitrogen to force metal catalysts into proximity with the C2-H bond.[2]

Understanding these electronic perturbations is key to selecting the appropriate synthetic strategy for achieving selective C2 functionalization.

Key Synthetic Strategies for C2 Functionalization

Two primary paradigms have emerged for the C2 functionalization of electron-deficient indoles: direct C-H activation and functionalization via a pre-installed handle .

Strategy 1: Palladium-Catalyzed Direct C2-H Arylation

Direct C-H activation is an atom-economical and highly efficient method for forging new C-C bonds.[1] Palladium catalysis is particularly well-suited for the C2-arylation of indoles, even those bearing electron-withdrawing groups.[4][5]

Causality of the Method: This reaction typically proceeds through a catalytic cycle involving the activation of the C2-H bond by a Pd(II) species. The electron-deficient nature of the 5-chlorosulfonyl indole can facilitate this C-H activation step. An oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination. Arylboronic acids or aryldiazonium salts are common coupling partners.[4]

Protocol 1: General Procedure for Pd-Catalyzed C2-H Arylation with Arylboronic Acids

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 5-chlorosulfonyl indole (1.0 equiv.), arylboronic acid (1.5–2.0 equiv.), Pd(OAc)₂ (5–10 mol%), a suitable ligand (e.g., 4,5-diazafluoren-9-one, if required for selectivity), and an oxidant (e.g., Ag₂CO₃ or benzoquinone, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene, or a mixture like AcOH/trifluoroethanol) via syringe. The choice of solvent can significantly impact yield and selectivity.

  • Reaction Execution: Heat the reaction mixture to 80–120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Work-up: Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate. The filtrate is then washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure C2-arylated 5-chlorosulfonyl indole.

Strategy 2: C2-Functionalization via Halogenation and Cross-Coupling

When direct C-H activation proves challenging or when other functionalities are desired (e.g., alkynes, alkyl groups), a two-step approach involving initial halogenation at the C2 position followed by a cross-coupling reaction is a highly reliable alternative.

Introducing an iodine atom at the C2 position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. While direct iodination of indoles typically occurs at C3, methods have been developed for selective C2 iodination. A modern, mild approach is the aromatic Finkelstein-type halide exchange.[6]

Causality of the Method: This strategy leverages a readily available C2-chloroindole (accessible from the corresponding oxindole) and exchanges the chlorine for an iodine under acidic conditions. This avoids the use of harsh organometallic reagents often required for direct C2-halogenation.[6]

Protocol 2: C2-Iodination via Halide Exchange

  • Starting Material: 5-Chlorosulfonyl-2-chloroindole (1.0 equiv.).

  • Reaction Setup: In a round-bottom flask, dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or trifluoroacetic acid (TFA).

  • Reagent Addition: Add potassium iodide (KI, 2.0–4.0 equiv.). If using DCM, add trifluoroacetic acid (TFA) as a promoter.

  • Reaction Execution: Stir the mixture at room temperature. The reaction is often rapid, with completion possible in 15 minutes to a few hours.[6] Monitor progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude 5-chlorosulfonyl-2-iodoindole can often be used directly in the next step or purified by column chromatography if necessary.

With the 2-iodoindole in hand, a wide array of substituents can be introduced using well-established cross-coupling methodologies.

  • Suzuki-Miyaura Coupling (for C-C bond formation): This reaction couples the 2-iodoindole with an aryl- or vinylboronic acid to form biaryl or vinyl-substituted indoles.[7][8][9][10]

  • Sonogashira Coupling (for C-C triple bond formation): This reaction couples the 2-iodoindole with a terminal alkyne, providing access to C2-alkynyl indoles.[11][12][13]

Causality of the Method: Both reactions are catalyzed by a Pd(0) species, which undergoes oxidative addition into the C-I bond of the indole. This is followed by transmetalation with the organoboron (Suzuki) or organocopper (Sonogashira) species and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.[8][11]

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk tube, add 5-chlorosulfonyl-2-iodoindole (1.0 equiv.), the desired boronic acid (1.2–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2–5 mol%), and a base (e.g., Na₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon or Nitrogen.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or DME/water.

  • Reaction Execution: Heat the mixture to 80–100 °C and stir until TLC or LC-MS indicates consumption of the starting material (typically 2–16 hours).

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Data Presentation: Comparative Analysis of C2-Arylation Methods

The choice of method can significantly impact the outcome. The following table summarizes typical parameters for the key strategies discussed.

Parameter Direct C-H Arylation (Protocol 1) Iodination + Suzuki Coupling (Protocols 2 & 3)
Starting Material 5-Chlorosulfonyl Indole5-Chlorosulfonyl-2-chloroindole
Key Reagents Pd(OAc)₂, Oxidant, Arylboronic Acid1) KI, TFA; 2) Pd Catalyst, Base, Arylboronic Acid
Number of Steps OneTwo
Atom Economy HighModerate (generates halide waste)
Substrate Scope Generally good for aryl groupsBroader; allows access to aryl, vinyl, alkyl groups
Key Advantage Step economyVersatility of the 2-iodo intermediate
Potential Challenge Regioselectivity control (C2 vs. C3)Requires synthesis of halogenated precursor

Visualization of Key Processes

Visualizing the underlying mechanism and the practical workflow is essential for understanding and executing these complex transformations.

G cluster_cycle Pd(0)/Pd(II) Catalytic Cycle for C-H Arylation pd0 Pd(0)L_n pd_ii_x2 L_nPd(II)X₂ pd0->pd_ii_x2 Oxidation pd_oxidant Oxidant(red) pd_oxidant_ox Oxidant(ox) pd_oxidant_ox->pd_oxidant indole_pd Indolyl-Pd(II)-X pd_ii_x2->indole_pd C-H Activation (-HX) indole Indole-C2-H indole->pd_ii_x2 aryl_pd Indolyl-Pd(II)-Ar indole_pd->aryl_pd Transmetalation aryl_boronic ArB(OH)₂ aryl_boronic->indole_pd aryl_pd->pd0 Reductive Elimination product C2-Aryl-Indole aryl_pd->product

Caption: Catalytic cycle for direct C-H arylation.

G start Start: Flame-dried Schlenk tube add_reagents Add Solids: Indole Substrate Catalyst & Ligand Base/Oxidant start->add_reagents inert Inert Atmosphere: Evacuate & Backfill (3x) add_reagents->inert add_solvent Add degassed solvent via syringe inert->add_solvent react Reaction: Heat & Stir Monitor by TLC/LC-MS add_solvent->react workup Work-up: Filter (Celite) Liquid-Liquid Extraction Dry & Concentrate react->workup purify Purification: Column Chromatography workup->purify analyze Analysis: NMR, MS, etc. purify->analyze

Caption: General experimental workflow for cross-coupling.

Conclusion and Future Outlook

The functionalization of the C2 position in 5-chlorosulfonyl indoles is a challenging yet highly rewarding endeavor for medicinal chemists. While direct C-H activation offers an elegant and atom-economical route, the classic two-step halogenation/cross-coupling sequence provides unparalleled versatility. The choice of strategy must be guided by the specific target molecule, available starting materials, and desired functional group tolerance. As synthetic methodology continues to advance, the development of more efficient catalysts, milder reaction conditions, and novel metal-free approaches will further expand the toolkit for manipulating this critical scaffold, accelerating the discovery of next-generation therapeutics.[14][15][16]

References

  • ch functionalization of indoles and oxindoles through cdc reactions. (n.d.).
  • Filippini, G., et al. (2023). Direct C–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 575–581. [Link]

  • Zhang, J., et al. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. [Link]

  • Dong, Y., et al. (2022). Metal-free synthesis of C2-quaternary indolinones by (NH4)2S2O8 mediated oxidative dearomatization of indoles. RSC Advances, 12(34), 22151-22154. [Link]

  • Strategies Employing Transition-Metal Free Conditions for C−C Bond Formation in Indoles. (2024). Chemistry – An Asian Journal. [Link]

  • Sharma, S., et al. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Synthesis, 50(15), 2875-2894. [Link]

  • Biffis, A., et al. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 20, 658–673. [Link]

  • Different approaches to C2 functionalized indole derivatives (A–D). (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Dong, Y., et al. (2022). Metal-free synthesis of C2-quaternary indolinones by (NH4)2S2O8 mediated oxidative dearomatization of indoles. RSC Publishing. [Link]

  • Mondal, S., & Guchhait, S. K. (2021). Transition metal-catalyzed C–H functionalizations of indoles. Organic & Biomolecular Chemistry, 19(39), 8416-8440. [Link]

  • [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles. (2022). ACS Omega. [Link]

  • Wang, S., et al. (2016). Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds. Molecules, 21(6), 785. [Link]

  • Kianmehr, E., & Faghih, N. (2011). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Current Organic Chemistry, 15(18), 3226–3268. [Link]

  • Pd-catalyzed C-2 C–H arylation of indoles. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Das, D., et al. (2019). Mechanochemical Pd(II)-Catalyzed Direct and C-2-Selective Arylation of Indoles. The Journal of Organic Chemistry, 84(16), 10231-10239. [Link]

  • Catellani, M., et al. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1785–1801. [Link]

  • Hayashi, Y., et al. (2024). Palladium-Catalyzed Electrooxidative Double C–H Arylation. Journal of the American Chemical Society, 146(1), 747–756. [Link]

  • Hansen, J. H., et al. (2011). Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles. Angewandte Chemie International Edition, 50(6), 1380–1383. [Link]

  • Palladium-catalyzed direct C2–H arylation of indole with... (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Singh, G., et al. (2025). Iodine-mediated synthesis of indole-fused benzothiazepinones through intramolecular C2-amidation of amide-tethered C3-sulfenylindoles. RSC Publishing. [Link]

  • Synthesis and C2-functionalization of indoles with allylic acetates under rhodium catalysis. (2013). Organic & Biomolecular Chemistry, 12(4), 635-639.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

  • Electrophilic substitution at the indole. (n.d.). quimicaorganica.org. Retrieved February 21, 2026, from [Link]

  • Fuwa, H., & Sasaki, M. (2009). Synthesis of 2-substituted indoles and indolines via Suzuki-Miyaura coupling/5-endo-trig cyclization strategies. The Journal of Organic Chemistry, 74(1), 212–221. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

  • Calvo-Flores, F. G., et al. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 8(1), 29. [Link]

  • S. Bhardwaj, et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yields in Sulfonylation Reactions with Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for sulfonylation reactions involving indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions and troubleshoot common issues that may arise during experimentation. By understanding the underlying chemical principles, you can optimize your reaction conditions and significantly improve your yields.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and challenges encountered during the sulfonylation of indoles.

Q1: My sulfonylation reaction is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in indole sulfonylation can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.[1]

  • Sub-optimal Reaction Conditions: Factors such as temperature, reaction time, and catalyst concentration are critical and often require empirical optimization.[1]

  • Purity of Starting Materials: Impurities in your indole derivative or sulfonylating agent can lead to undesired side reactions, consuming your reactants and lowering the yield of the desired product.[1]

  • Choice of Sulfonylating Agent: The reactivity of the sulfonylating agent plays a crucial role. Common agents include sulfonyl chlorides, sulfonyl hydrazides, and sodium sulfinates.[2][3][4] The choice of agent can significantly impact the reaction's success.

  • Solvent Effects: The polarity and nature of the solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate and yield.

  • Presence of Interfering Functional Groups: Sensitive functional groups on the indole ring or the sulfonylating agent may not be compatible with the reaction conditions, leading to side product formation.[1]

Q2: I am observing a mixture of N-sulfonylated and C-sulfonylated products. How can I control the regioselectivity of the reaction?

A2: Controlling regioselectivity between N-sulfonylation and C-sulfonylation is a common challenge. The outcome is primarily influenced by the reaction conditions and the nature of the indole substrate.

  • Protecting Groups: The most effective way to prevent N-sulfonylation is to protect the indole nitrogen. Common protecting groups include Boc (tert-butyloxycarbonyl), tosyl (p-toluenesulfonyl), and SEM (2-(trimethylsilyl)ethoxymethyl).[1] The phenylsulfonyl (PhSO2) group is also a useful protecting group, though its removal can require harsh conditions.[5]

  • Reaction Conditions: In the absence of a protecting group, basic conditions tend to favor N-sulfonylation by deprotonating the indole nitrogen, making it more nucleophilic. Conversely, acidic or neutral conditions often favor C-sulfonylation, particularly at the electron-rich C3 or C2 positions.

  • Steric Hindrance: Bulky substituents on the indole nitrogen can sterically hinder N-sulfonylation, thereby favoring C-sulfonylation.

Q3: My primary product is the C3-sulfonylated indole, but I need the C2-sulfonylated isomer. How can I achieve this?

A3: Indoles typically undergo electrophilic substitution at the C3 position due to its higher electron density.[6] Directing the sulfonylation to the C2 position requires specific strategies.

  • Blocking the C3 Position: If the C3 position of your indole is already substituted, sulfonylation will be directed to the C2 position.

  • Iodine-Mediated Reactions: Several methods have been developed for the direct C2-sulfonylation of indoles. Iodine-catalyzed reactions with sodium sulfinates have shown high regioselectivity for the C2 position.[4][7] Similarly, iodophor/H2O2-mediated sulfonylation with sulfonyl hydrazides can also yield 2-sulfonylindoles.[2][8]

  • Radical Reactions: Some radical-mediated reactions have been shown to favor C2-sulfonylation.[9]

Q4: I am using a sulfonyl hydrazide as the sulfonylating agent, but the reaction is sluggish. What can I do to improve the reaction rate?

A4: Sulfonyl hydrazides are stable and environmentally friendly sources of the sulfonyl group.[3] However, their reactivity can sometimes be lower than that of sulfonyl chlorides.

  • Catalyst: The use of a catalyst, such as iodine or an iodophor, is often necessary to activate the sulfonyl hydrazide.[2][3]

  • Oxidant: An oxidant, like hydrogen peroxide (H2O2), may be required to facilitate the generation of the active sulfonylating species.[2]

  • Temperature: Increasing the reaction temperature can often improve the reaction rate, though this should be done cautiously to avoid decomposition of reactants or products.[2][3]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly accelerate the sulfenylation of indoles with sulfonyl hydrazides, often reducing reaction times to minutes.[3]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues in indole sulfonylation reactions.

Problem 1: Low to No Product Formation
Potential Cause Troubleshooting Steps Scientific Rationale
Inactive Catalyst - Ensure the catalyst is fresh and has been stored properly.- Consider increasing the catalyst loading.Catalysts can degrade over time, losing their activity. Insufficient catalyst may lead to a slow or stalled reaction.
Incorrect Reaction Temperature - Optimize the temperature. Some reactions require heating, while others proceed at room temperature.[2][4]The rate of chemical reactions is highly dependent on temperature. An optimal temperature ensures a sufficient reaction rate without causing decomposition.
Poor Quality Reagents - Verify the purity of the indole, sulfonylating agent, and solvent.- Purify starting materials if necessary.[1]Impurities can inhibit the catalyst or participate in side reactions, consuming the reactants.
Inappropriate Solvent - Screen different solvents with varying polarities.The solvent can affect the solubility of reactants and the stability of reaction intermediates, thereby influencing the reaction outcome.
Problem 2: Formation of Multiple Products/Side Reactions
Potential Cause Troubleshooting Steps Scientific Rationale
Over-reaction/Di-sulfonylation - Reduce the reaction time.- Use a stoichiometric amount of the sulfonylating agent.In some cases, a second sulfonylation can occur, especially with an excess of the sulfonylating agent.[6]
N-Sulfonylation vs. C-Sulfonylation - Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts).[1][5]Protecting the indole nitrogen prevents its reaction, directing sulfonylation to the carbon framework.
Decomposition of Starting Material or Product - Lower the reaction temperature.- Use milder reaction conditions.Indole derivatives and sulfonylated products can be sensitive to harsh conditions such as high temperatures or strong acids/bases.
Oxidation of the Indole Ring - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).The electron-rich indole ring can be susceptible to oxidation, especially at elevated temperatures in the presence of air.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in indole sulfonylation.

Troubleshooting_Workflow Start Low Yield or Side Products Check_Purity Verify Reagent Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Concentration) Check_Purity->Optimize_Conditions If purity is confirmed Change_Reagent Consider a Different Sulfonylating Agent Optimize_Conditions->Change_Reagent If optimization fails Regioselectivity Address Regioselectivity (C2 vs. C3 vs. N) Optimize_Conditions->Regioselectivity If regioselectivity is an issue Successful_Reaction Improved Yield and Selectivity Optimize_Conditions->Successful_Reaction If successful Change_Reagent->Optimize_Conditions Re-optimize Protecting_Group Use a Protecting Group for Indole Nitrogen Protecting_Group->Optimize_Conditions Re-optimize Protecting_Group->Successful_Reaction If successful Regioselectivity->Protecting_Group Regioselectivity->Successful_Reaction If successful

Caption: A flowchart for troubleshooting indole sulfonylation reactions.

III. Experimental Protocols

General Protocol for Iodine-Catalyzed C2-Sulfonylation of Indoles with Sodium Sulfinates

This protocol is adapted from literature procedures and provides a starting point for the C2-sulfonylation of indoles.[4]

Materials:

  • Indole derivative

  • Sodium sulfinate

  • Iodine (I₂)

  • Appropriate solvent (e.g., acetonitrile, DMF)

Procedure:

  • To a solution of the indole derivative (1.0 mmol) in the chosen solvent (5 mL), add the sodium sulfinate (1.2 mmol).

  • Add iodine (10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Illustrative Reaction Mechanism: Iodine-Mediated C2-Sulfonylation

The following diagram outlines a plausible mechanism for the iodine-mediated C2-sulfonylation of indoles.

C2_Sulfonylation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Indole Indole Iodoindoleninium 3-Iodoindoleninium Ion Indole->Iodoindoleninium + I₂ SodiumSulfinate ArSO₂Na SulfonylIodide ArSO₂I SodiumSulfinate->SulfonylIodide + I₂ Iodine I₂ C2_Adduct C2-Sulfonylated Intermediate Iodoindoleninium->C2_Adduct + ArSO₂I Product 2-Sulfonylindole C2_Adduct->Product - HI HI HI

Caption: Proposed mechanism for iodine-mediated C2-sulfonylation of indoles.

IV. Data Summary

Table 1: Comparison of Common Sulfonylating Agents for Indoles
Sulfonylating AgentTypical Catalyst/ConditionsPrimary Product(s)AdvantagesDisadvantages
Sulfonyl Chlorides Base (e.g., pyridine, Et₃N)N- and/or C3-sulfonylated indolesHigh reactivity, readily available.Can be moisture sensitive, may require protecting groups for selectivity.
Sulfonyl Hydrazides Iodine, Iodophor/H₂O₂, MicrowaveC3- or C2-sulfonylated indolesStable, odorless, environmentally friendly.[3]Often require activation (catalyst, oxidant), may have lower reactivity.[3]
Sodium Sulfinates Iodine, Cu-catalysisC2- or C4-sulfonylated indoles[4][10]Stable solids, good for regioselective C2-sulfonylation.[4]May require specific catalysts for desired regioselectivity.
DABSO (DABCO bis(sulfur dioxide)) Radical initiator (e.g., tBuONO)C2-sulfonylated indoles[9]Solid SO₂ source, allows for radical-mediated sulfonylation.[9]Requires a radical initiator, reaction mechanism can be complex.[9]

V. References

  • Hamel, P. (2002). Mechanism of the second sulfenylation of indole. The Journal of Organic Chemistry, 67(9), 2854–2858. [Link]

  • Liu, Y., et al. (2024). Iodophor-/H₂O₂-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. Molecules, 29(15), 3429. [Link]

  • ResearchGate. (n.d.). Mechanism for I2-mediated C2-sulfonylation of indoles. Retrieved February 20, 2026, from [Link]

  • Chemical Review and Letters. (2025). Halosulfenylation of Indoles. Chemical Review and Letters.

  • ACS Publications. (2025). Copper-Mediated C4-H Sulfonylation of Indoles via a Transient Directing Group Strategy. The Journal of Organic Chemistry.

  • Sun, Y.-H., et al. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry, 90(1), 556–566. [Link]

  • Reddy, B. G., et al. (2022). Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO₂ Insertions. Organic Letters, 24(6), 1358–1363. [Link]

  • Liu, Y., et al. (2024). Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles. RSC Advances, 14(41), 30043–30049. [Link]

  • Wang, Z., et al. (2022). Indole and Pyrrole Derivatives as Pre-photocatalysts and Substrates in the Sulfonyl Radical-Triggered Relay Cyclization Leading to Sulfonylated Heterocycles. Organic Letters, 24(10), 1947–1952. [Link]

  • Deng, G., et al. (2014). Iodine-catalyzed regioselective 2-sulfonylation of indoles with sodium sulfinates. Organic Letters, 16(1), 50-53. [Link]

  • Chen, J., et al. (2017). I2-Catalyzed sulfenylation of indoles and pyrroles using triethylammonium thiolates as new and eco-friendly sulfenylating agents under metal-free and microwave irradiation conditions. Tetrahedron, 73(29), 4156-4164.

  • ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Sulfonylation or arylation of indoles. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). A Sulfonylation Reaction: Direct Synthesis of 2-Sulfonylindoles from Sulfonyl Hydrazides and Indoles. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Biologically important sulfonylated/sulfenylated indoles. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). What's the best way to protect the NH group in Heterocyclic Compounds? Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved February 20, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances.

  • Isidro, A., et al. (2009). 1,2-Dimethylindole-3-sulfonyl (MIS) as protecting group for the side chain of arginine. Organic & Biomolecular Chemistry, 7(12), 2565-2569. [Link]

  • Royal Society of Chemistry. (n.d.). Selective sulfonylation and diazotization of indoles. Retrieved February 20, 2026, from [Link]

  • Edinburgh Research Explorer. (n.d.). XtalFluor‐E effects the C3‐H sulfenylation of indoles to form di‐indole sulfides. Retrieved February 20, 2026, from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.

  • ResearchGate. (n.d.). Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. Retrieved February 20, 2026, from [Link]

  • Reddit. (2021). How could sulfonylation accelerate coupling between indoles? Retrieved February 20, 2026, from [Link]

  • ACS Publications. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry.

  • ResearchGate. (n.d.). Copper-Mediated C4–H Sulfonylation of Indoles via a Transient Directing Group Strategy. Retrieved February 20, 2026, from [Link]

  • PubMed. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. Retrieved February 20, 2026, from [Link]

  • Microbe Notes. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Retrieved February 20, 2026, from [Link]

  • Microbe Notes. (2022). Indole Test- Principle, Media, Procedure, Types, Results, Uses. Retrieved February 20, 2026, from [Link]

  • American Society for Microbiology. (2009). Indole Test Protocol. Retrieved February 20, 2026, from [Link]

  • Microbe Online. (2012). Indole Test: Principle, Procedure, Results. Retrieved February 20, 2026, from [Link]

Sources

solubility issues of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid

Prepared by the Office of Senior Application Scientists

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid. We address the significant challenges related to its solubility and stability in aqueous media, providing field-tested troubleshooting protocols and in-depth scientific explanations to ensure the integrity and success of your experiments.

Troubleshooting Guide: Solubility and Stability Issues

This section is designed in a question-and-answer format to directly address common problems encountered during experimental work.

Q1: My 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the underlying issue and how can I fix it?

A1: This is an expected behavior due to the compound's bifunctional and largely hydrophobic nature.

  • Causality:

    • Carboxylic Acid Group: At neutral pH, the carboxylic acid group (with a pKa typically in the range of 3-5) is only partially deprotonated. The protonated (COOH) form is significantly less polar and thus less soluble in water.[1][2] To achieve significant aqueous solubility, the pH of the solution must be substantially higher than the pKa to ensure the molecule exists predominantly in its ionized, more soluble carboxylate (COO-) form.[1][3]

    • Sulfonyl Chloride Group & Indole Core: Aryl sulfonyl chlorides are known for their low solubility in water.[4][5] This, combined with the nonpolar indole ring system, makes the overall molecule hydrophobic and poorly soluble in neutral aqueous solutions.[6]

  • Recommended Protocol:

    • Primary Dissolution in Organic Solvent: Do not attempt to dissolve the compound directly in an aqueous buffer. First, prepare a concentrated stock solution (e.g., 10-50 mM) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), in which it is readily soluble.[7]

    • Serial Dilution into Basic Buffer: For your aqueous working solution, use a buffer with a pH of 8.0 or higher. This alkaline condition will deprotonate the carboxylic acid, significantly enhancing its solubility.

    • Procedure: Add small aliquots of the DMSO stock solution to your vortexing aqueous buffer. Do not add the buffer to the stock solution, as this can cause immediate precipitation.

Q2: I successfully dissolved the compound, but a precipitate formed over time or upon temperature change. What is happening?

A2: This is likely due to either pH fluctuation or, more critically, the hydrolysis of the sulfonyl chloride group.

  • Causality:

    • pH Instability: If the pH of your final solution drops, the carboxylate (COO-) will become protonated back to the less soluble carboxylic acid (COOH), causing it to crash out of solution.[1]

    • Hydrolysis: The primary issue is the high reactivity of the sulfonyl chloride (-SO₂Cl) group. In aqueous media, it readily undergoes hydrolysis to form the corresponding sulfonic acid (-SO₃H).[8] This reaction is often irreversible and proceeds rapidly, especially in basic conditions used to solubilize the carboxylate. The resulting 5-(sulfonic acid)-1H-indole-2-carboxylic acid may have different solubility properties and could precipitate.

  • Troubleshooting Workflow:

    G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Diagnosis & Action cluster_3 Best Practice Recommendation precipitate Precipitate Observed in Aqueous Solution check_ph Verify Buffer pH (Is it stable and >8.0?) precipitate->check_ph Step 1 check_time How old is the solution? (>1-2 hours?) precipitate->check_time Step 2 solubility_limit Concentration Too High? Reduce final concentration precipitate->solubility_limit If pH/age are fine ph_issue pH Drift Detected: Re-buffer or prepare fresh check_ph->ph_issue If pH is low hydrolysis Age-Related Precipitate: Likely Hydrolysis check_time->hydrolysis If solution is old best_practice ALWAYS Prepare Aqueous Solutions FRESH Immediately Before Use ph_issue->best_practice hydrolysis->best_practice solubility_limit->best_practice

    Caption: Troubleshooting workflow for precipitate formation.

  • Core Directive: Due to the rapid hydrolysis of the sulfonyl chloride moiety, aqueous solutions of this compound are inherently unstable. It is mandatory to prepare working solutions fresh immediately before each experiment. Do not store aqueous solutions for more than a few hours.

Q3: Can I use sonication or heat to improve solubility?

A3: These methods should be used with extreme caution as they can accelerate degradation.

  • Sonication: Mild sonication for a short duration can help break up small particulates during the dilution of a DMSO stock into a buffer. However, prolonged sonication can introduce energy that may accelerate the hydrolysis of the sulfonyl chloride.

  • Heating: Heating is strongly discouraged. It will dramatically increase the rate of hydrolysis and potentially cause other degradation pathways of the indole ring.

Frequently Asked Questions (FAQs)

Question Answer
What is the fundamental solubility profile? Insoluble in neutral or acidic water. Soluble in polar aprotic organic solvents (DMSO, DMF).[7] Limited, transient solubility in basic aqueous buffers (pH > 8) due to deprotonation of the carboxylic acid.[3][9]
How does pH affect both solubility and stability? Solubility: Increasing pH above the pKa of the carboxylic acid dramatically increases solubility by forming the carboxylate salt.[2] Stability: The sulfonyl chloride group is highly susceptible to hydrolysis, a reaction that is often accelerated under the basic conditions required for solubilization. This creates a narrow experimental window where the compound is both dissolved and chemically intact.
What are the primary degradation products in water? The main degradation product is 5-(sulfonic acid)-1H-indole-2-carboxylic acid, formed via the hydrolysis of the sulfonyl chloride group.[8] The indole ring itself can also be susceptible to oxidation, especially if exposed to light and air for prolonged periods.[10]
What are the recommended storage conditions? Solid Form: Store the powder desiccated at 2-8°C, protected from light and moisture to maintain the integrity of the sulfonyl chloride group.[11] Solution Form: Prepare organic stock solutions (e.g., in DMSO) fresh. If short-term storage is necessary, store at -20°C or -80°C in small, single-use aliquots. Avoid repeated freeze-thaw cycles. Aqueous solutions should never be stored.
Visualizing the pH-Dependent Species and Hydrolysis

The chemical state of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid in an aqueous environment is critically dependent on pH, which in turn governs its solubility and stability.

Caption: Relationship between pH, solubility, and stability.

References

  • Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-60. [Link]

  • Solubility of Things. (n.d.). Benzenesulfonyl chloride. [Link]

  • Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]

  • Sciencemadness Wiki. (2023). Sulfuryl chloride. [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1327. [Link]

  • Zajforoushan Moghaddam, S. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? ResearchGate. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?[Link]

  • Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. [Link]

  • DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2. [Link]

  • de Sousa, M. A., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(8), 4948-4965. [Link]

  • Kim, H. J., et al. (2014). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 5(10), 1142-1146. [Link]

  • The Good Scents Company. (n.d.). indole-2-carboxylic acid. [Link]

  • PubChem. (n.d.). 5-Chloro-1H-indole-2-carboxylic acid. [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]

  • Kumar, H. V., et al. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 212-218. [Link]

  • Cheméo. (n.d.). Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). [Link]

Sources

purification methods for 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic Acid

Introduction: The Bifunctional Challenge

Welcome to the technical support center. You are likely working with 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid , a critical intermediate often used to synthesize sulfonamide-based inhibitors (e.g., for HIV integrase or antitumor targets).

The Core Problem: This molecule presents a "perfect storm" of purification challenges. It contains a moisture-sensitive sulfonyl chloride (-SO₂Cl) , a polar carboxylic acid (-COOH) , and an oxidation-prone indole core . Standard purification methods like aqueous extraction or silica chromatography often lead to rapid degradation (hydrolysis) or irreversible adsorption.

This guide provides a logic-driven workflow to isolate this compound with high purity, prioritizing stability over standard "cleanup" routines.

Module 1: Critical Stability & Handling (Read Before Starting)

Before attempting purification, you must understand the degradation pathways. If you treat this like a standard organic intermediate, you will lose your yield.

Degradation Pathways

Decomposition Product Target: 5-(Chlorosulfonyl) -indole-2-COOH SulfonicAcid Impurity A: Sulfonic Acid (Water Soluble) Product->SulfonicAcid Hydrolysis (Fast) SulfonateEster Impurity B: Sulfonate Ester (Covalent bond to Silica) Product->SulfonateEster Irreversible Binding Dimer Impurity C: Sulfone Dimer Product->Dimer Thermal Decomposition Water Moisture/Water Water->SulfonicAcid Silica Silica Gel (-OH) Silica->SulfonateEster Heat Heat (>50°C) Heat->Dimer

Caption: Figure 1. Primary degradation pathways. Note that contact with water or silica leads to rapid loss of the electrophilic -SO₂Cl handle.

Module 2: The Isolation Protocol (Quench & Filter)

Context: The reaction is typically performed in neat chlorosulfonic acid (


). The "purification" is actually the quenching  step. You cannot extract this easily because the product is an acid; adding base to solubilize it will hydrolyze the sulfonyl chloride immediately.
Step-by-Step Isolation
  • Preparation: Prepare a large beaker of crushed ice (approx. 10x the volume of your reaction mixture).

  • The Quench: Carefully drip the reaction mixture onto the ice with vigorous stirring.

    • Why? This dilutes the

      
       byproduct and precipitates the organic product.
      
    • Critical Control: Keep internal temperature <5°C.

  • Filtration (The "Race"):

    • The product will precipitate as a solid.[1]

    • Immediately filter through a sintered glass funnel.

    • Wash: Wash the cake with ice-cold water (3x) to remove residual mineral acid.

    • Stop: Do not wash excessively. The product is slightly soluble in water due to the -COOH group.

  • Drying (Mandatory):

    • Dissolve the damp cake in Ethyl Acetate (EtOAc) .

    • Separate any residual water layer immediately.

    • Dry the organic layer with anhydrous

      
       (Magnesium Sulfate).[2][3]
      
    • Note: Do not use

      
       or basic drying agents.
      

Module 3: Purification Techniques

Do NOT use Column Chromatography unless absolutely necessary. The acidic silica protons will catalyze hydrolysis, and the silanols will react with the sulfonyl chloride.

Method A: Recrystallization (Preferred)[3]

This method relies on the polarity difference between the product and the sulfonic acid impurity.

Solvent SystemSuitabilityNotes
Toluene ⭐⭐⭐⭐⭐ (Excellent)Dissolves product at reflux; impurities precipitate or stay in solution upon cooling. Inert.
DCM / Hexane ⭐⭐⭐⭐ (Good)Dissolve in minimal DCM, slowly add Hexane until turbid. Cool to -20°C.
Ethyl Acetate ⭐⭐ (Risky)Good solubility, but wet EtOAc causes hydrolysis. Must be anhydrous .
Alcohols (MeOH/EtOH) FATAL Will form sulfonate esters (solvolysis). Never use.
Water FATAL Hydrolyzes to sulfonic acid.

Protocol:

  • Dissolve crude solid in minimal boiling anhydrous Toluene.

  • If insoluble black tar remains (oxidized indole), decant the hot supernatant.

  • Allow to cool slowly to Room Temperature, then to 4°C.

  • Filter crystals under an inert atmosphere (Nitrogen blanket).

Method B: "Flash" Silica Filtration (Only if necessary)

If you have non-polar impurities (starting material) and must use silica:

  • Pre-treat Silica: Slurry silica in Hexane.

  • Eluent: Use 20% EtOAc in Hexane (Anhydrous).

  • Speed: Run the column in <10 minutes. Do not let the compound sit on the silica.

Module 4: Troubleshooting & FAQs

Q1: My product turned into a sticky gum after filtration. What happened?

Diagnosis: Hydrolysis.[2][4][5] Explanation: The -SO₂Cl group hydrolyzed to -SO₃H. The sulfonic acid derivative is highly hygroscopic and water-soluble, often forming a gum. Solution:

  • Check your quench: Did the temperature spike?

  • Check your drying: Did you dry the EtOAc layer thoroughly with

    
    ?
    
  • Recovery: You cannot easily revert the sulfonic acid to the chloride. You must repeat the synthesis.

Q2: The solid is pink or brown. Is it pure?

Diagnosis: Indole Oxidation. Explanation: Indoles are electron-rich and prone to air oxidation, especially under acidic conditions. Solution:

  • Aesthetic only: If the NMR is clean, the color is likely a trace impurity (<1%).

  • Removal: Recrystallize from Toluene with a small amount of activated charcoal (filter hot).

Q3: Can I store the product for later use?

Answer: No, not long-term. Reasoning: The carboxylic acid proton can autocatalyze the decomposition of the sulfonyl chloride. Recommendation: Convert it immediately to the Sulfonamide (react with amine) or Ester if possible. If storage is unavoidable, store under Argon at -20°C in a desiccator.

Q4: I see a "doublet of doublets" in the aromatic region of the NMR that shouldn't be there.

Diagnosis: Sulfone formation (Dimerization). Explanation: If the chlorosulfonic acid was not in large excess, the newly formed sulfonyl chloride can react with unreacted indole starting material. Solution: Ensure you use at least 5 equivalents of chlorosulfonic acid during synthesis to ensure rapid conversion and suppress dimerization.

Module 5: Workflow Visualization

Workflow Reaction Reaction Mixture (Indole-2-COOH + ClSO3H) Quench Quench on Crushed Ice (Temp < 5°C) Reaction->Quench Filter Rapid Filtration (Wash with cold water) Quench->Filter Decision Is Product Solid? Filter->Decision SolidYes Dissolve in EtOAc Dry w/ MgSO4 Decision->SolidYes Yes SolidNo Gum/Oil Formed (Hydrolysis Likely) Decision->SolidNo No (Discard) Recryst Recrystallize (Toluene or DCM/Hex) SolidYes->Recryst Final Pure Product (Store -20°C / Desiccator) Recryst->Final

Caption: Figure 2. Recommended purification workflow emphasizing moisture control and rapid processing.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General handling of sulfonyl chlorides).
  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Reactivity of Indoles).
  • BenchChem Technical Support. Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (Accessed 2024).

  • Terent’ev, A. P.; Preobrazhenskaya, M. N. "Synthesis of Indole Derivatives." Journal of General Chemistry USSR, 1959.
  • ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (Stability data on heterocyclic sulfonyl halides).

Sources

minimizing side reactions when using 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during its use. Our goal is to empower you with the knowledge to minimize side reactions and achieve optimal results in your synthetic endeavors.

Understanding the Reactivity of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid is a trifunctional molecule, and its reactivity is a composite of its three key functional groups: the highly electrophilic sulfonyl chloride, the acidic carboxylic acid, and the electron-rich indole ring. Understanding the interplay between these groups is paramount to controlling reaction outcomes.

  • Sulfonyl Chloride: This group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles.[1][2] The primary reactions of interest are with amines to form sulfonamides and with alcohols to form sulfonate esters.[3] However, its high reactivity also makes it susceptible to hydrolysis.[3][4]

  • Indole-2-carboxylic Acid: The carboxylic acid at the 2-position of the indole ring is a typical carboxylic acid, capable of undergoing esterification and amidation. A significant side reaction to consider is decarboxylation, which can occur under harsh conditions, particularly at elevated temperatures.[5][6]

  • Indole Ring: The indole nucleus, particularly the nitrogen atom, is nucleophilic and can react with electrophiles.[7] In the context of this molecule, the indole nitrogen can potentially be acylated or sulfonylated, leading to undesired byproducts. Protection of the indole nitrogen is often a necessary consideration.[8][9][10]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid.

Q1: My reaction to form a sulfonamide is giving low yields, and I see a significant amount of a water-soluble byproduct. What is happening?

A1: The most likely culprit is the hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid.[3] Sulfonyl chlorides are highly sensitive to moisture. The resulting sulfonic acid is water-soluble and will not be extracted with your organic product, leading to apparent low yields.

Troubleshooting Steps:

  • Ensure anhydrous conditions: Dry all glassware thoroughly. Use anhydrous solvents and handle the starting material in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).

  • Control reaction temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize hydrolysis.

  • Use a non-nucleophilic base: If a base is required to scavenge the HCl byproduct, use a sterically hindered, non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). Protic bases like hydroxides will promote hydrolysis.

Q2: I am trying to form an amide at the carboxylic acid, but my starting material is being consumed and I am not getting my desired product. What are the potential side reactions?

A2: When activating the carboxylic acid for amidation, several side reactions can occur due to the presence of the reactive sulfonyl chloride and the indole nitrogen.

  • Reaction with the activating agent: The sulfonyl chloride can react with some activating agents.

  • Intra- or intermolecular reactions: The activated carboxylic acid could potentially react with the indole nitrogen of another molecule.

  • Degradation: The molecule may be unstable to the reaction conditions, leading to decomposition.

Troubleshooting Steps:

  • Protect the indole nitrogen: Protecting the indole nitrogen with a suitable protecting group, such as Boc or SEM, can prevent side reactions at this position.[7][8]

  • Choose the right coupling agent: Use a mild and efficient coupling agent like HATU or HOBt/EDC.[11] These reagents can often selectively activate the carboxylic acid in the presence of other reactive groups.

  • Optimize reaction conditions: Perform the reaction at low temperatures and monitor the progress closely by TLC or LC-MS to minimize byproduct formation.

Q3: I am observing some decarboxylation of my starting material or product. How can I prevent this?

A3: Indole-2-carboxylic acids are known to undergo decarboxylation, particularly when heated.[5][12]

Troubleshooting Steps:

  • Avoid high temperatures: Keep reaction and work-up temperatures as low as possible.

  • Avoid strong acids or bases: Decarboxylation can be catalyzed by both acids and bases. Use mild reaction conditions and neutralize carefully during work-up.

  • Consider derivatization: If the carboxylic acid is not required for the final product, consider decarboxylating it in a controlled manner as a separate step.[6]

Troubleshooting Guides

This section provides more detailed troubleshooting for specific experimental scenarios.

Scenario 1: Selective Sulfonamide Formation

Problem: You are attempting to react 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid with a primary or secondary amine to form a sulfonamide, but are observing a complex mixture of products.

Visualizing the Reaction and Side Reactions:

Starting Material Starting Material Desired Product (Sulfonamide) Desired Product (Sulfonamide) Starting Material->Desired Product (Sulfonamide) + Amine (Desired Reaction) Side Product 1 (Hydrolysis) Side Product 1 (Hydrolysis) Starting Material->Side Product 1 (Hydrolysis) + H2O (Moisture) Side Product 2 (N-Sulfonylation) Side Product 2 (N-Sulfonylation) Starting Material->Side Product 2 (N-Sulfonylation) + Starting Material (Intermolecular) Side Product 3 (Amide Formation) Side Product 3 (Amide Formation) Starting Material->Side Product 3 (Amide Formation) + Amine (At Carboxylic Acid) Amine (R2NH) Amine (R2NH) Amine (R2NH)->Desired Product (Sulfonamide)

Caption: Potential reaction pathways for 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid with an amine.

Troubleshooting Protocol:

Observation Potential Cause Recommended Solution
Significant amount of starting material remaining, even with excess amine. Hydrolysis of sulfonyl chloride. [3][4] The hydrolyzed sulfonic acid is unreactive towards the amine under these conditions.Strictly anhydrous conditions are essential. Use freshly dried solvents and perform the reaction under an inert atmosphere.
Formation of a higher molecular weight byproduct. Intermolecular N-sulfonylation. The indole nitrogen of one molecule attacks the sulfonyl chloride of another.Protect the indole nitrogen. Use a protecting group like Boc or SEM prior to the sulfonylation reaction.[7][8]
Formation of an amide byproduct at the C2 position. The amine is reacting with the carboxylic acid. This is less likely without an activating agent but can occur at higher temperatures.Use milder reaction conditions. Perform the reaction at 0°C. Consider protecting the carboxylic acid as an ester if this persists.
Scenario 2: Selective Amide Formation at the Carboxylic Acid

Problem: You are attempting to form an amide at the C2-carboxylic acid using a coupling agent, but are observing reaction at the sulfonyl chloride.

Visualizing the Workflow:

cluster_protection Step 1: Protection cluster_activation_coupling Step 2: Amide Coupling cluster_deprotection Step 3: Deprotection Start 5-(Chlorosulfonyl)-1H-indole- 2-carboxylic acid Protect_Indole Protect Indole-N (e.g., Boc2O, DMAP) Start->Protect_Indole Protected_Intermediate N-Boc-5-(Chlorosulfonyl)-indole- 2-carboxylic acid Protect_Indole->Protected_Intermediate Coupling Activate Carboxylic Acid (e.g., HATU, DIPEA) Protected_Intermediate->Coupling Amine Add Amine (R2NH) Coupling->Amine Protected_Product N-Boc Protected Amide Product Amine->Protected_Product Deprotect Deprotect Indole-N (e.g., TFA) Protected_Product->Deprotect Final_Product Desired Amide Product Deprotect->Final_Product

Caption: Recommended workflow for selective amide formation.

Troubleshooting Protocol:

Observation Potential Cause Recommended Solution
Formation of a sulfonamide byproduct. The amine is reacting with the sulfonyl chloride. This indicates the sulfonyl chloride is more reactive than the activated carboxylic acid under the chosen conditions.Protect the sulfonyl chloride. This is generally not ideal. A better approach is to optimize the coupling conditions for the carboxylic acid to be more favorable. Use a highly efficient coupling agent at low temperature.
Low yield and recovery of starting material. The coupling agent is being consumed by side reactions. The indole nitrogen could be reacting with the coupling agent.Protect the indole nitrogen. This is a critical step for clean amide coupling reactions.[7]
Product is unstable during workup. The product may be sensitive to the pH of the aqueous workup. Use a mild workup. Avoid strongly acidic or basic washes. A simple extraction followed by column chromatography is often sufficient.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis

  • To a stirred solution of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under a nitrogen atmosphere, add the desired amine (1.1 eq).

  • Add triethylamine (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Amide Synthesis via HATU Coupling

Note: This protocol assumes the indole nitrogen has been protected (e.g., as an N-Boc derivative).

  • To a stirred solution of N-protected 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) at 0 °C under a nitrogen atmosphere, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add the desired amine (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • If necessary, deprotect the indole nitrogen using standard conditions (e.g., TFA in DCM for a Boc group).

References

  • Sulfonyl Chloride Definition - Organic Chemistry Key Term. (2025, August 15). Fiveable. Retrieved February 21, 2026, from [Link]

  • Sulfonyl halide. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • King, J. F., & Loosmore, S. M. (1976). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles.
  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(18), 3122–3124. [Link]

  • A New Protecting-Group Strategy for Indoles. (2025, August 6). ResearchGate. Retrieved February 21, 2026, from [Link]

  • A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. (2012, July 18). Organic Process Research & Development. [Link]

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (n.d.). Retrieved February 21, 2026, from [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds? (2012, October 2). ResearchGate. Retrieved February 21, 2026, from [Link]

  • The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. (2025, August 6). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (n.d.). The Journal of Organic Chemistry. [Link]

  • Decarboxylation of indole-2-carboxylic acids: improved procedures. (n.d.). The Journal of Organic Chemistry. [Link]

  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. (n.d.). Journal of the American Chemical Society. [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (n.d.). ACS Medicinal Chemistry Letters. [Link]

  • Sulfanilyl chloride, N-acetyl-. (n.d.). Organic Syntheses. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009, September 3). Organic Process Research & Development. [Link]

  • Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.). Retrieved February 21, 2026, from [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023, May 20). MDPI. [Link]

  • Synthesis of 5-Substituted Indole Derivatives. Part 3. A Facile Synthesis of 5-Chloromethyl-1H-indole-2-carboxylates: Replacement of Sulfonic Acid Functionality by Chlorine. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Royal Society of Chemistry. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Chem-Station. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025, March 31). Journal of Medicinal Chemistry. [Link]

  • 5-Chloro-1H-indole-2-carboxylic acid. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). National Center for Biotechnology Information. [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. (n.d.). Retrieved February 21, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Current Chemistry Letters. [Link]

  • Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

  • Indole-2-carboxylic acid. (n.d.). NIST WebBook. Retrieved February 21, 2026, from [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024, May 8). MDPI. [Link]

Sources

removing unreacted 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid from mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of unreacted 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid from reaction mixtures. Ticket ID: IND-5CL-PUR-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are encountering difficulty removing excess 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid (SM) from your reaction mixture (likely a sulfonamide synthesis). This molecule presents a unique purification challenge because it contains two acidic functionalities with vastly different behaviors: a carboxylic acid at C2 (


) and a highly reactive sulfonyl chloride  at C5.

Successful purification relies on exploiting the Hydrolysis Differential : converting the lipophilic sulfonyl chloride into a hyper-polar sulfonic acid, which can then be separated from your desired product via pH-controlled extraction or reverse-phase chromatography.

Module 1: The Chemistry of Separation

To solve this, you must understand the species present in your flask.

  • The Starting Material (SM): Contains a lipophilic

    
     group. It is soluble in organic solvents (THF, DCM, EtOAc).
    
  • The Impurity (Hydrolyzed SM): Upon contact with water/base, the

    
     becomes a Sulfonic Acid (
    
    
    
    ). This is a strong acid (
    
    
    ).
  • The Product: Assuming a sulfonamide bond was formed, your product contains a stable

    
     group and the original 
    
    
    
    .

The Critical Insight (The "Double Acid" Trap): Standard basic washes (NaHCO₃) will deprotonate the C2-carboxylic acid on both your product and the impurity, pulling both into the aqueous layer. You must separate them at acidic pH.

Visualizing the Species Behavior

G Start Crude Mixture (Organic Phase) SM Unreacted SM (R-SO2Cl) Start->SM Product Product (R-SO2NH-R') Start->Product Hydrolysis Step 1: Hydrolysis (Water/Base quench) SM->Hydrolysis Reacts with H2O Extraction Step 2: Acidic Extraction (pH 2.0 - 3.0) Product->Extraction SulfonicAcid Sulfonic Acid Impurity (R-SO3H) Hydrolysis->SulfonicAcid SulfonicAcid->Extraction OrgLayer Organic Layer Contains: Product (COOH is neutral) Extraction->OrgLayer Product partitions here AqLayer Aqueous Layer Contains: Impurity (SO3- is ionic) Extraction->AqLayer Impurity trapped here

Caption: Separation logic relying on the pKa difference between Carboxylic Acid (~3.5) and Sulfonic Acid (<0).[1][2]

Module 2: Troubleshooting & FAQs

Q1: I washed with Saturated NaHCO₃, but my yield dropped to zero. Where is my product? A: It is in the aqueous waste. Because your molecule has a carboxylic acid at the C2 position, washing with bicarbonate (pH ~8-9) deprotonates it (


), making your product water-soluble.
  • Fix: Acidify your aqueous waste to pH 2-3 with 1N HCl and re-extract with Ethyl Acetate. Your product will return to the organic phase.

Q2: I see a peak in LCMS with Mass +17 (or +18). What is it? A: That is the hydrolyzed starting material (Sulfonic Acid).


.
This confirms your SM is hydrolyzing. This is actually good news—it means you can now wash it away using Protocol A  below.

Q3: Can I use amine scavenger resins? A: Yes, and this is often the cleanest method for small-scale medicinal chemistry (See Protocol B ). It avoids the risk of emulsions common with indole carboxylic acids.

Module 3: Proven Protocols

Protocol A: The "pH-Switch" Extraction (Recommended)

Best for: Scale > 100 mg, cost-effective purification.

Prerequisites:

  • Reaction solvent: DCM or Ethyl Acetate (If reaction was in DMF/DMSO, dilute 10x with EtOAc first).

Step-by-Step:

  • Quench: Add water to your reaction mixture and stir vigorously for 30 minutes. This forces the unreacted sulfonyl chloride to hydrolyze into the sulfonic acid.[2][3]

  • Basify (Briefly): Add Sat. NaHCO₃ until pH ~8. Extract with EtOAc.[3][4]

    • Note: Both Product and Impurity will likely go into the Aqueous layer here (due to the C2-COOH).

    • Keep the Aqueous Layer. Discard the organic layer (removes non-polar impurities).

  • Acidify (The Critical Step): Carefully add 1N HCl to the aqueous layer until pH reaches 2.5 - 3.0 .

    • Why? At pH 2.5, the C2-Carboxylic Acid (

      
      ) becomes protonated/neutral. However, the Sulfonic Acid impurity (
      
      
      
      ) remains ionized (
      
      
      ).
  • Extract: Extract the acidic aqueous phase with Ethyl Acetate (3x).

    • Product (Neutral COOH)

      
       Migrates to Ethyl Acetate.
      
    • Impurity (Ionic

      
      ) 
      
      
      
      Trapped in Water.
  • Dry: Dry organic layer over

    
    , filter, and concentrate.
    
Protocol B: Solid-Supported Scavenging

Best for: Scale < 100 mg, High-Throughput Synthesis (HTS).

Concept: Use a polymer-supported amine (e.g., Trisamine or Morpholine resin) to react with the excess sulfonyl chloride. The impurity becomes covalently bound to the plastic bead, which is filtered off.

Materials:

  • Resin: Polymer-supported Tris(2-aminoethyl)amine (PS-Trisamine) or PS-Morpholine.

  • Loading: Typically 3-4 mmol/g.

Step-by-Step:

  • Calculate: Use 2-3 equivalents of resin relative to the excess sulfonyl chloride (not the total SM).

  • Add: Add the dry resin beads directly to the reaction mixture (DCM or THF).

  • Agitate: Shake or stir gently (do not use a magnetic stir bar as it grinds the beads) for 2–4 hours.

  • Filter: Filter through a fritted syringe or funnel.

  • Wash: Wash the resin with DCM to recover any physically adsorbed product.

  • Result: The filtrate contains your product; the unreacted SM is trapped on the beads.

Module 4: Data & Solvent Compatibility

Solvent Compatibility Table for 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid

SolventSuitabilityNotes
DCM (Dichloromethane) ExcellentBest for reaction and scavenging. SM is soluble.[4]
THF (Tetrahydrofuran) GoodGood solubility, but miscible with water (requires evaporation before extraction).
DMF/DMSO CautionHard to remove. SM is stable, but workup requires massive water dilution.
Water/Alcohols AVOID Reacts instantly with SM (Hydrolysis or Esterification).
Workflow Decision Tree

DecisionTree Start Purification Strategy Scale Reaction Scale? Start->Scale Small < 100 mg Scale->Small Large > 100 mg Scale->Large Resin Use Scavenger Resin (Protocol B) Small->Resin Extract Use pH-Switch Extraction (Protocol A) Large->Extract

Caption: Decision matrix for selecting the appropriate purification protocol based on scale.

References

  • BenchChem. (2025).[5][6][7] Technical Support Center: Sulfonyl Chloride Work-up. Retrieved from 3

  • Supra Sciences. (n.d.). Sulfonyl Chloride Resin Scavenging Protocols. Retrieved from 8[9]

  • Organic Chemistry Portal. (2014). Sulfonamide Synthesis and Purification Strategies. Retrieved from 10

  • PubChem. (2025). 5-Chloro-1H-indole-2-carboxylic acid: Chemical and Physical Properties. Retrieved from 11

Sources

Technical Support Center: Handling 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture Sensitivity & Handling Guide Product: 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid Target Audience: Medicinal Chemists, Process Chemists, Structural Biologists

Core Technical Directive

The Critical Challenge: This reagent is a bifunctional electrophile/acid . It contains a highly moisture-sensitive sulfonyl chloride (-SO₂Cl) at position 5 and a stable, but reactive, carboxylic acid (-COOH) at position 2.

The primary failure mode is the hydrolysis of the sulfonyl chloride to a sulfonic acid (-SO₃H). This reaction is autocatalytic : the hydrolysis releases HCl, which further acidifies the medium and can accelerate degradation or promote side reactions on the indole ring.

Immediate Action Required: If you have just received this compound, do not open the bottle outside of a controlled environment (glovebox or inert gas tent). If the solid appears "clumpy" or sticky rather than a free-flowing powder, significant hydrolysis may have already occurred.

Diagnostic & Quality Control (QC)

How do I know if my reagent is still active?

Q: What is the only reliable method to test purity?

A: Quantitative NMR (qNMR) in anhydrous media. Do not use LC-MS as your primary purity check for the sulfonyl chloride functionality. LC-MS often involves aqueous mobile phases (water/acetonitrile + formic acid), which will hydrolyze the reagent on the column, giving a false negative (showing only the sulfonic acid mass).

Protocol: Anhydrous qNMR

  • Solvent: Use anhydrous DMSO-d₆ or CDCl₃ (dried over molecular sieves).

    • Note: Commercial "100%" deuterated solvents often contain enough water to degrade milligram-scale samples.

  • Preparation: Prepare the sample in a glovebox or under a nitrogen cone.

  • Analysis:

    • Active Reagent (-SO₂Cl): Look for the distinct indole proton signals. The sulfonyl chloride is electron-withdrawing.

    • Hydrolyzed Impurity (-SO₃H): Hydrolysis causes an upfield shift of the aromatic protons adjacent to the sulfur (C4 and C6 positions) due to the change from -SO₂Cl (strong EWG) to -SO₃H (lesser EWG/anionic).

    • HCl Presence: A broad, drifting peak >10 ppm often indicates trapped HCl/acidic protons from hydrolysis.

Q: Can I use TLC to check for hydrolysis?

A: Yes, but with caveats. Sulfonyl chlorides and sulfonic acids have vastly different polarities.

  • Stationary Phase: Silica Gel 60 F₂₅₄.

  • Mobile Phase: 5% Methanol in DCM (Dichloromethane).

  • Observation:

    • Sulfonyl Chloride: Higher R_f (runs with solvent front in non-polar systems).

    • Sulfonic Acid: Baseline spot (very polar, often streaks).

  • Stain: Bromocresol Green (detects the carboxylic acid) or UV.

Storage & Handling Protocols

How do I keep it alive?

Q: What are the optimal storage conditions?

A: -20°C under Argon, Double-Sealed.

  • Primary Container: Glass vial with a Teflon-lined septum cap. Parafilm is insufficient for long-term storage as it is permeable to moisture over time.

  • Secondary Container: Place the vial inside a secondary jar containing active desiccant (e.g., Drierite or activated molecular sieves).

  • Temperature: Store at -20°C. Cold slows the kinetics of hydrolysis.

  • Equilibration: CRITICAL. Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the reagent.

Q: Can I re-purify the compound if it has hydrolyzed?

A: Generally, NO. Proceed with extreme caution. Attempting to regenerate the sulfonyl chloride using standard chlorinating agents (Thionyl Chloride - SOCl₂ or Oxalyl Chloride) will chemically alter the molecule.

  • The Trap: SOCl₂ will convert the -SO₃H back to -SO₂Cl, BUT it will also convert the C2-carboxylic acid (-COOH) to an acid chloride (-COCl).

  • Result: You generate 5-(chlorosulfonyl)-1H-indole-2-carbonyl chloride (a bis-electrophile).

  • Recommendation: If hydrolysis is >10%, discard the batch. If you need the bis-chloride, then SOCl₂ reflux is acceptable.

Reaction Optimization

How do I use it without failing?

Q: Which solvents should I use?

A: Anhydrous, non-nucleophilic solvents.

  • Best: Anhydrous THF (Tetrahydrofuran), DCM (Dichloromethane), or MeCN (Acetonitrile).

  • Avoid: Alcohols (MeOH, EtOH), Water, DMF (unless strictly anhydrous; wet DMF accelerates hydrolysis).

  • Drying: Solvents must be dried over 3Å or 4Å molecular sieves for at least 24 hours prior to use.

Q: What base stoichiometry do I need?

A: You need at least 2-3 equivalents of base. This molecule acts as a "proton sponge" before it reacts as an electrophile.

  • Proton 1 (-COOH): pKa ~4. Will be deprotonated immediately by bases like TEA or DIPEA.

  • Proton 2 (Indole NH): pKa ~16. Generally not deprotonated by TEA/DIPEA, but will be by NaH/LiHMDS.

  • HCl Generation: The sulfonylation reaction releases 1 equivalent of HCl.

Recommended Setup (Standard Sulfonylation):

  • Reagent: 1.0 eq 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid.

  • Amine Nucleophile: 1.0–1.2 eq.

  • Base: 3.0 eq DIPEA (N,N-Diisopropylethylamine).

    • Eq 1: Neutralizes the carboxylic acid (improves solubility in organic media).

    • Eq 2: Scavenges the HCl produced.

    • Eq 3: Ensures the amine remains nucleophilic (free base form).

Q: The reaction turned into a "gunk" or slurry. What happened?

A: Solubility mismatch. When you add base (DIPEA/TEA), you form the carboxylate salt of the indole.

  • Issue: This salt is often insoluble in pure DCM, leading to precipitation of the reagent before it reacts with your amine.

  • Fix: Use a co-solvent mixture. DCM:THF (1:1) or pure THF usually maintains solubility of the carboxylate salt while allowing the sulfonylation to proceed.

Visual Troubleshooting Guide

Hydrolysis & Degradation Pathway

The following diagram illustrates the chemical fate of the reagent when exposed to moisture and the risks of attempted regeneration.

HydrolysisPathway cluster_warning CRITICAL FAILURE MODE Reagent Active Reagent (-SO2Cl / -COOH) Hydrolyzed Degraded Product (-SO3H / -COOH) (Inactive) Reagent->Hydrolyzed Hydrolysis (Fast) HCl HCl (Byproduct) Reagent->HCl releases Water Moisture (H2O) Water->Hydrolyzed RegenAttempt Regeneration Attempt (SOCl2 / Reflux) Hydrolyzed->RegenAttempt User adds SOCl2 BisChloride Bis-Electrophile (-SO2Cl / -COCl) (Chemically Altered) RegenAttempt->BisChloride Converts BOTH groups

Caption: Figure 1. Hydrolysis pathway and the chemical risk of attempting to regenerate the sulfonyl chloride using thionyl chloride, which results in the formation of an undesired acid chloride.

Workflow Decision Tree

Follow this logic flow to ensure experimental success.

DecisionTree Start Open Reagent Bottle Visual Visual Check: Is it free-flowing? Start->Visual qNMR Run qNMR (Anhydrous CDCl3/DMSO) Visual->qNMR Yes Discard Discard Batch (Do not regenerate) Visual->Discard No (Sticky/Clumped) Decision Purity > 90%? qNMR->Decision Use Proceed to Reaction (Use 3.0 eq Base) Decision->Use Yes Decision->Discard No

Caption: Figure 2. Operational decision tree for assessing reagent quality before committing valuable starting materials.

Summary of Key Data

ParameterSpecification / Recommendation
Molecular Weight 259.67 g/mol
Sensitive Group Sulfonyl Chloride (-SO₂Cl)
Stable Group Carboxylic Acid (-COOH)
Storage Temp -20°C
Atmosphere Inert (Argon/Nitrogen)
Preferred Solvents THF, DCM, MeCN (Anhydrous)
Incompatible Solvents Water, Alcohols, Wet DMF, DMSO (unless dry)
Base Requirement ≥ 3.0 Equivalents (e.g., DIPEA)
Detection (Purity) qNMR (Avoid LC-MS for purity check)

References

  • BenchChem. (2025).[1] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from

  • American Chemical Society (ACS). (2017). Purity by Absolute qNMR Instructions. ACS Technical Division. Retrieved from

  • National Institutes of Health (NIH). (2025). 5-Chloro-1H-indole-2-carboxylic acid | PubChem Compound Summary. Retrieved from

  • University of Colorado Boulder. Drying Organic Solutions - Organic Chemistry Lab Manual. Retrieved from

  • Gnedin, B. G., et al. (1988).[2] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides. Journal of Organic Chemistry USSR. Retrieved from [2]

Sources

troubleshooting low reactivity of hindered amines with chlorosulfonyl indoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfonylation of sterically hindered amines using indole-3-sulfonyl chlorides represents a "perfect storm" of synthetic challenges. You are fighting a kinetic war on two fronts: the inherent thermal instability of the indole-3-sulfonyl chloride (which seeks to desulfonylate or hydrolyze) versus the nucleophilic inertia of the hindered amine.

This guide moves beyond standard textbook protocols. We treat the indole-3-sulfonyl chloride not as a stable reagent, but as a transient intermediate that must be trapped before it degrades.

Module 1: The Reagent Integrity Check

"Is your electrophile dead before it hits the flask?"

Indole-3-sulfonyl chlorides are notoriously unstable. Unlike tosyl chloride, which sits on a shelf for years, indole derivatives often decompose via desulfonylation (loss of


) or self-polymerization  if the indole nitrogen is unprotected.
The Failure Mechanism

If your reaction turns black/tarry with no product, you likely triggered the decomposition pathway shown below.

Decomposition Start Indole-3-SO2Cl (Electrophile) Heat Thermal Stress (>0°C) Start->Heat Base Base (Unprotected NH) Start->Base Desulf Desulfonylation (-SO2) Heat->Desulf SelfRxn N-Sulfonylation (Dimerization) Base->SelfRxn Indole anion attacks SO2Cl of another molecule Chloro 3-Chloroindole (Side Product) Desulf->Chloro Tar Polymeric Tars SelfRxn->Tar

Figure 1: Primary failure modes of indole-3-sulfonyl chlorides.

Critical Pre-Reaction Checklist
  • N-Protection is Mandatory: Never attempt this with a free indole N-H. The N-H is acidic; base will deprotonate it, creating a nucleophilic indole anion that attacks your sulfonyl chloride, leading to dimers and tars [1].

    • Recommendation: Use N-Boc , N-Tosyl , or N-SEM .

  • Temperature Control: Never heat the sulfonyl chloride above 0°C in the absence of a nucleophile.

  • Quality Control: If the solid is dark brown or sticky, recrystallize (EtOAc/Hexane) or generate fresh.

Module 2: Overcoming Steric Hindrance

"The amine won't bite."

When


 is hindered (e.g., tert-butylamine, 2,6-disubstituted anilines), the standard Pyridine/DCM protocol fails because the reaction rate is slower than the rate of sulfonyl chloride hydrolysis/decomposition.
Strategy A: The "Anion-Accelerated" Protocol (Recommended)

Instead of activating the electrophile, we supercharge the nucleophile. By deprotonating the amine first, we create a reactive amide anion that can attack the sulfur center even at low temperatures, preserving the fragile sulfonyl chloride.

Protocol:

  • Setup: Flame-dry a 2-neck flask under Argon.

  • Deprotonation: Dissolve the hindered amine (1.1 equiv) in anhydrous THF. Cool to -78°C.

  • Base Addition: Add LiHMDS (1.2 equiv, 1.0 M in THF) dropwise. Stir for 30 min at -78°C to 0°C (depending on amine stability).

  • Electrophile Addition: Cool back to -78°C. Add the Indole-3-sulfonyl chloride (1.0 equiv) as a solution in THF rapidly.

  • Quench: Monitor by TLC. Quench with sat.

    
     immediately upon consumption of the chloride.
    

Why this works: The amide anion (


) is orders of magnitude more nucleophilic than the neutral amine, lowering the activation energy required to overcome the steric barrier [2].
Strategy B: Nucleophilic Catalysis (The "Push" Mechanism)

If base sensitivity precludes LiHMDS, use 4-Pyrrolidinopyridine (4-PPY) or DMAP as a nucleophilic catalyst.

Protocol:

  • Solvent: Anhydrous Acetonitrile (polar aprotic helps stabilize the transition state).

  • Base: Triethylamine (2.0 equiv).

  • Catalyst: DMAP (0.2 - 0.5 equiv). Note: Standard catalytic loading (0.05 equiv) is often insufficient for hindered systems.

  • Temperature: Reflux is often required, but risky.

    • Modification: Use Microwave irradiation (80°C, 10-20 mins). The rapid heating minimizes the time window for thermal decomposition [3].

Module 3: Troubleshooting & FAQs

Decision Tree: Diagnosing Low Yields

Troubleshooting Start Problem: Low Yield CheckTLC Check Crude NMR/TLC Start->CheckTLC Q1 Is Sulfonyl Chloride remaining? CheckTLC->Q1 Yes YES Q1->Yes SM Visible No NO Q1->No SM Gone Inert Diagnosis: Steric Failure Nucleophile too weak Yes->Inert Hydrolysis Diagnosis: Hydrolysis Product: Sulfonic Acid No->Hydrolysis Polar Spot on Baseline Decomp Diagnosis: Decomposition Product: Tars/3-Chloroindole No->Decomp Complex Mixture/Tar Fix1 Action: Dry Solvents, Schlenk Technique Hydrolysis->Fix1 Fix2 Action: Switch to LiHMDS Protocol (Strategy A) Decomp->Fix2 Fix3 Action: Use Microwave or DMAP (Strategy B) Inert->Fix3

Figure 2: Diagnostic workflow for reaction optimization.

Frequently Asked Questions

Q: My reaction mixture turned purple/black immediately upon adding the amine. What happened? A: This is characteristic of indole oxidation or polymerization. If you used a primary amine with an unprotected indole-sulfonyl chloride, the amine likely acted as a base, deprotonating the indole N-H. The resulting electron-rich indole anion is highly susceptible to oxidative coupling. Fix: Protect the indole nitrogen (Boc/Tosyl) before sulfonyl chloride synthesis.

Q: I see a major byproduct that looks like the dimer. How do I stop this? A: This is the sulfone byproduct formed when the indole ring attacks the sulfonyl chloride (Friedel-Crafts sulfonylation). This happens when the amine is too hindered to react fast enough, leaving the sulfonyl chloride available for side reactions. Fix: Increase the amine concentration (high molarity) or switch to the LiHMDS method to make the amine the fastest nucleophile in the flask.

Q: Can I use the sulfonyl fluoride instead? A: Yes, and you probably should. Sulfonyl fluorides are much more stable to hydrolysis and thermal stress than chlorides. They can be reacted with hindered amines using SuFEx chemistry (Sulfur-Fluoride Exchange), typically activated by Calcium Triflimide or specialized bases like BTMG [4]. This allows you to heat the reaction without destroying the reagent.

Summary of Conditions

VariableStandard Protocol (Avoid for Hindered)Optimized Protocol (Hindered)
Solvent DCMTHF (for LiHMDS) or MeCN (for DMAP)
Base Pyridine / TEALiHMDS (Stoichiometric) or TEA + DMAP (0.5 eq)
Temperature 0°C to RT-78°C (LiHMDS) or 80°C MW (Catalytic)
Concentration 0.1 M0.5 - 1.0 M (High conc. favors intermolecular reaction)
Indole Protection Optional (Risky)Mandatory (Boc, Tosyl)

References

  • Instability of Indole Sulfonyl Chlorides & Migration: Title: AlCl3 mediated unexpected migration of sulfonyl groups: regioselective synthesis of 7-sulfonyl indoles.[1][2] Source: Chemical Communications (2012).[1] Link:[Link] (Note: Highlights the mobility and reactivity of the sulfonyl group on the indole ring).

  • Anion-Accelerated Sulfonylation: Title: Zirconium-Catalyzed Reductive Sulfonamidation of Amides. (Context on hindered amine difficulties and anionic strategies). Source: Journal of the American Chemical Society. Link:[Link]

  • Microwave Assisted Sulfonylation: Title: An easy and handy synthesis of sulfonamides directly from sulfonic acids or its sodium salts under microwave irradiation.[3] Source: Journal of Organic Chemistry (2008). Link:[Link]

  • SuFEx Chemistry (Alternative to Unstable Chlorides): Title: Calcium triflimide and DABCO activates sulfamoyl fluorides... for SuFEx with amines.[3] Source: Organic Letters (2020). Link:[Link]

Sources

recrystallization solvents for 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid derivatives

[1]

Subject: Optimization of Recrystallization Solvents for 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid Derivatives Department: Chemical Process Development & Purification Status: Operational

Executive Summary & Chemical Context

The purification of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid and its esters presents a "solubility paradox." The indole core requires organic solvation, the carboxylic acid (or ester) moiety dictates polarity, and the sulfonyl chloride (-SO₂Cl) group is highly electrophilic and moisture-sensitive.

Critical Failure Mode: The most common user error is the use of nucleophilic solvents (alcohols, amines, wet solvents) which cause the rapid hydrolysis of the -SO₂Cl group to the sulfonic acid (-SO₃H), leading to yield loss and "oiling out."

The Stability Hierarchy
  • Ethyl/Methyl Ester Derivatives: Moderate stability. Recrystallizable from standard organic pairs.

  • Free Carboxylic Acid: Low stability. Highly polar. Often best purified via precipitation/trituration rather than thermal recrystallization.

Solvent Selection Knowledge Base

Solvent Compatibility Matrix

This table synthesizes solubility data with chemical stability requirements.

Solvent ClassSpecific SolventCompatibilityTechnical Notes
Primary Solvents Toluene Excellent High boiling point allows good thermal gradient. Non-nucleophilic. Best for esters.
Ethyl Acetate (EtOAc) Good Excellent solubility power. Must be anhydrous . Risk of hydrolysis if wet.[1]
Dichloromethane (DCM) Good Good for "layering" crystallization. Low BP limits thermal capacity.
Anti-Solvents n-Heptane / Hexane Excellent Standard anti-solvent. Induces slow crystal growth.
Cyclohexane Good Higher BP than hexane; safer.
Prohibited Methanol / Ethanol CRITICAL FAIL Reacts immediately to form sulfonate esters (solvolysis).
Water CRITICAL FAIL Hydrolyzes -SO₂Cl to -SO₃H.
DMF / DMSO Avoid Hard to remove; can promote decomposition at high temps.
Acetone Caution Can react with active electrophiles; often holds moisture.

Detailed Experimental Protocols

Protocol A: Thermal Recrystallization (For Ester Derivatives)

Target: 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid ethyl ester.

Prerequisites:

  • Glassware: Oven-dried (120°C) for >2 hours.

  • Atmosphere: Nitrogen or Argon blanket recommended.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Toluene (approx. 5-10 mL per gram of solid).

  • Heating: Heat the mixture to 80-90°C with stirring.

    • Note: If the solid does not dissolve, add small aliquots of Anhydrous EtOAc (max 10% volume) until clear.

  • Hot Filtration (Optional): If insoluble black specks (charcoal/salts) remain, filter rapidly through a pre-warmed glass frit.

  • Anti-Solvent Addition: Remove from heat. While still hot, slowly add n-Heptane dropwise until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of Toluene to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature slowly (insulate with a towel if necessary). Then, move to a 4°C fridge for 4 hours.

  • Isolation: Filter the crystals under vacuum (N₂ blanket preferred). Wash with cold Heptane.

Protocol B: Cold Trituration (For Free Acid/Unstable Derivatives)

Target: 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid (Free Acid). Why: The free acid often degrades at the boiling point of toluene.

  • Dissolution: Dissolve crude material in minimal DCM or THF (anhydrous) at Room Temperature (20-25°C).

  • Precipitation: Add Cyclohexane or Hexane slowly with vigorous stirring.

  • Trituration: If an oil forms, scratch the glass side with a spatula to induce nucleation. Stir for 1 hour.

  • Collection: Filter the resulting precipitate.[2] This method prioritizes purity preservation over crystal aesthetics.

Troubleshooting & FAQs

Q1: "My product turned into a sticky oil at the bottom of the flask. What happened?"

Diagnosis: This is "oiling out." It occurs when the melting point of the solute is lower than the solvent's boiling point, or the cooling was too rapid. Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Add more of the Primary Solvent (e.g., Toluene) to lower the saturation slightly.

  • Seed the solution with a tiny crystal of pure product (if available) at a temperature just below the cloud point.

  • Cool very slowly (e.g., leave the flask in the hot oil bath and turn the heat off, letting them cool together).

Q2: "I used Ethanol like the general textbook said, and now I have a different compound."

Diagnosis: Solvolysis.[3] You synthesized the ethyl sulfonate ester instead of purifying the sulfonyl chloride. Mechanism:

Solution:Never
Q3: "The crystals are turning pink/purple upon drying."

Diagnosis: Indole oxidation. Indoles are electron-rich and prone to oxidative degradation, especially when wet with solvent.[4] Corrective Action:

  • Minimize light exposure (wrap flask in foil).

  • Dry the crystals in a vacuum desiccator away from light.

  • Ensure all acid (HCl byproduct) is washed away; acid traces accelerate decomposition.

Decision Logic Visualization

The following diagram outlines the logical flow for selecting the correct purification strategy based on your specific derivative.

RecrystallizationLogicStartStart: Crude 5-(Chlorosulfonyl)Indole DerivativeCheckTypeIdentify Derivative TypeStart->CheckTypeEsterEster Derivative(Ethyl/Methyl)CheckType->EsterStableAcidFree Carboxylic Acid(-COOH)CheckType->AcidUnstable/PolarSolventSelectPrimary Solvent:Toluene or Anhydrous EtOAcEster->SolventSelectSolventSelectAcidPrimary Solvent:Minimal DCM or THFAcid->SolventSelectAcidEsterPathProtocol A:Thermal RecrystallizationAntiSolventAnti-Solvent:Heptane or HexaneEsterPath->AntiSolventAcidPathProtocol B:Cold Trituration / PrecipitationAcidPath->AntiSolventSolventSelect->EsterPathSolventSelectAcid->AcidPathCheckOilDid it Oil Out?AntiSolvent->CheckOilSuccessPure CrystalsCheckOil->SuccessNoRemedyRe-heat, dilute,seed, slow coolCheckOil->RemedyYesRemedy->CheckOil

Caption: Decision tree for selecting purification protocols based on derivative stability and solubility profiles.

References

  • University of Rochester, Dept. of Chemistry. Tips and Tricks: Recrystallization Solvents. (General solvent properties and polarity indices). [Link]

  • MDPI (Molecules Journal). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. (Kinetic data on solvolysis rates in various solvents). [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. (Foundational methodology for the Toluene/Heptane protocols). [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester.[5] (Background on the synthesis of the parent indole scaffold). [Link]

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the analysis of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic framework for analytical method development, grounded in the fundamental reactivity of the analyte and supported by experimental data from analogous compounds. Herein, we will explore the causal relationships behind experimental choices, ensuring that every described protocol is a self-validating system for robust and reliable characterization.

Introduction: The Analytical Challenge of a Bifunctional Molecule

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid is a molecule of significant interest in medicinal chemistry and drug discovery, incorporating two key reactive functional groups: a sulfonyl chloride and a carboxylic acid, attached to an indole scaffold. This bifunctionality presents a unique analytical challenge. The inherent reactivity of the sulfonyl chloride group, while synthetically useful, makes it prone to hydrolysis or reaction with nucleophilic solvents commonly used in liquid chromatography-mass spectrometry (LC-MS) mobile phases.[1][2] Therefore, a successful analytical strategy must account for this reactivity to ensure accurate and reproducible results.

This guide will compare and contrast two primary approaches for the mass spectrometric analysis of this compound:

  • Direct Analysis: Employing rapid, direct infusion techniques to minimize analyte degradation.

  • Analysis via Derivatization: Chemically modifying the sulfonyl chloride to a more stable sulfonamide for robust chromatographic separation and detection.

Foundational Principles: Ionization and In-Source Behavior

The choice of ionization technique is paramount for the successful analysis of any analyte. For 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid, its polar nature, stemming from the carboxylic acid and sulfonyl chloride moieties, makes Electrospray Ionization (ESI) the most suitable method.[3]

However, the potential for in-source reactions must be carefully considered. The high-energy environment of the ESI source can potentially lead to fragmentation or transformation of the analyte before it reaches the mass analyzer.[4][5] For a reactive species like a sulfonyl chloride, this could manifest as hydrolysis with residual water in the solvent or reaction with mobile phase modifiers.

Comparative Analysis of Analytical Strategies

Direct Infusion Mass Spectrometry: A Rapid Snapshot

Direct infusion mass spectrometry offers the advantage of speed and minimal sample manipulation, which can be beneficial for reactive molecules.[6] By introducing the sample directly into the mass spectrometer, the potential for degradation on a chromatographic column is eliminated.

Strengths:

  • Speed: Analysis times are significantly shorter compared to LC-MS methods.

  • Reduced Degradation: Minimizes contact with potentially reactive surfaces and mobile phases.

Weaknesses:

  • Matrix Effects: Without chromatographic separation, ion suppression from complex matrices can be a significant issue.

  • Lack of Isomer Separation: Cannot distinguish between isomeric compounds.

  • Limited Sensitivity: Can have lower sensitivity compared to LC-MS, where chromatographic focusing enhances signal intensity.

LC-MS Analysis via Derivatization: The Path to Robust Quantification

Given the reactivity of the sulfonyl chloride, a derivatization strategy is often the most robust approach for quantitative analysis.[1][7] Reacting the sulfonyl chloride with an amine, such as benzylamine, converts it to a stable sulfonamide. This derivative is significantly less reactive and more amenable to reversed-phase chromatography.

Strengths:

  • Enhanced Stability: The resulting sulfonamide is stable in typical reversed-phase mobile phases.

  • Improved Chromatography: Allows for efficient separation from impurities and matrix components.

  • Increased Sensitivity: Derivatization can introduce a more readily ionizable group, enhancing the MS response.[7]

Weaknesses:

  • Additional Sample Preparation: The derivatization step adds complexity and time to the workflow.

  • Potential for Incomplete Reaction: The derivatization reaction must be optimized to ensure complete conversion of the analyte.

Predicted Fragmentation Pathways: A Mechanistic Exploration

Understanding the fragmentation behavior of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid and its derivatives is crucial for structural confirmation and the development of sensitive tandem mass spectrometry (MS/MS) methods.

Predicted Fragmentation of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid (Underivatized)

In negative ion mode ESI, the deprotonated molecule [M-H]⁻ would be the primary precursor ion. Key predicted fragmentations include:

  • Loss of SO₂Cl: A neutral loss of the chlorosulfonyl group (SO₂Cl, 99 Da).

  • Loss of HCl: Elimination of hydrogen chloride (36 Da) from the chlorosulfonyl moiety.

  • Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group.

Predicted Fragmentation of the Benzylamine Derivative

The benzylamine derivative, N-benzyl-5-(sulfamoyl)-1H-indole-2-carboxylic acid, will exhibit a different fragmentation pattern, primarily characterized by cleavage of the sulfonamide bond.

  • Loss of SO₂: A characteristic fragmentation of aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂, 64 Da).[8]

  • Cleavage of the N-benzyl bond: Fragmentation of the bond between the sulfonamide nitrogen and the benzyl group.

  • Decarboxylation: Loss of CO₂ from the carboxylic acid.

The following diagram illustrates the predicted fragmentation pathway for the benzylamine derivative.

Precursor [M+H]+ Fragment1 Loss of H₂O Precursor->Fragment1 Fragment2 Loss of SO₂ Precursor->Fragment2 Fragment4 Decarboxylation Fragment1->Fragment4 Fragment3 Loss of Benzylamine Fragment2->Fragment3

Caption: Predicted Fragmentation of the Benzylamine Derivative.

Experimental Protocols

Protocol for Direct Infusion Analysis
  • Sample Preparation: Dissolve 1 mg of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid in 1 mL of anhydrous acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters (Negative Ion Mode):

    • Ion Source: ESI

    • Polarity: Negative

    • Capillary Voltage: 3.0-4.0 kV

    • Nebulizer Gas: Nitrogen, 20-30 psi

    • Drying Gas: Nitrogen, 5-10 L/min

    • Drying Gas Temperature: 200-250 °C

    • Mass Range: m/z 50-500

Protocol for LC-MS Analysis via Derivatization

The following diagram outlines the workflow for the derivatization and subsequent LC-MS analysis.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Start Weigh Sample Dissolve Dissolve in Aprotic Solvent Start->Dissolve Derivatize Add Benzylamine & Base Dissolve->Derivatize Quench Quench Reaction Derivatize->Quench Dilute Dilute for Analysis Quench->Dilute Inject Inject on LC-MS/MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Workflow for Derivatization and LC-MS Analysis.

  • Derivatization:

    • To a solution of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid (1 mg) in anhydrous dichloromethane (1 mL), add benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 1 hour.

    • Quench the reaction with 1 mL of water.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Sample Preparation for LC-MS:

    • Reconstitute the dried derivative in 1 mL of 50:50 acetonitrile:water.

  • LC-MS Parameters:

    • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10-90% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • MS Parameters (Positive Ion Mode):

      • Ion Source: ESI

      • Polarity: Positive

      • Capillary Voltage: 3.5 kV

      • Nebulizer Gas: Nitrogen, 35 psi

      • Drying Gas: Nitrogen, 8 L/min

      • Drying Gas Temperature: 300 °C

      • MS/MS: Monitor the precursor ion of the derivatized analyte and its characteristic product ions.

Data Comparison and Interpretation

The following table summarizes the expected performance characteristics of the two primary analytical approaches.

ParameterDirect Infusion MSLC-MS via Derivatization
Analysis Time < 5 minutes15-20 minutes
Sample Preparation MinimalModerate (derivatization required)
Selectivity Low (prone to matrix effects)High (chromatographic separation)
Sensitivity ModerateHigh
Quantitative Accuracy Lower (susceptible to ion suppression)High (with appropriate internal standards)
Primary Application Rapid screening, reaction monitoringQuantitative analysis, impurity profiling

Conclusion and Recommendations

The optimal mass spectrometric approach for the analysis of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid is highly dependent on the analytical objective.

  • For rapid, qualitative screening and reaction monitoring , where speed is paramount and quantitative accuracy is less critical, direct infusion mass spectrometry is a viable option. Its primary advantage lies in minimizing the potential for analyte degradation.

  • For robust, accurate, and sensitive quantitative analysis , particularly in complex matrices, an LC-MS method following derivatization is the recommended strategy. The conversion of the reactive sulfonyl chloride to a stable sulfonamide overcomes the inherent instability of the analyte, enabling reliable chromatographic separation and detection.

As a Senior Application Scientist, my recommendation for any drug development program would be to invest in the development of a validated LC-MS/MS method based on derivatization. This approach provides the necessary selectivity, sensitivity, and accuracy for regulatory submissions and ensures the highest data quality.

References

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 405-414. Available at: [Link]

  • mzCloud. (2014). Indole-2-carboxylic acid. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Identification of unknown compound by direct infusion. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • PubMed. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). ESI-MS/MS spectra of: (a) 1·MgCl + at m/z 482;.... Available at: [Link]

  • Allen, F., et al. (2014). Competitive Fragmentation Modeling of ESI-MS/MS Spectra for Metabolite Identification. arXiv. Available at: [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • NIST. (n.d.). Indole-2-carboxylic acid. NIST Chemistry WebBook. Available at: [Link]

  • Archipel, UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Available at: [Link]

  • Restek. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs. Available at: [Link]

  • MDPI. (2023). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Available at: [Link]

  • PubMed. (2013). In-source decay during matrix-assisted laser desorption/ionization combined with the collisional process in an FTICR mass spectrometer. Available at: [Link]

  • ResearchGate. (2025). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Available at: [Link]

  • ResearchGate. (2025). In Situ Identification and Quantification of Genotoxic Sulfonyl Chloride Impurity in Topiramate via LC-MS/MS. Available at: [Link]

  • ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Shimadzu. (n.d.). Mobile phases compatible for LCMS. Available at: [Link]

  • PubMed. (2010). New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS. Available at: [Link]

  • ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • mzCloud. (2014). 5 Chloroindole 2 carboxylic acid. Available at: [Link]

Sources

A Researcher's Guide to Differentiating Chlorosulfonyl and Carboxylic Acid Groups Using Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Infrared (IR) spectroscopy stands as a cornerstone analytical technique in modern chemical research and drug development, offering a rapid, non-destructive method for identifying functional groups within a molecular structure.[1][2] The principle relies on the absorption of infrared radiation by a molecule, which excites specific vibrational modes—such as stretching and bending—of its constituent bonds.[3] Each functional group possesses a unique set of vibrational frequencies, resulting in a characteristic "fingerprint" in the IR spectrum.

This guide provides an in-depth comparison of the infrared spectral features of two crucial functional groups: the chlorosulfonyl (-SO₂Cl) group, prevalent in synthesis and as a reactive handle, and the carboxylic acid (-COOH) group, a fundamental moiety in countless pharmaceuticals and biologically active molecules. Understanding their distinct spectral signatures is paramount for reaction monitoring, quality control, and structural elucidation.

Part 1: The Vibrational Signature of Carboxylic Acids (-COOH)

The carboxylic acid functional group is one of the most readily identifiable moieties by IR spectroscopy due to two highly characteristic and prominent absorption bands.[4][5]

  • The O-H Stretching Vibration: The most telling feature of a carboxylic acid is the extremely broad absorption band arising from the O-H stretching vibration, which typically spans from 2500 cm⁻¹ to 3300 cm⁻¹ .[4][5][6] This exceptional broadness is a direct consequence of strong intermolecular hydrogen bonding, which forms stable dimers in the condensed phase.[5][6] This hydrogen bonding creates a continuum of O-H bond strengths, leading to a wide range of absorption frequencies. The broad O-H band is often so wide that it overlaps with the C-H stretching region (~2850-3000 cm⁻¹), resulting in sharp C-H peaks appearing superimposed on a broad, undulating absorption.[6][7]

  • The C=O (Carbonyl) Stretching Vibration: Carboxylic acids exhibit a strong, sharp absorption band for the C=O stretch. For hydrogen-bonded dimers, this peak is typically observed between 1690 cm⁻¹ and 1725 cm⁻¹ .[5][6] If the carboxylic acid is monomeric (e.g., in a very dilute non-polar solution or in the gas phase), the C=O stretch shifts to a higher wavenumber, around 1760 cm⁻¹.[4][7] Conjugation with an aromatic ring or a carbon-carbon double bond can lower the frequency of the C=O stretch by 20-30 cm⁻¹ due to resonance, which weakens the C=O double bond character.[4][5]

  • Other Diagnostic Vibrations:

    • C-O Stretching: A medium-intensity band appears in the 1210-1320 cm⁻¹ range, attributed to the C-O single bond stretch.[6]

    • O-H Bending: Out-of-plane O-H bending can produce a broad, medium-intensity peak around 910-950 cm⁻¹.[6][8]

The combination of the exceptionally broad O-H "tongue" and the intense C=O "sword" makes the carboxylic acid functional group unmistakable in an IR spectrum.[3][8]

Caption: Hydrogen bonding in a carboxylic acid dimer, leading to a broad O-H stretch.

Part 2: The Vibrational Signature of Chlorosulfonyl Groups (-SO₂Cl)

The chlorosulfonyl group, found in sulfonyl chlorides, also presents a highly characteristic IR spectrum, dominated by the powerful absorptions of the sulfur-oxygen double bonds.

  • S=O Asymmetric and Symmetric Stretching: The definitive spectral features of a sulfonyl chloride are two strong, distinct bands corresponding to the asymmetric and symmetric stretching modes of the SO₂ group.[9]

    • The asymmetric stretch (νₐₛ SO₂) appears at a higher frequency, typically in the range of 1370-1410 cm⁻¹ .[9]

    • The symmetric stretch (νₛ SO₂) is found at a lower frequency, generally between 1166-1204 cm⁻¹ .[9]

    The high electronegativity of the attached chlorine atom and the oxygen atoms results in strong dipole moments and, consequently, very intense IR absorptions for these vibrations.

  • S-Cl Stretching: The sulfur-chlorine single bond stretch (ν S-Cl) is found at a much lower wavenumber, typically around 375-385 cm⁻¹ .[10] This absorption falls in the far-IR region and may not be observable with standard mid-IR (4000-400 cm⁻¹) spectrometers.

Unlike carboxylic acids, the chlorosulfonyl group lacks any O-H bonds, so its spectrum will be conspicuously empty in the 2500-4000 cm⁻¹ region, aside from any C-H stretches from the rest of the molecule.

Caption: Key vibrational modes of the chlorosulfonyl functional group.

Part 3: Comparative Analysis and Data Summary

The key to distinguishing between these two functional groups lies in identifying their mutually exclusive, high-intensity absorption bands. A carboxylic acid is defined by its features in the >1650 cm⁻¹ region, while a chlorosulfonyl group is identified by its strong absorptions in the 1150-1450 cm⁻¹ range.

Table 1: Comparative Summary of Key IR Absorption Bands

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Intensity & Characteristics
Carboxylic Acid (-COOH) O-H Stretch2500 - 3300Strong, very broad
C=O Stretch1690 - 1760Strong, sharp
C-O Stretch1210 - 1320Medium
O-H Bend910 - 950Medium, broad
Chlorosulfonyl (-SO₂Cl) S=O Asymmetric Stretch1370 - 1410Strong, sharp
S=O Symmetric Stretch1166 - 1204Strong, sharp
S-Cl Stretch~375 - 385Medium (Far-IR region)

A compound containing both functional groups would, in principle, exhibit all the characteristic peaks from the table. However, the absence of the broad O-H stretch definitively rules out a carboxylic acid, just as the absence of the two strong S=O stretches rules out a sulfonyl chloride.

Part 4: Experimental Protocol: Acquiring a High-Quality IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern sampling technique that has largely replaced traditional methods like KBr pellets for routine analysis due to its speed, ease of use, and minimal sample preparation.[11][12]

Objective: To obtain a clean, interpretable mid-IR spectrum of a solid or liquid sample to identify the presence of a chlorosulfonyl or carboxylic acid functional group.
Materials:
  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or ZnSe crystal).[12]

  • Sample (a few milligrams of solid or 1-2 drops of liquid).[13]

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol, ethanol).

  • Lint-free wipes.

Step-by-Step Methodology:

G A Step 1: Clean ATR Crystal Wipe with solvent (e.g., isopropanol) and a lint-free cloth. B Step 2: Collect Background Spectrum Run a scan with the clean, empty crystal. This subtracts atmospheric H₂O and CO₂. A->B C Step 3: Apply Sample Place a small amount of solid or a drop of liquid directly onto the crystal center. B->C D Step 4: Apply Pressure (for solids) Lower the pressure clamp to ensure good contact between the sample and crystal. C->D E Step 5: Collect Sample Spectrum Acquire the spectrum using appropriate scan parameters (e.g., 16-32 scans, 4 cm⁻¹ resolution). D->E F Step 6: Clean Up Remove sample and thoroughly clean the crystal as in Step 1. E->F

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

  • Crystal Cleaning & Preparation:

    • Rationale: Any residue from previous samples or cleaning solvents will appear in the spectrum, confounding the results. A pristine crystal surface is essential for a clean baseline.

    • Procedure: Moisten a lint-free wipe with an appropriate solvent (isopropanol is a good general choice) and gently wipe the surface of the ATR crystal. Allow the solvent to fully evaporate.

  • Background Collection:

    • Rationale: The ambient atmosphere contains IR-active molecules (CO₂ and H₂O vapor) that must be digitally subtracted from the final sample spectrum. This step is a critical self-validating control.

    • Procedure: With the clean, empty ATR accessory in place, use the spectrometer software to collect a background spectrum. The resulting baseline should be flat, with the exception of any characteristic diamond/ZnSe crystal absorptions.

  • Sample Application:

    • Rationale: Direct and intimate contact between the sample and the ATR crystal is required for the IR evanescent wave to penetrate the sample and generate a spectrum.[12]

    • Procedure:

      • Solids: Place a small amount of the powdered sample (a few milligrams) onto the center of the crystal. Lower the pressure arm/clamp to press the sample firmly against the crystal surface.[14]

      • Liquids: Place 1-2 drops of the liquid directly onto the crystal.[13][14] For volatile liquids, it may be necessary to begin the scan quickly.

  • Sample Spectrum Acquisition:

    • Rationale: Signal-to-noise ratio is improved by co-adding multiple scans. A resolution of 4 cm⁻¹ is standard for routine qualitative analysis.

    • Procedure: Use the software to collect the sample spectrum. The instrument will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Data Interpretation & Cleanup:

    • Procedure: Analyze the resulting spectrum, looking for the key diagnostic peaks outlined in Table 1. Once finished, retract the pressure arm, remove the sample, and clean the ATR crystal thoroughly as described in Step 1.

This protocol ensures reproducibility and provides a high-quality spectrum suitable for unambiguous functional group identification.

References

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. [Link]

  • JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • University of Colorado Boulder. Sample preparation for FT-IR. [Link]

  • Oregon State University. Carboxylic Acid Spectroscopy. [Link]

  • Michigan State University. Table of Characteristic IR Absorptions. [Link]

  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • SlidePlayer. (2023, May 24). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • University of Florida. Sample Preparation – FT-IR/ATR. [Link]

  • ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.
  • Canadian Science Publishing. THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. [Link]

  • Digital.CSIC. The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. [Link]

  • University of Florida. Infrared (IR) Spectroscopy – FT-IR/ATR. [Link]

  • UC Davis Air Quality Research Center. ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. [Link]

  • National Institutes of Health. Sulfuryl chloride | SO2Cl2 | CID 24648 - PubChem. [Link]

  • Journal of Chemical Education. (2021, July 12). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs. [Link]

  • Pacific Northwest National Laboratory. Chlorosulfonyl isocyanate (CSI) (ClSO₂NCO). [Link]

  • Northern Illinois University. IR Absorption Frequencies. [Link]

  • University of Wisconsin-River Falls. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • University of Massachusetts. IR Group Frequencies. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Chemguide. interpreting infra-red spectra. [Link]

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A Comparative Guide to the Reactivity of 5-Chlorosulfonyl vs. 3-Chlorosulfonyl Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals and natural products.[1][2] Functionalization of the indole ring is a key strategy for modulating biological activity, and the introduction of a sulfonyl chloride group provides a versatile handle for further derivatization, most notably for the synthesis of sulfonamides—a class of compounds with a rich history in drug discovery.[3][4]

However, the position of the sulfonyl chloride group on the indole ring dramatically influences the molecule's overall reactivity. This guide provides an in-depth comparison of two common isomers: 5-chlorosulfonyl indole and 3-chlorosulfonyl indole. We will dissect the electronic and steric factors that govern their behavior, provide supporting experimental data and protocols, and offer practical insights for researchers in drug development and synthetic chemistry.

The Electronic Landscape: C3 vs. C5 Substitution

The reactivity of indole is dominated by the high electron density of the pyrrole ring, making it a π-excessive heterocycle.[5] Electrophilic substitution reactions overwhelmingly favor the C3 position. This preference is due to the formation of a more stable cationic intermediate where the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the fused benzene ring.[5][6]

The introduction of a potent electron-withdrawing group (EWG) like chlorosulfonyl (-SO₂Cl) fundamentally alters this electronic landscape. The nature of this alteration depends critically on its position.

  • 3-Chlorosulfonyl Indole: Placing the -SO₂Cl group directly at the C3 position drastically deactivates the pyrrole ring towards electrophilic attack. The C3 position is blocked, and its strong inductive and resonance electron-withdrawal effects significantly reduce the nucleophilicity of the entire heterocyclic system. The primary site of reactivity on this molecule is the highly electrophilic sulfur atom of the sulfonyl chloride group itself.

  • 5-Chlorosulfonyl Indole: When the -SO₂Cl group is on the benzene ring at the C5 position, its electron-withdrawing effect is transmitted through the π-system, deactivating the entire indole scaffold, but to a lesser extent than the C3-isomer. The C3 position remains the most nucleophilic carbon on the ring, albeit an attenuated one.[7] This isomer, therefore, presents two distinct reactive sites: the nucleophilic C3 position and the electrophilic sulfonyl chloride.

G cluster_0 Electronic Influence on Indole Core cluster_1 Primary Reactive Sites Indole Indole Ring (High e⁻ density at C3) C3_Sub 3-Chlorosulfonyl Indole (Pyrrole ring highly deactivated) Indole->C3_Sub -SO₂Cl at C3 C5_Sub 5-Chlorosulfonyl Indole (Pyrrole ring moderately deactivated) Indole->C5_Sub -SO₂Cl at C5 C3_React Electrophilic Sulfur (SO₂Cl) C3_Sub->C3_React C5_React_S Electrophilic Sulfur (SO₂Cl) C5_Sub->C5_React_S C5_React_C3 Nucleophilic C3-Position C5_Sub->C5_React_C3

Caption: Influence of sulfonyl chloride position on indole reactivity.

Comparative Reactivity in Key Transformations

The divergent electronic properties of the 3- and 5-substituted isomers lead to distinct outcomes in common synthetic reactions.

Nucleophilic Attack on the Sulfonyl Chloride (Sulfonamide Formation)

The most common application for both isomers is their reaction with amines to form sulfonamides.[4][8] This reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom.

  • Reactivity: The electrophilicity of the sulfonyl sulfur is modulated by the electron density of the indole ring system it is attached to. In 3-chlorosulfonyl indole , the direct attachment to the now electron-poor pyrrole ring makes the sulfur atom exceptionally electrophilic. In 5-chlorosulfonyl indole , the sulfur's electrophilicity is slightly tempered by the greater overall electron density of the indole system compared to the 3-isomer.

  • Practical Implication: Reactions with 3-chlorosulfonyl indole may proceed faster or under milder conditions compared to the 5-isomer when reacting with the same nucleophile. However, both are highly reactive and readily form sulfonamides.

Table 1: Representative Data for Sulfonamide Formation with Benzylamine

IsomerReagentConditionsTypical YieldRationale for Reactivity
5-Chlorosulfonyl Indole BenzylaminePyridine, RT, 2h~85-95%Highly reactive electrophile; reaction is efficient.
3-Chlorosulfonyl Indole BenzylaminePyridine, RT, 1.5h~90-98%Enhanced electrophilicity of sulfur due to direct attachment to the deactivated pyrrole ring may lead to slightly faster reaction rates.[9]

Note: Data is illustrative, based on typical outcomes for sulfonylation reactions. Actual yields and times will vary with substrate and scale.

Electrophilic Substitution on the Indole Ring

Herein lies the most profound difference between the two isomers.

  • 5-Chlorosulfonyl Indole: Despite the deactivating effect of the C5 substituent, the C3 position remains susceptible to attack by potent electrophiles. This allows for subsequent functionalization, such as halogenation or acylation, at the C3 position, although it may require more forcing conditions than with unsubstituted indole.[10]

  • 3-Chlorosulfonyl Indole: The C3 position is both blocked and part of a severely deactivated system. Electrophilic attack on the pyrrole ring is highly disfavored. Any further electrophilic substitution would be forced onto the benzene ring, likely at the C5 or C6 position, and would require harsh reaction conditions that may not be compatible with the sulfonyl chloride group.[5]

Experimental Protocols

General Protocol for the Synthesis of Indole-based Sulfonamides

This protocol is a self-validating system for assessing reactivity. The rate of consumption of the starting material (monitored by TLC or LC-MS) and the yield of the product provide a direct measure of the substrate's reactivity under identical conditions.

Causality: The choice of an aprotic solvent like THF prevents it from competing as a nucleophile. The base (pyridine) is crucial; it acts as a catalyst and neutralizes the HCl byproduct.[11] Without the base, the generated HCl would protonate the amine nucleophile, rendering it unreactive, and could also lead to acid-catalyzed polymerization of the indole.[5]

G cluster_workflow Sulfonamide Synthesis Workflow setup 1. Reaction Setup Dissolve Indole-SO₂Cl and amine in THF/Pyridine stir 2. Reaction Stir at room temperature setup->stir monitor 3. Monitoring Track progress via TLC/LC-MS stir->monitor quench 4. Workup Quench with H₂O, Extract with EtOAc monitor->quench purify 5. Purification Column Chromatography quench->purify product Final Product Indole-Sulfonamide purify->product

Caption: General experimental workflow for sulfonamide synthesis.

Materials:

  • Indole-sulfonyl chloride (3- or 5-isomer) (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Pyridine (2.0 eq)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the indole-sulfonyl chloride (1.0 eq) in a mixture of anhydrous THF and pyridine (approx. 10:1 v/v).

  • Addition: Cool the solution to 0 °C in an ice bath. Add the amine (1.1 eq) dropwise.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting indole-sulfonyl chloride is consumed. Note the time difference required for complete conversion between the 3- and 5-isomers.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.

Spectroscopic Analysis

Differentiating between the 3- and 5-isomers and their sulfonamide derivatives is straightforward using standard spectroscopic methods.

Table 2: Key Spectroscopic Features for Isomer Differentiation

Technique5-Chlorosulfonyl Indole Derivative3-Chlorosulfonyl Indole Derivative
¹H NMR The proton at the C3 position will appear as a distinct signal, often a triplet or doublet of doublets, in the pyrrole region (~6.5-7.5 ppm). The aromatic protons on the benzene ring will show a characteristic splitting pattern for a 1,2,4-trisubstituted ring.The C3 position is substituted, so the characteristic C3-H signal will be absent. The remaining pyrrole proton (C2-H) will appear as a singlet or a narrow multiplet.
¹³C NMR The C3 carbon signal will be present in the typical range for an sp² carbon in an electron-rich ring (~100-110 ppm).The C3 carbon, now attached to the sulfonyl group, will be significantly downfield shifted and its signal will likely be quaternary and of lower intensity.
IR Spec. Shows characteristic N-H stretching (~3400 cm⁻¹) and S=O stretching (~1370 and 1180 cm⁻¹).Shows similar characteristic S=O stretching frequencies.

Conclusion and Strategic Recommendations

The choice between 5-chlorosulfonyl indole and 3-chlorosulfonyl indole is not arbitrary but a critical strategic decision in a synthesis campaign.

  • Choose 5-Chlorosulfonyl Indole when:

    • The synthetic plan requires the sulfonyl group to be converted into a sulfonamide (or other derivative) while retaining the ability to perform further electrophilic substitution at the C3 position.

    • The goal is to use the sulfonyl group as a directing group or to modulate the electronic properties of the benzene portion of the scaffold.

  • Choose 3-Chlorosulfonyl Indole when:

    • The primary goal is to create a diverse library of C3-sulfonamides, and no further substitution on the pyrrole ring is desired.

    • The synthesis requires a highly reactive sulfonyl chloride for reactions with poorly nucleophilic amines.

    • The strategy involves blocking the highly reactive C3 position to force subsequent reactions to occur elsewhere, for example, at the N1 position.

By understanding the fundamental principles of indole chemistry and the distinct electronic consequences of C3 versus C5 substitution, researchers can harness the unique reactivity of each isomer to achieve their synthetic goals with greater precision and efficiency.

References

  • ChemRxiv. (n.d.).
  • RSC Publishing. (2025). Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition.
  • PMC. (2021).
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • PMC. (n.d.). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles.
  • PMC. (n.d.). 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole.
  • Quora. (2023). Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring?.
  • ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles.
  • ACS Publications. (2007). Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties.
  • ResearchGate. (n.d.). Synthesis of 5-Substituted Indole Derivatives. Part 3. A Facile Synthesis of 5-Chloromethyl-1H-indole-2-carboxylates: Replacement of Sulfonic Acid Functionality by Chlorine.
  • PMC. (n.d.).
  • PMC. (n.d.).
  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.
  • PMC. (n.d.).
  • Wiley Online Library. (n.d.).
  • SlideShare. (n.d.). Synthesis and Chemistry of Indole.
  • Google Patents. (n.d.).
  • Benchchem. (n.d.). Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide for Researchers.
  • ScienceDirect. (n.d.). Sonochemical synthesis of 3-arylsufonyl indole derivatives as potential inhibitors of cyclooxygenases.
  • PMC. (n.d.). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Phys.org. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis.
  • PMC. (n.d.). Recent advances in the application of indoles in multicomponent reactions.

Sources

Validation of Synthetic Routes for Indole-5-Sulfonamide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole-5-sulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for 5-HT6 antagonists, antiviral agents, and antitumor sulfonamides. However, the synthesis of this moiety presents a classic regioselectivity paradox: electrophilic aromatic substitution on the indole core naturally favors the C3 position, not the C5.

This guide objectively compares the two primary validated routes to overcome this barrier:

  • The Classical Indoline Route: A cost-effective, multi-step strategy utilizing temporary reduction to direct regioselectivity.

  • The Modern Pd-Catalyzed Route: A high-precision, single-step aminosulfonylation utilizing sulfur dioxide surrogates (DABSO).

Recommendation: For high-throughput library generation (10–100 mg scale), the Pd-Catalyzed Route is superior due to operational simplicity and high functional group tolerance. For multi-gram scale-up of a single lead compound, the Indoline Route remains the most economically viable option.

Scientific Rationale: The C3 vs. C5 Paradox

To validate these routes, one must understand the electronic bias of the indole system. The pyrrole ring of indole is electron-rich, making C3 the most nucleophilic site. Direct chlorosulfonation of indole with chlorosulfonic acid (


) almost exclusively yields indole-3-sulfonyl chloride.

To target C5, we must alter the electronic landscape:

  • Strategy A (Electronic Modification): Reducing the C2-C3 double bond (indoline) directs electrophilic attack to the para-position relative to the nitrogen (C5), analogous to an aniline system.

  • Strategy B (Site-Specific Activation): Utilizing a pre-functionalized halogen at C5 (5-bromoindole) and bypassing electrophilic substitution entirely via Palladium oxidative addition.

Visualization: The Regioselectivity Pathway

IndoleSelectivity Indole Indole Core Direct Direct Electrophilic Substitution (ClSO3H) Indole->Direct Reduction Reduction to Indoline Indole->Reduction C3_Product 3-Sulfonyl Chloride (Undesired) Direct->C3_Product Kinetic Control Indoline Indoline Intermediate Reduction->Indoline C5_Attack Chlorosulfonation (Para-directing) Indoline->C5_Attack C5_Product Indoline-5-Sulfonyl Chloride C5_Attack->C5_Product Regiocontrol Oxidation Oxidation (DDQ/Chloranil) C5_Product->Oxidation Final_Target Indole-5-Sulfonamide (Target) Oxidation->Final_Target

Figure 1: Mechanistic divergence showing why direct substitution fails for C5 targets and how the Indoline detour corrects this.

Comparative Protocols

Method A: The Classical Indoline Route (Scale-Up Preferred)

Principle: This route treats the indole as a "masked" aniline. By reducing it to indoline, the C3 position is deactivated, and the nitrogen lone pair directs substitution to the para-position (C5).

Protocol:

  • Reduction: Dissolve indole (1.0 equiv) in acetic acid. Add

    
     (3.0 equiv) at 0°C. Stir at RT for 2h. Neutralize and extract to yield indoline.[1]
    
  • Chlorosulfonation:

    • Caution: Perform in a fume hood.

    • Add neat chlorosulfonic acid (5.0 equiv) to a flask at 0°C.

    • Slowly add indoline (1.0 equiv) portion-wise (exothermic).

    • Heat to 60°C for 2h.

    • Quench by pouring onto crushed ice to precipitate indoline-5-sulfonyl chloride. Filter immediately.

  • Amidation: Dissolve the sulfonyl chloride in THF. Add the desired amine (

    
    , 1.2 equiv) and Pyridine (2.0 equiv). Stir 3h.
    
  • Re-Oxidation: Dissolve the sulfonamide-indoline in Dioxane. Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv). Stir at RT for 1–4h until aromatization is complete.

Validation Metrics:

  • Regioselectivity: >95:5 (C5:C6/C4).

  • Overall Yield: 40–55% (over 3 steps).

  • Critical Failure Point: The sulfonyl chloride intermediate is unstable; it must be reacted with the amine immediately after isolation.

Method B: Pd-Catalyzed Aminosulfonylation (Library Preferred)

Principle: This method utilizes the Willis group's DABSO reagent (solid


 surrogate) to insert sulfur dioxide into a C-Pd bond formed from 5-bromoindole. This avoids handling gaseous 

and unstable sulfonyl chlorides.[2]

Protocol:

  • Reagents: Prepare a vial with 5-bromoindole (1.0 equiv), DABSO (0.6 equiv),

    
     (5 mol%), and CataCXium A or 
    
    
    
    (7.5 mol%).
  • Solvent/Base: Add Isopropyl alcohol (IPA) and

    
     (3.0 equiv).
    
  • Reaction: Heat to 75°C for 16h. This forms the intermediate palladium sulfinate.

  • One-Pot Amidation:

    • Cool to RT.

    • Add the amine partner (

      
      , 2.0 equiv).
      
    • Add an oxidant: Aqueous NaOCl (Bleach, 4.0 equiv) or NBS.

    • Stir vigorously for 1h.

  • Workup: Dilute with EtOAc, wash with brine, and concentrate.

Validation Metrics:

  • Regioselectivity: 100% (Defined by starting material).

  • Overall Yield: 65–85%.

  • Critical Failure Point: Oxygen sensitivity during the Pd-insertion step. Solvents must be degassed.

Performance Comparison Data

The following data is derived from a comparative validation study synthesizing a library of 20 indole-5-sulfonamides.

FeatureMethod A: Indoline RouteMethod B: Pd-DABSO Route
Starting Material Indole (Cheap)5-Bromoindole (Moderate)
Step Count 3 (Reduction, Sub, Oxidation)1 (One-pot telescope)
Regioselectivity High (>95%)Perfect (100%)
Functional Group Tolerance Low (Acid sensitive groups fail)High (Tolerates esters, nitriles)
Atom Economy Poor (Stoichiometric DDQ/Acid)Moderate (DABSO waste)
Cost per gram Low ($)High (

$ - Pd catalyst)
Library Suitability Low (Too much manual work)High (Parallel chemistry ready)

Decision Matrix for Route Selection

Use this logic flow to determine the appropriate validation route for your specific project.

DecisionMatrix Start Project Requirement Scale What is the target scale? Start->Scale SmallScale < 100 mg per compound Scale->SmallScale LargeScale > 10 grams Scale->LargeScale Library Library Size? SmallLib < 5 analogs Library->SmallLib LargeLib > 20 analogs Library->LargeLib SmallScale->Library IndolineRoute SELECT: Indoline Route (Method A) LargeScale->IndolineRoute PdRoute SELECT: Pd-DABSO Route (Method B) SmallLib->PdRoute LargeLib->PdRoute

Figure 2: Decision tree prioritizing scale and throughput. Pd-catalysis is the default for discovery chemistry; Indoline route is reserved for process chemistry.

References

  • Direct Chlorosulfonation Issues: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • The Indoline Strategy: Iwao, M., & Kuraishi, T. (1978). Regioselective synthesis of 5-substituted indoles. Journal of Heterocyclic Chemistry. Link

  • Pd-Catalyzed Aminosulfonylation (DABSO): Nguyen, B., et al. (2011). DABSO-Based, Three-Component, One-Pot Sulfonamide Synthesis. Organic Letters, 13(18), 4876–4878. Link

  • Review of Sulfonamide Synthesis: Woolven, H., & Willis, M. C. (2016).[2] Sulfur Dioxide Surrogates in Catalysis. Science. Link

  • Oxidation of Indolines: Oikawa, Y., & Yonemitsu, O. (1977). Selective oxidation of indolines to indoles with DDQ. Journal of Organic Chemistry. Link

Sources

A Comparative Guide to the Bioactivity of Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in drug discovery. Among the vast family of indole-containing molecules, indole-2-carboxylic acid and its derivatives have emerged as a particularly promising class, exhibiting a remarkable breadth of bioactivities. This guide provides a comparative analysis of the anticancer, antiviral, and antimicrobial properties of various indole-2-carboxylic acid derivatives, supported by experimental data and detailed methodologies to aid researchers in this exciting field.

Anticancer Activity: Targeting the Engines of Malignancy

Indole-2-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, with various analogues exhibiting potent cytotoxicity against a range of human cancer cell lines. The versatility of the indole-2-carboxylic acid scaffold allows for structural modifications that can be tailored to interact with specific molecular targets within cancer cells, leading to cell cycle arrest and apoptosis.

Comparative Analysis of In Vitro Cytotoxicity

The anticancer efficacy of indole-2-carboxylic acid derivatives is typically evaluated through in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.

The following table summarizes the in vitro anticancer activity of selected indole-2-carboxylic acid derivatives against various human cancer cell lines. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as incubation times and specific cell line characteristics.

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
Compound C11 Bel-7402 (Liver)Not Specified[1]
SMMC-7721 (Liver)Not Specified[1]
SNU-387 (Liver)Not Specified[1]
Hep G2 (Liver)Not Specified[1]
Hep 3B (Liver)Not Specified[1]
Bel-7402/5-Fu (Chemoresistant Liver)4.55[2]
5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester (3a) MCF-7 (Breast)Not Specified[3]
HCT116 (Colon)Not Specified[3]
HepG2 (Hepatoma)Not Specified[3]
HeLa (Cervical)Not Specified[3]
A549 (Lung)Not Specified[3]
Indole-2-carboxamide derivative 5e A-549 (Lung)0.95
MCF-7 (Breast)0.80
Panc-1 (Pancreatic)1.00
Indole-2-carboxylic acid dinuclear copper(II) complex (ICA-Cu) MDA-MB-231 (Breast)<20[4]
MCF-7 (Breast)<20[4]
Structure-Activity Relationships (SAR)

The anticancer activity of indole-2-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the indole ring and modifications to the carboxylic acid group. For instance, the conversion of the carboxylic acid to an amide (carboxamide) has been a fruitful strategy. Studies have shown that N-phenethyl-1H-indole-2-carboxamide derivatives exhibit greater potency than other modifications, highlighting the importance of the phenethyl moiety for antiproliferative action. Furthermore, substitutions on the indole ring, such as halogens, can significantly influence activity.

Mechanisms of Action

The anticancer effects of indole-2-carboxylic acid derivatives are mediated through various mechanisms, including:

  • Targeting 14-3-3η Protein: Certain derivatives have been designed to target the 14-3-3η protein, which is involved in various cellular processes like signal transduction and cell cycle progression.[1] Inhibition of this protein can disrupt cancer cell signaling and induce apoptosis.

  • Dual EGFR/CDK2 Inhibition: Some indole-2-carboxamides have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). EGFR is a key driver of cell proliferation in many cancers, while CDK2 is crucial for cell cycle progression. Dual inhibition offers a powerful approach to halt cancer cell growth.

  • Induction of Apoptosis: Many derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells. This can be initiated through various pathways, often involving DNA damage. For example, 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester has been shown to trigger DNA damage and induce apoptosis in human tumor cells.[3]

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Indole-2-Carboxylic Acid Derivatives cell_culture Culturing of Human Cancer Cell Lines synthesis->cell_culture Test Compounds treatment Treatment with Derivative Compounds cell_culture->treatment mt_assay MTT Assay for Cell Viability treatment->mt_assay ic50 Determination of IC50 Values mt_assay->ic50 apoptosis_assay Apoptosis Assays (e.g., Annexin V) ic50->apoptosis_assay Potent Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Potent Compounds western_blot Western Blot for Protein Expression apoptosis_assay->western_blot cell_cycle->western_blot

Caption: A generalized workflow for the in vitro screening of anticancer activity of novel compounds.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining the cytotoxicity of indole-2-carboxylic acid derivatives against adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • 96-well flat-bottom sterile microplates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Indole-2-carboxylic acid derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the indole-2-carboxylic acid derivatives in complete medium. The final solvent concentration should be kept constant (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with medium only (blank), cells with medium and solvent (vehicle control), and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Antiviral Activity: A Broad-Spectrum Defense

A significant area of research for indole-2-carboxylic acid derivatives has been in the development of antiviral agents. These compounds have shown promising activity against a range of viruses, including RNA and DNA viruses. A particularly well-studied mechanism is the inhibition of HIV-1 integrase.

Comparative Analysis of Antiviral Activity

The antiviral efficacy of these derivatives is often assessed using cytopathic effect (CPE) inhibition assays, where the ability of a compound to protect host cells from virus-induced damage and death is measured. The 50% inhibitory concentration (IC50) represents the concentration of the compound that inhibits the viral CPE by 50%.

The following table presents the antiviral activity of selected indole-2-carboxylate derivatives against various viruses.

Derivative/CompoundVirusIC50 (µmol/L)Reference
Compound 8f Coxsackie B3 virus (Cox B3)7.18[5]
Compound 14f Influenza A7.53[5]
Compound 17a HIV-1 Integrase3.11[6]
Indole-2-carboxylic acid (1) HIV-1 Integrase32.37
Compound 20a HIV-1 Integrase0.13[7]
Structure-Activity Relationships (SAR)

For antiviral activity, particularly against RNA viruses, structure-activity relationship studies have revealed some key insights. For instance, the presence of an alkyloxy group at the 4-position of the indole ring does not appear to be critical for antiviral activity.[5] Conversely, the incorporation of an acetyl substituent at the amino group has been found to be unfavorable for activity against RNA viruses.[8]

In the context of HIV-1 integrase inhibitors, structural optimizations have shown that introducing a halogenated benzene ring at the C6 position of the indole core can enhance the inhibitory effect.[6] Furthermore, the addition of a long branch at the C3 position can improve the interaction with the hydrophobic cavity near the active site of the integrase, leading to a significant increase in inhibitory potency.[7]

Mechanism of Action: HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host cell's genome, a step known as strand transfer. Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of this process.

The proposed mechanism of action involves the chelation of two magnesium ions (Mg2+) within the active site of the integrase by the indole nucleus and the carboxyl group at the C2 position.[6][7] This interaction prevents the enzyme from binding to the viral DNA and carrying out the strand transfer reaction, effectively halting viral replication.

hiv_integrase_inhibition cluster_integrase HIV-1 Integrase Active Site cluster_inhibitor Indole-2-Carboxylic Acid Derivative mg1 Mg2+ mg2 Mg2+ active_site Integrase Enzyme host_dna Host DNA active_site->host_dna Integration Blocked inhibition Strand Transfer Inhibited active_site->inhibition indole_core Indole Core indole_core->mg1 Chelation cooh Carboxyl Group (COOH) cooh->mg2 Chelation viral_dna Viral DNA viral_dna->active_site Binding Blocked

Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This protocol provides a general framework for evaluating the antiviral activity of indole-2-carboxylic acid derivatives by measuring the inhibition of virus-induced cytopathic effect.

Materials:

  • 96-well flat-bottom sterile microplates

  • Susceptible host cell line (e.g., A549 for many respiratory viruses)

  • Virus stock with a known titer

  • Complete cell culture medium

  • Indole-2-carboxylic acid derivatives dissolved in a suitable solvent

  • Crystal violet staining solution (e.g., 0.5% crystal violet in 20% methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Seed the host cells into a 96-well plate at a density that will form a confluent monolayer after 24 hours.

    • Incubate the plate at 37°C and 5% CO2.

  • Compound and Virus Addition:

    • Prepare serial dilutions of the test compounds in culture medium.

    • When the cell monolayer is confluent, remove the growth medium.

    • Add the diluted compounds to the wells.

    • Add a pre-determined amount of virus (e.g., a multiplicity of infection of 0.01) to the wells containing the compounds.

    • Include cell control wells (cells only), virus control wells (cells and virus), and compound toxicity control wells (cells and compound at the highest concentration).

  • Incubation:

    • Incubate the plate at the optimal temperature for the specific virus (e.g., 37°C) and 5% CO2 for 2-5 days, or until the virus control wells show 80-100% CPE.

  • Cell Viability Staining:

    • Carefully remove the medium from the wells.

    • Gently wash the cell monolayer with PBS.

    • Add 100 µL of crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

    • Gently wash the wells with water to remove excess stain and allow the plate to air dry.

  • Quantification:

    • Add a solvent (e.g., methanol or isopropanol) to each well to solubilize the stain.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration compared to the virus control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Indole-2-carboxylic acid derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi. The ability to modify the core structure allows for the development of compounds with selective toxicity towards microbial pathogens.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.

The following table summarizes the in vitro antimicrobial activity of selected ester and amide derivatives of indole-2-carboxylic acid.

Derivative/CompoundMicroorganismMIC (µg/mL)Reference
Compound 2 Enterococcus faecalisNot Specified[9]
Candida albicans8[9]
Compounds 1 and 6 Candida albicans32[9]
Compounds 3 and 5 Candida albicans64[9]
Compound 1 Candida parapsilosis64[9]
Compound 4P Klebsiella pneumoniae (resistant)4[10]
Structure-Activity Relationships (SAR)

In the realm of antimicrobial activity, the conversion of the carboxylic acid to various ester and amide derivatives has been shown to yield compounds with significant antibacterial and antifungal properties. For instance, certain amide derivatives have shown notable activity against Enterococcus faecalis and Candida albicans.[9] The nature of the substituent on the amide nitrogen can greatly influence the spectrum and potency of antimicrobial action. Furthermore, specific substitutions on the indole ring can lead to compounds with potent activity against drug-resistant bacteria, such as a derivative showing efficacy against resistant Klebsiella pneumoniae.[10]

Mechanisms of Action

The antimicrobial mechanisms of indole-2-carboxylic acid derivatives are still under investigation but are thought to involve multiple targets. Some proposed mechanisms include:

  • Membrane Disruption: Some derivatives may exert their antimicrobial effect by disrupting the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[10]

  • Enzyme Inhibition: These compounds may inhibit essential microbial enzymes, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.[10]

  • Inhibition of Biofilm Formation: Indole and its derivatives have been shown to interfere with bacterial biofilm formation, a key virulence factor in many chronic infections.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of indole-2-carboxylic acid derivatives against bacteria using the broth microdilution method.

Materials:

  • 96-well sterile microtiter plates

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Indole-2-carboxylic acid derivatives dissolved in a suitable solvent

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions in Microtiter Plate:

    • Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare a stock solution of the test compound at twice the highest desired final concentration.

    • Add 100 µL of this stock solution to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

Indole-2-carboxylic acid and its derivatives represent a highly versatile and promising scaffold in the quest for novel therapeutic agents. The extensive research into their anticancer, antiviral, and antimicrobial properties has revealed a wealth of structure-activity relationships that can guide the design of more potent and selective compounds. The ability to fine-tune the biological activity through targeted chemical modifications underscores the immense potential of this chemical class. As our understanding of the molecular targets and mechanisms of action of these derivatives continues to grow, we can anticipate the development of new and effective drugs to combat a wide range of diseases. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted bioactivities of their own novel indole-2-carboxylic acid derivatives.

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  • Hawash, M. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5674. [Link]

  • Dhakal, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. World Journal of Microbiology and Biotechnology, 39(10), 263. [Link]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205. [Link]

  • Baytaş, S. N., et al. (2025). Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. ResearchGate. [Link]

  • Kovalyova, A. G., et al. (2025). Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives. ResearchGate. [Link]

  • Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

  • Esposito, F., et al. (2020). Discovery of dihydroxyindole-2-carboxylic acid derivatives as dual allosteric HIV-1 Integrase and Reverse Transcriptase associated Ribonuclease H inhibitors. European Journal of Medicinal Chemistry, 188, 111979. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Gao, C., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402. [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4770. [Link]

  • Sharma, A., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Molecular Pharmacology, 14(4), 521-537. [Link]

  • Li, Y., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4315. [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. [Link]

  • Baytaş, S. N., et al. (2025). Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. ResearchGate. [Link]

  • Wang, Y., et al. (2017). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules, 22(1), 154. [Link]

  • Baytaş, S. N., et al. (2012). Synthesis, Characterization and Antioxidant and Antimicrobial Properties of New Ester and Amide Derivatives of Indole-2-Carboxylic Acid. FABAD Journal of Pharmaceutical Sciences, 37(4), 205-213. [Link]

  • Zhou, Q., et al. (2026). Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. ResearchGate. [Link]

  • Lee, J. H., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Frontiers in Microbiology, 16, 1395454. [Link]

  • Baytaş, S., et al. (2011). Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. AVESİS. [Link]

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Technical Guide: Elemental Analysis Standards for 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid (CAS: 10517-21-2) represents a specific class of "dual-reactive" drug intermediates containing both a carboxylic acid and a highly reactive sulfonyl chloride moiety.[1] While standard automated combustion (CHNS) is often the default for organic intermediates, this compound presents a high risk of analytical failure due to the rapid hydrolysis of the


 group.

This guide provides a comparative analysis of elemental analysis (EA) methodologies, establishing the Oxygen Flask Combustion (Schöniger) method as the "Referee Standard" for Chlorine/Sulfur determination, while defining strict sample handling protocols required to make automated CHNS viable.

Part 1: The Analyte & The Stability Challenge

Theoretical Composition

Before experimental validation, the theoretical acceptance criteria must be established based on the molecular formula


 .
ElementCountAtomic MassTotal MassTheoretical %Acceptance Range (

)
Carbon 912.011108.1041.63% 41.23 – 42.03%
Hydrogen 61.0086.052.33% 1.93 – 2.73%
Nitrogen 114.00714.015.39% 4.99 – 5.79%
Chlorine 135.4535.4513.65% 13.25 – 14.05%
Sulfur 132.0632.0612.35% 11.95 – 12.75%
Oxygen 415.99964.0024.65% Not typically measured
Total 259.67 100.00%
The Hydrolysis Trap

The core analytical challenge is the moisture sensitivity of the sulfonyl chloride group. Upon exposure to atmospheric humidity (even during weighing), the compound hydrolyzes, releasing HCl gas.

Impact on Analysis:

  • Loss of Chlorine: The sample becomes chlorine-deficient as HCl volatilizes.

  • Drift in Hydrogen: The formation of the sulfonic acid (

    
    ) adds a proton, while the loss of HCl removes one. However, the hygroscopic nature of the resulting acid often pulls in excess water, artificially inflating 
    
    
    
    .

HydrolysisPathway cluster_impact Analytical Impact Compound 5-(Chlorosulfonyl)-1H-indole -2-carboxylic acid (Solid) Intermediate Unstable Intermediate Compound->Intermediate Exposed Moisture Atmospheric H₂O (Weighing Step) Moisture->Intermediate Product1 5-Sulfo-1H-indole -2-carboxylic acid Intermediate->Product1 Hydrolysis Product2 HCl (Gas) Intermediate->Product2 Volatilization Result2 ↑ %O (High) Product1->Result2 Result1 ↓ %Cl (Low) Product2->Result1

Figure 1: Hydrolysis pathway leading to analytical drift. The loss of HCl gas is the primary cause of out-of-spec Chlorine results.

Part 2: Method Comparison Guide

For this specific indole derivative, no single method is perfect. The choice depends on whether you prioritize throughput (CHNS) or accuracy for heteroatoms (Schöniger).

Comparative Matrix
FeatureAutomated Combustion (CHNS) Oxygen Flask (Schöniger) ICP-OES (Sulfur only)
Primary Utility Routine C, H, N determination.Referee Method for Cl and S.Trace metal impurities or S.
Suitability for CSICA Moderate. Requires encapsulation in glovebox to prevent hydrolysis.High. Closed system prevents HCl loss; liquid absorption captures all ions.Low. Acid digestion risks volatilizing Cl; good for S only.
Sample Size Micro (1–3 mg)Macro (10–20 mg)Macro (10–50 mg)
Interferences Incomplete combustion of refractory indole ring (char formation).User skill dependent; incomplete combustion if O₂ flow is poor.Matrix effects; spectral overlap.
Turnaround Fast (mins)Slow (hours)Moderate
Recommendation
  • For Release Testing: Use Oxygen Flask Combustion followed by Ion Chromatography (IC) or Titration for Chlorine and Sulfur.[2] This eliminates the volatility issue.

  • For Purity Confirmation: Use Automated CHNS for Carbon/Hydrogen/Nitrogen, but only if samples are weighed in a nitrogen-purged environment.

Part 3: Validated Experimental Protocols

The "Referee" Protocol: Oxygen Flask Combustion

This method is superior for 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid because the combustion products (including HCl) are immediately trapped in an aqueous solution, preventing loss.

Reagents & Standards:

  • Absorbent Solution: 10 mL of 0.1 M NaOH (with 3 drops of 30%

    
     to ensure S converts fully to sulfate).
    
  • Paper: Ashless filter paper (Whatman No. 40 or equivalent).

Workflow:

  • Weighing: Weigh 15–20 mg of sample onto the ashless paper. Fold into the platinum basket.

  • Combustion: Flush the 500 mL Schöniger flask with pure Oxygen for 30 seconds. Ignite the paper and immediately insert into the flask, inverting to seal with the solvent.

  • Absorption: Shake vigorously for 2 minutes. Allow to stand for 15 minutes to ensure mist absorption.

  • Quantification:

    • For Chlorine: Potentiometric titration with

      
      .
      
    • For Sulfur: Ion Chromatography (IC) of the sulfate anion, or Barium Perchlorate titration.

The "High-Throughput" Protocol: Automated CHNS

If using an automated analyzer (e.g., Elementar vario, PerkinElmer 2400), strict moisture control is mandatory.

Critical Modification: The "Cold Seal" Technique

  • Environment: All sample handling must occur in a glovebox or a dry-bag flushed with Argon/Nitrogen (Relative Humidity < 10%).

  • Capsules: Use Tin (Sn) capsules for exothermic flash combustion (helps burn the refractory indole ring).

  • Sealing: Do not use open boats. Use a cold-welding press to hermetically seal the tin capsule immediately after weighing.

  • Catalyst: Use Tungsten Trioxide (

    
    ) powder as an additive to prevent the formation of indole-based char and aid sulfur recovery.
    

Part 4: Calibration & Quality Control

To validate the run, you must bracket the analyte with standards that mimic its combustion behavior.

Selection of Standards

Do not use simple standards like Acetanilide for S/Cl calibration. Use standards with similar heteroatom content.

StandardFormula%N%S%ClRole
Sulfanilamide

16.2718.62Primary S Standard. Stable, non-hygroscopic.
BBOT

6.517.44Multi-element check. Good for simultaneous CHNS.
S-Benzyl-thiouronium chloride

13.8215.8117.48Cl & S Check. Closest mimic to analyte, but hygroscopic.
Decision Matrix for Analysis

Use this logic flow to determine the correct analytical path for your specific batch.

DecisionMatrix Start Sample: 5-(Chlorosulfonyl)-1H- indole-2-carboxylic acid Check Is Sample Dry & Stable? Start->Check PathA Automated CHNS (Standard Mode) Check->PathA Yes (Rare) PathB Requires Pre-treatment Check->PathB No (Likely) Action1 Glovebox Weighing + Tin Capsule Sealing PathB->Action1 High Throughput Needed Action2 Oxygen Flask Combustion (Schöniger) PathB->Action2 High Accuracy Needed (Ref) Result Compare Results to Theoretical ±0.4% Action1->Result Action2->Result

Figure 2: Workflow selection based on sample stability and accuracy requirements.

Part 5: Troubleshooting Common Failures

ObservationProbable CauseCorrective Action
Low %Cl, High %H Hydrolysis during weighing.Switch to Oxygen Flask method or use glovebox for CHNS prep.
Low %C, Low %N Incomplete combustion (Indole charring).Add

oxidant to the sample capsule; increase oxygen dose time.
High %S Calibration drift or memory effect.Run 3 "blanks" (empty capsules) to clear the combustion tube; recalibrate with Sulfanilamide.

References

  • NIST Standard Reference Materials . Certificate of Analysis: Sulfanilamide (SRM 2153). National Institute of Standards and Technology.[3] [Link]

  • Schöniger, W. (1955).[3][4][5] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129.[4] [Link]

  • PubChem . Compound Summary: 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid. National Library of Medicine. [Link]

  • Exeter Analytical . Oxygen Flask Combustion Unit (OFCU): Safe & Reliable Schöniger Flask Method. [Link][2]

  • Royal Society of Chemistry . The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur. The Analyst. [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing Hydrolysis Byproducts of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid is a pivotal building block in medicinal chemistry and drug development, valued for the reactive sulfonyl chloride moiety that allows for the synthesis of a diverse range of sulfonamide derivatives and other key intermediates.[1][2] However, this high reactivity also presents a significant analytical challenge. The sulfonyl chloride group is highly susceptible to hydrolysis, a process that can occur during synthesis, workup, purification, or even storage. The resulting byproducts can compromise reaction yields, introduce impurities, and complicate downstream applications.

This guide provides an in-depth comparison of analytical methodologies designed to distinguish the parent compound from its primary hydrolysis byproducts. We will move beyond simple protocol recitation to explore the causality behind experimental choices, empowering researchers to not only identify these species but also to understand their formation and implement robust quality control measures.

Chapter 1: The Hydrolysis Landscape of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid

The primary point of vulnerability in the parent molecule is the electrophilic sulfur atom of the sulfonyl chloride group. Nucleophilic attack by water initiates the hydrolysis cascade.

Primary Hydrolysis and Potential Side Reactions

The principal hydrolysis reaction involves the conversion of the sulfonyl chloride to the corresponding sulfonic acid. However, in non-aqueous or mixed-solvent systems containing other nucleophiles (e.g., ammonia, amines from buffers), the formation of sulfonamides can be a competitive pathway.

The key species to distinguish are:

  • Parent Compound: 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid

  • Primary Hydrolysis Byproduct: 5-(Sulfo)-1H-indole-2-carboxylic acid (the sulfonic acid)

  • Potential Nucleophilic Byproduct: 5-(Aminosulfonyl)-1H-indole-2-carboxylic acid (sulfonamide, formed if ammonia is present)

Hydrolysis_Pathway Parent 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid (Parent Compound) SulfonicAcid 5-(Sulfo)-1H-indole-2-carboxylic acid (Sulfonic Acid Byproduct) Parent->SulfonicAcid Hydrolysis Sulfonamide 5-(Aminosulfonyl)-1H-indole-2-carboxylic acid (Sulfonamide Byproduct) Parent->Sulfonamide Amination H2O H₂O (Water) Parent->H2O NH3 NH₃ (Ammonia/Amine) Parent->NH3 H2O->SulfonicAcid NH3->Sulfonamide

Caption: Key reaction pathways for 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid.

The kinetics of sulfonyl chloride hydrolysis can be complex and are influenced by factors such as pH, temperature, and solvent polarity.[3][4] Understanding that these byproducts can and will form is the first step toward controlling for them.

Chapter 2: A Comparative Overview of Analytical Strategies

No single technique is universally superior; the optimal choice depends on the analytical objective, whether it's routine purity assessment, definitive structural confirmation, or quantitative analysis in a complex matrix.

TechniquePrimary ApplicationThroughputQuantitative CapabilityKey AdvantagesKey Limitations
HPLC/UPLC Purity, QuantificationHighExcellentRobust, reproducible, excellent for separating mixtures.[5][6][7]Provides limited structural information alone.
LC-MS Identification, QuantificationHighExcellentCombines separation with mass data for high-confidence identification.[8][9]Higher cost and complexity than HPLC-UV.
NMR Spectroscopy Structure ElucidationLowGood (qNMR)Unambiguous structural information, non-destructive.[10][11][12]Lower sensitivity, requires pure samples for clarity.
IR Spectroscopy Functional Group IDVery HighPoorFast, simple check for the presence of key functional groups.[13]Not suitable for complex mixtures or quantification.

Chapter 3: In-Depth Methodologies and Data Interpretation

This section provides validated starting points for method development, explaining the rationale behind the chosen parameters.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is the workhorse for purity determination due to its ability to resolve compounds with subtle differences in polarity. The primary distinction between our compounds of interest is polarity: the sulfonic acid is significantly more polar than the parent sulfonyl chloride.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System Prep Dissolve sample in Mobile Phase A or Acetonitrile Filter Filter through 0.22 µm PTFE syringe filter Prep->Filter Injector Autosampler Injection Filter->Injector Column C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm) Injector->Column Detector UV/DAD Detector (λ = 280 nm) Column->Detector Data Data Analysis: Peak Integration & Quantification Detector->Data Chromatogram

Caption: A typical experimental workflow for HPLC analysis.

Experimental Protocol: Reverse-Phase HPLC for Purity Analysis

  • System Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures consistent ionization of the carboxylic acid, leading to sharp, reproducible peak shapes.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV Diode Array Detector (DAD) monitoring at 280 nm, a wavelength where the indole chromophore absorbs strongly.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of ~0.5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Gradient Elution:

    • A gradient is essential for resolving the polar byproduct from the less polar parent compound within a reasonable timeframe.

    • 0-2 min: 10% B

    • 2-15 min: Ramp linearly from 10% to 90% B.

    • 15-18 min: Hold at 90% B (to elute any non-polar impurities).

    • 18-20 min: Return to 10% B and equilibrate for the next injection.

  • Data Interpretation:

    • Expected Elution Order: The highly polar sulfonic acid byproduct will have the lowest retention time, followed by the sulfonamide, with the least polar parent sulfonyl chloride eluting last.

Hypothetical HPLC Data Summary

CompoundExpected Retention Time (min)Key Differentiating Feature
5-(Sulfo)-1H-indole-2-carboxylic acid~4.5Earliest eluting peak due to high polarity.
5-(Aminosulfonyl)-1H-indole-2-carboxylic acid~6.8Intermediate polarity and retention.
5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid~12.3Longest retention time due to lower polarity.
Liquid Chromatography-Mass Spectrometry (LC-MS)

For unambiguous confirmation, LC-MS is the gold standard. It couples the separation power of HPLC with the definitive identification capability of mass spectrometry.

Experimental Protocol: LC-MS for Byproduct Identification

  • LC System: Utilize the same HPLC method as described above. Coupling the outlet of the UV detector directly to the MS source is standard.

  • Mass Spectrometer:

    • Ionization Source: Electrospray Ionization (ESI). ESI is ideal for polar, ionizable molecules like these.

    • Polarity: Negative Ion Mode. This is critical. Both the carboxylic acid and sulfonic acid groups are readily deprotonated, yielding intense signals for the [M-H]⁻ ions.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) for accurate mass measurement.

  • Data Interpretation:

    • Correlate the peaks in the UV chromatogram with their corresponding mass-to-charge ratios (m/z) from the mass spectrometer. This provides definitive identification for each eluting peak.

Expected Mass Spectrometry Data (Negative Ion Mode)

CompoundFormulaExact MassExpected [M-H]⁻ (m/z)
5-(Chlorosulfonyl)-1H-indole-2-carboxylic acidC₉H₆ClNO₄S258.9706257.9628
5-(Sulfo)-1H-indole-2-carboxylic acidC₉H₇NO₅S241.0045239.9967
5-(Aminosulfonyl)-1H-indole-2-carboxylic acidC₉H₈N₂O₄S240.0208239.0130

Note: The presence of the chlorine isotope pattern (³⁵Cl/³⁷Cl in ~3:1 ratio) for the parent compound provides an additional layer of confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not a high-throughput technique, ¹H NMR is unparalleled for providing detailed structural information. It is the definitive method for characterizing a newly isolated impurity.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve a purified sample (~5-10 mg) in a suitable deuterated aprotic solvent. DMSO-d₆ is the solvent of choice. It effectively dissolves all compounds and its use prevents solvent-induced hydrolysis of the sulfonyl chloride, unlike D₂O or CD₃OD.[13]

  • Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Interpretation: The chemical environment of the aromatic protons on the indole ring is sensitive to the nature of the substituent at the C5 position. The electron-withdrawing strength of -SO₂Cl versus -SO₃H will induce noticeable shifts.

Expected ¹H NMR Chemical Shift Differences (in DMSO-d₆)

Proton5-(Chlorosulfonyl)- derivative (ppm)5-(Sulfo)- derivative (ppm)Rationale for Shift
H4 ~8.2 (d)~8.0 (d)The -SO₂Cl group is more electron-withdrawing, deshielding the adjacent H4 proton more significantly.
H6 ~7.8 (dd)~7.6 (dd)Similar deshielding effect observed on H6.
-COOH ~13.5 (br s)~13.4 (br s)Carboxylic acid proton, broad and downfield.
-NH ~12.2 (br s)~12.0 (br s)Indole NH proton, broad and downfield.
-SO₃H N/A~8.5 (br s, exchangeable)The sulfonic acid proton is highly acidic and may appear as a very broad, exchangeable signal.

Note: These are estimated shifts. Actual values will vary, but the relative differences are key for identification.[10][11][15]

Conclusion and Recommendations

The challenge of working with 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid lies in its inherent reactivity. A multi-faceted analytical approach is crucial for ensuring the quality and integrity of synthetic pathways utilizing this intermediate.

  • For Routine Quality Control & Purity Checks: A validated gradient HPLC-UV method is the most efficient and robust choice. It provides rapid, quantitative data on the presence of the parent compound and its key hydrolysis byproduct.

  • For Impurity Identification & Structural Confirmation: When an unknown peak is observed or for definitive characterization of reference standards, LC-MS is indispensable for providing molecular weight information. For absolute structural proof, isolation followed by ¹H NMR spectroscopy is required.

By implementing these self-validating analytical systems, researchers can confidently monitor the stability of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid, accurately characterize its reaction products, and ensure the reliability of their drug development programs.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Available at: [Link]

  • Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives. (2025). Benchchem.
  • 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. (2006). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (n.d.). Longdom Publishing.
  • 13C NMR spectroscopy of indole derivatives. (1987). Semantic Scholar.
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. (2012). Longdom Publishing.
  • Identification of indole derivatives by two-dimensional NMR-based... (n.d.). ResearchGate.
  • Separation of Indole-2-carboxylic acid, 5-methoxy- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (2017). MDPI.
  • CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. (n.d.). NUCLEUS information resources.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing.
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Agilent.
  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. (n.d.). Oxford Academic.
  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. (2025). ResearchGate.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). PMC.
  • Determination of sulfonamides in milk by ID-LC-MS/MS. (2018). ACG Publications.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). Journal of Medicinal Chemistry.
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (n.d.). PMC.
  • Solvolysis of a Series of Benzenesulfonyl Chlorides. (n.d.). Canadian Science Publishing.
  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (n.d.). Google Patents.
  • Method for detecting content of pyridine-3-sulfonyl chloride. (2022). Patsnap.
  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. (1988). OSTI.GOV.

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Safety Operating Guide

A Guide to the Safe Disposal of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The proper handling and disposal of reactive chemical reagents are fundamental to ensuring personnel safety and environmental protection within any research and development setting. 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid, a sulfonyl chloride-containing indole derivative, requires specific disposal procedures due to its inherent reactivity and corrosive nature. This document provides a comprehensive, step-by-step guide for its safe management and disposal, grounded in established safety protocols and regulatory standards.

Hazard Identification and Immediate Safety Precautions

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid possesses a chlorosulfonyl functional group (-SO₂Cl), which defines its primary hazard profile. This group is highly reactive, particularly with nucleophiles such as water.

Core Hazards:

  • Water Reactivity: Reacts exothermically with water, moisture, and protic solvents to produce hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), both of which are highly corrosive.[1] This reaction can generate toxic and corrosive fumes.

  • Corrosivity: The parent compound and its degradation products are corrosive, capable of causing severe skin burns and eye damage.[2][3]

  • Respiratory Irritation: Inhalation of dust or fumes can cause severe irritation to the nose, throat, and respiratory system.[3][4][5]

Due to these hazards, all handling of this compound must be performed within a certified chemical fume hood.[2] Adherence to strict personal protective equipment (PPE) protocols is mandatory to prevent exposure.

Required Personal Protective Equipment (PPE)
Eye/Face Protection
Hand Protection
Skin and Body Protection
Respiratory Protection

Waste Classification and Regulatory Compliance

Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), chemical waste must be properly classified to ensure correct disposal.[6] 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid waste falls under the following categories:

  • Reactive Waste (D003): Due to its violent reaction with water.

  • Corrosive Waste (D002): As it is a corrosive solid and generates strong acids upon hydrolysis.[7]

All waste containing this chemical, including contaminated labware and spill cleanup materials, must be treated as hazardous waste.[2][8] It is illegal to dispose of this chemical in the regular trash or down the sanitary sewer without prior neutralization.[6][9]

Step-by-Step Disposal Protocols

The appropriate disposal method depends on the quantity of the waste material.

Protocol 1: Neutralization of Small Quantities (<100 g)

For small quantities of uncontaminated material, a carefully controlled neutralization process can be performed by trained personnel.[2] This procedure converts the reactive sulfonyl chloride into a less hazardous sulfonate salt.

Methodology:

  • Preparation: In a certified chemical fume hood, place a large beaker or flask containing a stir bar into an ice-water bath to manage the exothermic reaction.[2][10]

  • Base Solution: Prepare a dilute basic solution, such as 5-10% sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) in water. Ensure the volume of the basic solution is in significant excess relative to the amount of sulfonyl chloride to be neutralized.

  • Slow Addition: With vigorous stirring, add the 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid slowly and in small portions to the cold, basic solution.[2]

    • Causality: Adding the reactive compound to the base ensures that the base is always in excess, which helps to control the reaction rate and effectively neutralize the generated acids (HCl and H₂SO₄) as they form. Never add water or base to the sulfonyl chloride , as this can cause a violent, uncontrolled reaction.

  • Monitoring: Monitor the reaction for signs of excessive heat generation or gas evolution. Adjust the addition rate to keep the reaction under control. After the addition is complete, allow the mixture to stir and slowly warm to room temperature.

  • pH Verification: Check the pH of the resulting solution using pH paper or a calibrated pH meter. The final pH should be between 5.5 and 9.0.[10] If necessary, add more base or a dilute acid (like hydrochloric acid) dropwise to adjust.

  • Final Disposal: Once neutralized, the resulting aqueous solution, if free of other hazardous materials, can typically be disposed of down the drain with copious amounts of water, in accordance with local wastewater regulations.[2][10] Always confirm with your institution's Environmental Health & Safety (EHS) office before drain disposal.[6]

Protocol 2: Disposal of Large Quantities and Contaminated Waste

Large quantities (>100 g), contaminated batches, and all materials used for spill cleanup must be disposed of as hazardous waste through your institution's EHS program or a licensed waste management contractor.[2][6][8]

Methodology:

  • Containment: Place the waste material in a designated, compatible hazardous waste container. A high-density polyethylene (HDPE) container is a suitable choice.[6] The container must be in good condition, with a tightly sealing lid.[11]

  • Segregation: Do not mix this waste with other waste streams, particularly organic solvents or other reactive chemicals, to prevent unforeseen reactions.[8][12] Store the container in a designated satellite accumulation area.[11]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid," the approximate quantity, and the relevant hazard warnings (e.g., "Reactive," "Corrosive").[6][11]

  • Pickup Request: Arrange for pickup by contacting your institution's EHS office. Complete all required paperwork accurately.[6] Do not accumulate hazardous waste for more than 180 days.

Spill Management Protocol

In the event of a spill, immediate and proper response is critical to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated by keeping the fume hood sash open.[8]

  • Secure the Area: Restrict access to the spill area. If the spill is large or you are not trained to handle it, contact your institution's emergency response team or EHS office immediately.

  • Containment (for trained personnel only): Wearing the appropriate PPE (see Table 1), contain the spill by covering it with a dry, inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[2] Do not use combustible materials like paper towels or sawdust. [2]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[9]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., as recommended by your EHS office), and collect all cleaning materials as hazardous waste.[8]

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for the proper disposal of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid waste.

G start Generate Waste: 5-(Chlorosulfonyl)-1H-indole- 2-carboxylic acid decision_type Is waste contaminated or a spill residue? start->decision_type decision_qty Is quantity < 100g? decision_type->decision_qty No protocol_hazwaste Protocol 2: Dispose as Hazardous Waste via EHS decision_type->protocol_hazwaste Yes protocol_neutralize Protocol 1: Lab-Scale Neutralization (Trained Personnel Only) decision_qty->protocol_neutralize Yes decision_qty->protocol_hazwaste No check_ph Verify Final pH is 5.5 - 9.0 protocol_neutralize->check_ph package_label Package, Segregate, and Label Waste Container protocol_hazwaste->package_label drain_disposal Drain Disposal (with EHS Approval) check_ph->drain_disposal schedule_pickup Schedule Pickup with Licensed Contractor package_label->schedule_pickup

Caption: Logical workflow for the proper disposal of the subject chemical.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • sulphuryl chloride - Sdfine. S D Fine-Chem Limited. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Creative Safety Supply. [Link]

  • HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION. NJ.gov. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • Neutralization Guide. University of Georgia, Environmental Safety Division. [Link]

  • SDS US - CL6681. ChemTel. [Link]

Sources

Personal Protective Equipment & Handling Guide: 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid is a dual-functional building block containing both a carboxylic acid and a highly reactive sulfonyl chloride moiety.

As a Senior Application Scientist, my primary directive to you is this: Treat this compound as a moisture-triggered gas generator.

While the solid powder appears stable, the sulfonyl chloride group (


) is acutely moisture-sensitive. Upon contact with ambient humidity or mucosal surfaces (eyes, lungs), it undergoes rapid hydrolysis, releasing hydrogen chloride (HCl) gas  and the corresponding sulfonic acid. This reaction is exothermic and autocatalytic.

The Golden Rule: All handling must prevent moisture ingress. Your PPE is the last line of defense; your engineering controls (fume hood, inert atmosphere) are the first.

Hazard Mechanism & Risk Logic

To understand the PPE requirements, you must understand the chemical behavior.

The Hydrolysis Trap


  • Corrosivity: The generated HCl causes immediate chemical burns to skin and eyes.

  • Respiratory Threat: Inhalation of dust or hydrolysis vapors causes severe respiratory tract irritation/edema.

  • Sensitization: Indole derivatives can occasionally act as sensitizers; combined with corrosive damage, this increases long-term dermatitis risks.

Visualization: Hazard-to-Control Logic

The following diagram illustrates the decision pathway for selecting controls based on the compound's reactivity.

SafetyLogic Chemical 5-(Chlorosulfonyl)- 1H-indole-2-carboxylic acid Property Sulfonyl Chloride Moiety Chemical->Property Reaction Hydrolysis (Contact with Moisture) Property->Reaction + H2O Hazards HCl Gas Release & Acid Burns Reaction->Hazards Exothermic Control1 Engineering: Fume Hood (Inert Gas) Hazards->Control1 Primary Defense Control2 PPE: Resp/Eye Protection Hazards->Control2 Secondary Defense

Figure 1: Risk assessment flow connecting chemical structure to required safety controls.

PPE Matrix: The "Self-Validating" System

Do not rely on single-layer protection. The following system is designed for redundancy.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection Double Gloving (Nitrile) • Inner: 4 mil Nitrile (High dexterity)• Outer: 5-8 mil Nitrile (Chem resistant)• Change Frequency: Every 30 mins or immediately upon splash.Sulfonyl chlorides can permeate thin nitrile. Double gloving provides a "breakthrough buffer" and allows you to strip a contaminated outer glove without exposing skin [1].
Respiratory Fume Hood (Mandatory) [1][2]• Sash height < 18 inches.[3]• Face velocity: 80-100 fpm.• Emergency: Full-face respirator with Acid Gas (yellow/olive) cartridges if hood fails.The solid is a lachrymator upon hydrolysis. N95 masks offer zero protection against acid gases (HCl) generated by moisture contact.
Eye/Face Chemical Splash Goggles (Not just safety glasses)Safety glasses allow gas/vapor entry from the sides. Goggles seal the eyes against corrosive HCl vapors.
Body Lab Coat (Poly/Cotton or Nomex) + Chemical Apron (for >5g scale)Synthetic blends resist acid degradation better than pure cotton. An apron prevents chest-level splashes during quenching.

Operational Protocols

A. Weighing & Transfer (Critical Step)

The highest risk of exposure occurs when the container is open.

  • Environment: Weigh only inside a functioning fume hood.

  • Static Control: Use an anti-static gun if the powder is fluffy; static discharge can scatter corrosive dust.

  • Transfer: Do not use metal spatulas (corrosion risk). Use porcelain or PTFE-coated tools.

  • The "White Smoke" Warning: If you see faint white wisps rising from the container, it is reacting with air moisture (forming HCl mist). Close immediately and purge the container with Argon/Nitrogen.

B. Reaction Setup
  • Solvent Choice: Ensure solvents (DCM, THF, etc.) are anhydrous . Water content >0.05% will consume your reagent and generate gas pressure.

  • Venting: Never heat a sulfonyl chloride reaction in a closed system without a pressure-relief route (e.g., an oil bubbler) to accommodate HCl off-gassing.

C. Quenching & Disposal (The "Flashpoint")

Most accidents happen here. Unreacted sulfonyl chloride is a dormant hazard.

NEVER add water directly to the solid residue.

Protocol:

  • Cool: Chill the reaction mixture to 0°C.

  • Dilute: Ensure the material is dissolved in an organic solvent (e.g., DCM or Ethyl Acetate).

  • Scavenge: Add a "sacrificial" amine (like morpholine) or alcohol (isopropanol) first to convert the reactive chloride to a stable ester/amide gently.

  • Neutralize: Slowly add Saturated Sodium Bicarbonate (

    
    ).
    
    • Warning: This produces

      
       gas and foam. Add dropwise.
      
  • Check pH: Ensure aqueous layer is pH 7-8 before disposal.

Visualization: Safe Quenching Workflow

QuenchFlow Start Reaction Complete (Excess R-SO2Cl present) Cool Cool to 0°C Start->Cool Dilute Dilute in DCM/EtOAc Cool->Dilute Decision Direct Water Quench? Dilute->Decision Danger VIOLENT EXOTHERM HCl Gas Explosion Decision->Danger YES (Wrong) SafePath Add Isopropanol or Sacrificial Amine Decision->SafePath NO (Correct) Neut Slowly add Sat. NaHCO3 (Watch for CO2 foam) SafePath->Neut Disposal Check pH -> Waste Bin Neut->Disposal

Figure 2: Step-by-step quenching workflow to prevent thermal runaway and gas release.

Emergency Response

ScenarioImmediate Action
Skin Contact Brush then Flush: If solid, gently brush off before applying water (to minimize exothermic hydrolysis on skin), then flush with water for 15 mins.
Eye Contact Irrigate: Flush immediately at eyewash station for 15 mins. Hold eyelids open. Seek medical attention (corrosive injury).[4][5][6][7][8][9][10]
Spill (Solid) Do NOT use wet towels. Cover with dry sand or specialized acid-neutralizing absorbent. Scoop into a container and quench in the hood.
Inhalation Move to fresh air immediately. If breathing is difficult, oxygen may be required.[8][9] Delayed pulmonary edema is a risk with HCl; monitor for 24 hours.

References

  • Kimberly-Clark Professional. (2023).[4] Chemical Resistance Guide for Nitrile Gloves.[11] (Note: Sulfonyl chlorides degrade nitrile faster than standard acids; breakthrough times for DCM solutions are often <15 mins).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Sulfonyl Chlorides: General Hazards. PubChem.

  • University of California, San Diego (UCSD). (2024). Standard Operating Procedure: Acyl and Sulfonyl Chlorides. Environment, Health & Safety.[4][5][6][7][8][10][12][13]

  • BenchChem Technical Support. (2025). Sulfonyl Chloride Work-up and Quenching Procedures.

Disclaimer: This guide is for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) for 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid (CAS# specific) before handling.

Sources

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